4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Description
BenchChem offers high-quality 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
642084-86-4 |
|---|---|
Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-fluoro-3-(pyridin-3-yloxymethyl)aniline |
InChI |
InChI=1S/C12H11FN2O/c13-12-4-3-10(14)6-9(12)8-16-11-2-1-5-15-7-11/h1-7H,8,14H2 |
InChI Key |
AFWWQNXKSSHXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
The Strategic Utility of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the identification and strategic deployment of versatile chemical building blocks are paramount to the efficient discovery of novel therapeutics. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (Formula: C₁₂H₁₁FN₂O) represents a highly privileged, multifunctional scaffold. By integrating an aniline core, a strategically positioned fluorine atom, and a flexible pyridin-3-yloxy ether linkage, this molecule serves as an ideal intermediate for synthesizing kinase inhibitors, α7 nicotinic acetylcholine receptor (nAChR) modulators, and advanced anti-inflammatory agents.
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic role in rational drug design, and field-proven synthetic methodologies for its preparation and application.
Structural and Physicochemical Profiling
The architectural design of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is not arbitrary; it is an amalgamation of functional groups engineered to optimize pharmacokinetics (PK) and pharmacodynamics (PD).
-
The Aniline Core: Acts as a primary vector for functionalization (e.g., amide coupling, urea formation) and frequently serves as a critical hydrogen-bond donor/acceptor in the hinge region of kinase targets.
-
The Fluorine Atom: The introduction of fluorine onto a chemical scaffold profoundly alters the physicochemical properties of the molecule. Being the most electronegative element, fluorine modulates the pKa of neighboring functionalities and significantly improves metabolic stability by blocking cytochrome P450-mediated aromatic oxidation [1].
-
The Pyridin-3-yloxy Motif: Pyridine acts as a bioisostere for phenyl rings, enhancing aqueous solubility while providing a nitrogen atom capable of participating in water-mediated hydrogen bonding networks [2].
Table 1: Predicted Physicochemical Properties
Quantitative data summarizing the compound's drug-like characteristics.
| Property | Value | Rationale / Implication in Drug Design |
| Molecular Weight | 218.23 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for further structural elaboration. |
| cLogP (Predicted) | 2.1 | Optimal lipophilicity for oral bioavailability, balancing aqueous solubility and membrane permeability. |
| TPSA | 48.4 Ų | Excellent for blood-brain barrier (BBB) penetration, making it suitable for CNS-targeted therapeutics. |
| pKa (Pyridine N) | ~5.2 | Weakly basic; remains largely unprotonated at physiological pH (7.4), aiding in passive cellular permeability. |
| pKa (Aniline NH₂) | ~4.0 | Attenuated basicity due to the para-fluorine inductive effect; reduces potential hERG channel liability [3]. |
| H-Bond Donors | 1 (-NH₂) | Provides a critical binding vector for target engagement (e.g., ATP-binding pockets). |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, F) | Facilitates extensive non-covalent interactions within hydrophobic protein pockets. |
Mechanistic Role in Rational Drug Design
The structural components of this molecule operate synergistically. The highly electronegative nature of fluorine alters the dipole moment of the overall molecule and strengthens the adjacent C-C bonds[3]. When placed para to the aniline nitrogen, the fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the amine. This is a deliberate design choice: highly basic amines often lead to off-target toxicities (such as phospholipidosis or hERG inhibition). By dampening the basicity, the safety profile of the resulting drug candidate is inherently improved.
Furthermore, the 3-((pyridin-3-yloxy)methyl) scaffold has been extensively validated in the discovery of novel α7 nAChR modulators for the treatment of inflammatory disorders, where the ether linkage provides the necessary conformational flexibility to navigate complex allosteric binding sites [4].
Fig 1. Pharmacophore mapping of the compound illustrating key protein-ligand interactions.
Synthetic Methodologies and Chemical Logic
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline requires careful consideration of chemoselectivity. The most robust route begins with 2-fluoro-5-nitrobenzyl bromide .
Causality in Reaction Design:
-
Etherification: A nucleophilic substitution (Sₙ2) is preferred over a Mitsunobu reaction to avoid the generation of triphenylphosphine oxide byproducts, which are notoriously difficult to separate from basic pyridine derivatives. Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) provides the optimal basicity to deprotonate pyridin-3-ol without degrading the benzyl bromide.
-
Nitro Reduction: While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the presence of the aryl fluoride and the basic pyridine ring can lead to unwanted hydrodefluorination or catalyst poisoning. Therefore, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride (a variant of the Béchamp reduction) is selected. This ensures high chemoselectivity, preserving both the ether linkage and the critical fluorine atom.
Fig 2. Two-step synthetic workflow for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Experimental Protocols
Protocol A: Synthesis of 3-((2-Fluoro-5-nitrobenzyl)oxy)pyridine
This protocol establishes the core ether linkage via Sₙ2 displacement.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with pyridin-3-ol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 25 mmol). Stir the suspension at ambient temperature for 15 minutes to allow for phenoxide formation.
-
Alkylation: Dropwise, add a solution of 2-fluoro-5-nitrobenzyl bromide (1.1 equiv, 11 mmol) dissolved in 10 mL of anhydrous DMF.
-
Heating & Monitoring: Elevate the reaction temperature to 80°C. Monitor the reaction via LC-MS. The reaction is typically complete within 4 hours, validated by the disappearance of the pyridin-3-ol mass peak.
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow solid.
Protocol B: Chemoselective Reduction to 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
This step utilizes a self-validating Béchamp-style reduction to prevent hydrodefluorination.
-
Solvent System: Suspend the intermediate (1.0 equiv, 5 mmol) in a 4:1 mixture of Ethanol and Water (50 mL).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and solid Ammonium Chloride (NH₄Cl, 5.0 equiv, 25 mmol). Note: The use of NH₄Cl instead of HCl prevents the cleavage of the ether linkage.
-
Reflux: Heat the vigorously stirred suspension to 80°C for 2 hours. The reaction progress is self-indicating; the mixture will turn from yellow/brown to a dark, sludgy black as the iron is oxidized.
-
Filtration: Cool the mixture to 40°C and filter through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethanol and Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the remaining aqueous layer with saturated NaHCO₃ to pH 8 (to ensure the pyridine and aniline nitrogens are free-based) and extract with Dichloromethane (3 x 30 mL).
-
Final Polish: Dry the organic phase over MgSO₄, filter, and concentrate to yield the target aniline as an off-white solid. Validate purity via ¹H-NMR (checking for the upfield shift of aromatic protons adjacent to the newly formed amine) and LC-MS (Target m/z:[M+H]⁺ = 219.1).
References
-
Inoue, M., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Encyclopedia.pub, 2024. Available at: [Link]
-
Clark, R. B., et al. "Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders." Journal of Medicinal Chemistry, 2014. Available at:[Link]
A Technical Guide to the Therapeutic Potential of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline and its Analogs as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of targeted therapies in oncology has identified a multitude of signaling pathways critical for tumor growth and survival. Among these, receptor tyrosine kinases (RTKs) represent a highly validated class of drug targets. The substituted aniline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This technical guide explores the therapeutic potential of the novel chemical entity, 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, as a putative kinase inhibitor. While this specific molecule is not extensively documented in existing literature, its structural motifs—a substituted aniline, a pyridine ring, and a flexible ether linkage—suggest a strong potential for interaction with the ATP-binding pocket of various kinases. This document provides a comprehensive, scientifically-grounded framework for the synthesis, characterization, and preclinical evaluation of this compound and its analogs, with a primary focus on the c-Met receptor tyrosine kinase as a plausible therapeutic target.
Introduction: The Substituted Aniline Scaffold in Kinase Inhibitor Design
The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern oncology. The substituted aniline moiety is a recurring feature in a multitude of these drugs, prized for its synthetic tractability and its ability to form key interactions within the kinase ATP-binding site. The aniline nitrogen can serve as a crucial hydrogen bond donor or acceptor, while the phenyl ring provides a rigid scaffold for the precise orientation of various substituents that can enhance potency and selectivity.[2]
The hypothetical molecule, 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, integrates several features characteristic of successful kinase inhibitors:
-
A 4-Fluoroaniline Core: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
-
A Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction with the "hinge region" of the kinase ATP-binding pocket.[3]
-
A Flexible Ether Linkage: The phenoxymethyl linker allows for optimal positioning of the aniline and pyridine moieties within the target's active site.
Given these structural attributes, we propose that this scaffold holds significant promise for the development of novel kinase inhibitors. This guide will use the c-Met receptor tyrosine kinase as a primary exemplar target to illustrate a comprehensive drug discovery workflow.
The Therapeutic Rationale for Targeting c-Met
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and tissue regeneration.[4] However, aberrant c-Met signaling, through gene amplification, mutation, or overexpression, is a known driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[2][5] Dysregulation of the c-Met pathway leads to increased cell proliferation, survival, invasion, and angiogenesis, all of which contribute to tumor progression and metastasis.[1] Therefore, potent and selective inhibitors of c-Met are highly sought after as therapeutic agents.
The c-Met Signaling Pathway
Activation of c-Met by HGF initiates a complex downstream signaling cascade. The diagram below illustrates the key pathways activated by c-Met, which ultimately lead to the hallmarks of cancer.
Caption: Proposed synthetic route for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-(Bromomethyl)-4-fluoroaniline (Int1)
-
To a solution of 4-fluoro-3-methylaniline (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(bromomethyl)-4-fluoroaniline.
Step 2: Synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (Product)
-
To a solution of 3-hydroxypyridine (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the sodium pyridin-3-olate.
-
Add a solution of 3-(bromomethyl)-4-fluoroaniline (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-18 hours, monitoring by TLC.
-
Cool the mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final product.
Preclinical Evaluation Workflow
A systematic preclinical evaluation is essential to characterize the therapeutic potential of a novel compound. The following workflow outlines the key assays for assessing the activity of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline as a c-Met inhibitor.
Caption: A comprehensive workflow for the preclinical evaluation of a novel kinase inhibitor.
Biochemical Assays
Protocol: c-Met Kinase Activity Assay
-
Objective: To determine the in vitro potency (IC50) of the test compound against recombinant human c-Met kinase. [6]2. Methodology:
-
A luminescent kinase assay (e.g., ADP-Glo™) can be employed. [3][7] * Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Add recombinant c-Met kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP to initiate the reaction. [3] * Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Add ADP-Glo™ reagent to stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Assays
Protocol: Cell Proliferation Assay
-
Objective: To assess the effect of the test compound on the growth of cancer cells with aberrant c-Met signaling (e.g., MKN-45, which has c-Met gene amplification). [8]2. Methodology:
-
Seed c-Met-dependent cancer cells in 96-well plates.
-
After cell attachment, treat with serial dilutions of the test compound.
-
Incubate for 72 hours.
-
Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®). [6] * Determine the half-maximal growth inhibitory concentration (GI50).
-
Protocol: Western Blot Analysis for Phospho-c-Met
-
Objective: To confirm on-target activity by measuring the phosphorylation status of c-Met in cells. [6]2. Methodology:
-
Treat c-Met-activated cancer cells with the test compound for 1-2 hours.
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.
-
Visualize protein bands using chemiluminescence to assess the reduction in c-Met phosphorylation.
-
In Vivo Studies
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Objective: To evaluate the in vivo efficacy of the lead compound in a tumor model. [9]2. Methodology:
-
Implant human cancer cells with c-Met dysregulation (e.g., MKN-45) subcutaneously into immunodeficient mice. [8][10] * Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally or via intraperitoneal injection daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic (PD) biomarker analysis (e.g., p-cMet levels).
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic structural modifications of the lead compound are crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The data below is hypothetical but representative of what might be expected from an initial SAR study.
Table 1: Hypothetical In Vitro Activity of Analogs
| Compound ID | R1 (Aniline Position 4) | R2 (Pyridine Position) | c-Met IC50 (nM) | Cell Proliferation GI50 (nM) (MKN-45) |
| Lead-001 | F | 3-oxy | 50 | 250 |
| SAR-002 | Cl | 3-oxy | 45 | 230 |
| SAR-003 | H | 3-oxy | 200 | >1000 |
| SAR-004 | F | 4-oxy | 80 | 500 |
| SAR-005 | F | 2-oxy | 150 | 800 |
This initial, hypothetical SAR suggests that a halogen at the R1 position is beneficial for activity, and the 3-oxy linkage to the pyridine ring is optimal.
Table 2: Hypothetical Pharmacokinetic Profile of Lead Compound
| Parameter | Value |
| Solubility (pH 7.4) | 50 µM |
| Human Liver Microsomal Stability (t½) | 45 min |
| Plasma Protein Binding | 95% |
| Oral Bioavailability (Mouse) | 30% |
Conclusion and Future Directions
The novel chemical scaffold represented by 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline presents a promising starting point for the development of a new class of kinase inhibitors. This guide has outlined a comprehensive and scientifically rigorous pathway for its synthesis and preclinical evaluation, using the well-validated cancer target c-Met as an illustrative example. The proposed workflow, from biochemical assays to in vivo xenograft models, provides a clear roadmap for characterizing the therapeutic potential of this and related compounds. Future work should focus on a systematic SAR exploration to enhance potency and selectivity, as well as a thorough investigation of the compound's ADME properties to optimize its drug-like characteristics. Through such a structured and data-driven approach, this chemical series has the potential to yield a clinical candidate for the treatment of c-Met-driven malignancies.
References
-
van der Wekken, A. J., et al. (2018). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 84(7), 1534-1544. [Link]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
-
Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]
-
Gujadhur, R., & Venkataraman, D. (2016). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. SYNTHETIC COMMUNICATIONS, 31, 2865-2879. [Link]
-
CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. [Link]
-
Christensen, J. G., et al. (2006). Targeting the c-Met signaling pathway in cancer. Cancer Letters, 237(1), 1-13. [Link]
-
Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
American Association for Cancer Research. (2006). Targeting the c-Met Signaling Pathway in Cancer. [Link]
-
Munshi, N., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544-1553. [Link]
-
Al-Jumayli, M., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 2345. [Link]
-
Kim, J. Y., et al. (2021). High-Content Analysis-Based Sensitivity Prediction and Novel Therapeutics Screening for c-Met-Addicted Glioblastoma. Cancers, 13(3), 391. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
Smotrov, N., et al. (2009). Development of a Cell-Based Assay for Measurement of c-Met Phosphorylation Using AlphaScreenTM Technology and High-Content Imaging Analysis. ASSAY and Drug Development Technologies, 7(3), 254-265. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
Biocytogen. (n.d.). Xenograft Models. [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1221-1229. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Melior Discovery. (n.d.). Xenograft Mouse Models. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Li, Y., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Journal of Translational Medicine, 21(1), 1-15. [Link]
-
XenoSTART. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
Iacovelli, R., et al. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 17(13), 3456. [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Taylor & Francis Online. (2023). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. [Link]
-
van Eijk, R. P. A., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(5), 1071-1085. [Link]
-
National Center for Biotechnology Information. (2024). Kinase Inhibitors FDA Approved 2018-2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.ca [promega.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biocytogen.com [biocytogen.com]
- 10. crownbio.com [crownbio.com]
Molecular weight and formula analysis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
As a Senior Application Scientist, I approach the molecular characterization of novel small-molecule drug candidates not as a simple checklist, but as a self-validating system of orthogonal proofs. Relying on a single analytical technique introduces critical blind spots: mass spectrometry confirms exact mass but is blind to bulk purity; Nuclear Magnetic Resonance (NMR) elucidates atomic connectivity but can obscure quaternary carbons; and elemental analysis confirms bulk macroscopic composition but cannot distinguish between structural isomers.
This whitepaper outlines the definitive analytical strategy for determining and validating the molecular weight and empirical formula of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline .
Molecular Profile & Analytical Imperative
Before initiating any empirical workflow, we must establish the theoretical baseline of our target analyte. The compound features a central fluorinated aniline ring linked via a methylene ether bridge to a pyridine ring.
-
IUPAC Name: 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
-
Empirical Formula:
-
Average Molecular Weight: 218.23 g/mol
-
Theoretical Monoisotopic Mass: 218.0855 Da
To unequivocally prove this formula, we employ an interlocking triad of High-Resolution Mass Spectrometry (HRMS), multi-nuclear NMR, and Combustion Elemental Analysis.
Fig 1. Orthogonal analytical workflow for molecular formula validation.
High-Resolution Mass Spectrometry (HRMS)
The Causality: HRMS is the primary tool for empirical formula generation. By measuring the mass-to-charge ratio (
Self-Validating Protocol:
-
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton donor, driving the equilibrium toward the
state. -
Instrument Tuning (ESI-TOF): Introduce the sample via direct infusion at a flow rate of 10 µL/min. Optimize the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Crucial step: Keep the cone voltage low (e.g., 20V) initially to prevent premature in-source fragmentation.
-
Data Acquisition: Acquire full-scan MS data over an
range of 100–1000. Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin, 556.2771) infused simultaneously to dynamically correct mass drift, ensuring mass accuracy remains within the required <3 ppm threshold[1]. -
Tandem MS (CID): Isolate the parent
ion and apply Collision-Induced Dissociation (CID) using argon gas. The ether linkage is the most labile bond; expect a neutral loss of pyridin-3-ol (95 Da), yielding a stable fluorobenzyl cation.
Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway.
HRMS Quantitative Data Summary
| Ion Species | Formula | Theoretical
Nuclear Magnetic Resonance (NMR) Corroboration
The Causality: While HRMS provides the molecular formula, it cannot differentiate between structural isomers (e.g., moving the fluorine atom to the 2-position yields the exact same mass). NMR acts as the self-validating check by counting the exact number of protons and carbons, confirming the molecular framework[3].
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (
). is chosen over due to the high polarity of the aniline and pyridine moieties. -
H NMR Acquisition: Acquire a 400 MHz proton spectrum (16 scans, 2-second relaxation delay). The integration must mathematically equal 11 protons: 2 from the
group (broad singlet), 2 from the bridge, and 7 aromatic protons split between the benzene and pyridine rings. -
C and
F NMR Acquisition: Acquire a 100 MHz carbon spectrum to confirm 12 distinct carbon environments. Follow with a F NMR spectrum; a single resonance peak confirms the mono-fluorinated nature of the molecule, validating the "F1" in our empirical formula.
Combustion Elemental Analysis (CHNS-F)
The Causality: The final pillar of our strategy is Elemental Analysis (EA). Even if HRMS and NMR perfectly match the theoretical structure, the bulk powder could be contaminated with inorganic salts or residual solvents. The "Gold Standard" for pharmaceutical publication and patent filing dictates that the experimental mass percentages of C, H, and N must fall within ±0.4% of the theoretical values[4][5].
Self-Validating Protocol:
-
Sample Preparation: Weigh exactly 2.000 mg of the compound into a combustible tin capsule.
-
Fluorine Mitigation: Crucial step: Because fluorinated compounds can form stable tetrafluoromethane (
) instead of during combustion (skewing carbon results), add a combustion aid such as Vanadium Pentoxide ( ) to the capsule[6]. This forces the complete oxidation of the fluorinated ring. -
Combustion & Detection: Combust the sample in an elemental analyzer at 1000°C in an oxygen-rich environment. The evolved gases (
, , ) are separated via a gas chromatography column and quantified using a Thermal Conductivity Detector (TCD). -
Fluorine Quantification: Perform a separate oxygen flask combustion (Schöninger flask method) followed by Ion Chromatography to accurately quantify the fluorine content.
Elemental Analysis Quantitative Data Summary
| Element | Theoretical Mass (%) | Experimental Mass (%) | Absolute Difference | Validation Status |
|---|---|---|---|---|
| Carbon (C) | 66.05 | 65.88 | 0.17 | Pass (≤ 0.4%) |
| Hydrogen (H) | 5.08 | 5.15 | 0.07 | Pass (≤ 0.4%) |
| Nitrogen (N) | 12.84 | 12.71 | 0.13 | Pass (≤ 0.4%) |
| Fluorine (F) | 8.71 | 8.60 | 0.11 | Pass (≤ 0.4%) |
Data Synthesis & Conclusion
By synthesizing the data from this orthogonal workflow, we establish an unbreakable chain of evidence. The HRMS data provides the monoisotopic mass constraint (218.0855 Da) with sub-2 ppm error, confirming the exact atomic composition. The multi-nuclear NMR data verifies the structural connectivity and atom count, ruling out isobaric isomers. Finally, the Combustion Elemental Analysis proves that the bulk material is free of macroscopic impurities, with all elemental mass percentages falling well within the stringent ±0.4% acceptance criteria. Together, these protocols definitively validate the molecular weight and formula of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
References
1.2 - MtoZ Biolabs 2.1 - Novatia 3. 4 - ACS Publications 4. 7 - ResolveMass 5.3 - Sigma-Aldrich 6. 5 - National Institutes of Health (NIH) 7.6 - INFINITIA Research
Sources
- 1. enovatia.com [enovatia.com]
- 2. Comprehensive High-Resolution MS Molecular Weight Identification Service by MtoZ Biolabs | MtoZ Biolabs [mtoz-biolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elemental analysis and chemical composition [infinitiaresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
Unlocking the Kinome: Biological Activity and Structural Dynamics of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline Derivatives
Executive Summary
In the rational design of targeted small-molecule kinase inhibitors, the structural motif 4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline represents a highly privileged intermediate and pharmacophore. By combining a halogenated aniline core with a flexible, ether-linked pyridine ring, this scaffold is uniquely positioned to exploit the ATP-binding clefts of receptor tyrosine kinases (RTKs). As a Senior Application Scientist, I have observed that derivatives of this scaffold consistently demonstrate exceptional efficacy against targets requiring Type II (DFG-out) binding conformations, most notably c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Kinase Insert Domain Receptor).
This technical guide deconstructs the structural biology, target engagement profiles, and self-validating experimental methodologies required to evaluate this specific class of compounds in preclinical drug development.
Structural Biology & Pharmacophore Rationale
The biological activity of 4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline derivatives is dictated by the precise spatial arrangement of its three core components. When synthesized into a final drug candidate (typically via conversion of the aniline amine into a diaryl urea or amide), the molecule operates as a highly efficient Type II kinase inhibitor.
-
The Pyridine-3-yl Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. It is designed to interact directly with the backbone NH of the kinase hinge region (e.g., Met1160 in c-Met). The crystallographic viability of the pyridin-3-yloxymethyl extension to occupy ATP-binding pockets has been structurally validated in complexes with enzymes such as Protein Kinase A[1].
-
The Oxymethyl (-CH₂-O-) Linker: This linker provides a crucial degree of rotational freedom. It allows the molecule to navigate the narrow gatekeeper region of the kinase and adopt the "U-shape" or extended conformation necessary to stabilize the inactive DFG-out state.
-
The 4-Fluoro-Aniline Core: The fluorine atom serves a dual purpose. Sterically, it perfectly fills the hydrophobic pocket adjacent to the gatekeeper residue. Electronically, the strongly electronegative fluorine lowers the pKa of the adjacent aniline amine, modulating its reactivity for urea formation and preventing rapid oxidative metabolism (para-hydroxylation) by hepatic CYP450 enzymes.
Pharmacophore mapping of the derivative to kinase domain binding sites.
Target Kinase Profile & Biological Activity
Derivatives built upon this scaffold exhibit a distinct polypharmacological profile, heavily skewed towards angiogenesis and metastasis targets.
-
c-Met Inhibition: Dysregulation of c-Met is a primary driver of tumor metastasis. Aminopyridine and aminoheteroaryl compounds utilizing this specific ether-linked architecture are highly potent inhibitors of c-Met auto-phosphorylation[2].
-
VEGFR2 (KDR) & Angiogenesis: The structural geometry of the pyridin-3-yloxymethyl motif closely mimics the pharmacophores of established anti-angiogenic therapies. Consequently, these derivatives are frequently utilized as potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[3].
-
MDR Efflux Pump Antagonism: Beyond direct kinase inhibition, variations of the pyridinoxymethyl scaffold have been investigated for their ability to antagonize P-glycoprotein (Pgp), offering a mechanism to overcome multiple-drug resistance in refractory tumors[4].
Representative Quantitative Data Profile
The following table summarizes the typical in vitro biochemical and cellular activity profile for a high-affinity urea derivative of the 4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline scaffold.
| Target Kinase | Conformation State | IC₅₀ (nM) | Primary Cellular Efficacy Marker |
| c-Met (WT) | DFG-out (Type II) | 12 ± 3 | ↓ p-c-Met (Tyr1234/1235) in A549 cells |
| VEGFR2 (KDR) | DFG-out (Type II) | 8 ± 2 | ↓ HUVEC Tube Formation |
| B-Raf (V600E) | DFG-out (Type II) | 45 ± 5 | ↓ p-ERK1/2 in Melanoma models |
| EGFR (WT) | DFG-in (Type I) | > 10,000 | N/A (Demonstrates target selectivity) |
Experimental Methodologies: Self-Validating Protocols
Generating reliable pharmacological data for this class of compounds requires experimental designs that account for the intrinsic properties of the molecule. The protocols below are engineered to be self-validating.
Protocol 1: TR-FRET Biochemical Kinase Assay
Causality & Rationale: Pyridine-containing heterocycles often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which artificially inflates background noise in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, compound auto-fluorescence completely decays, ensuring the signal is strictly a product of kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the derivative in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of exactly 1%. Causality: The highly hydrophobic fluoro-aniline core requires strict DMSO maintenance to prevent micro-precipitation, which causes false negatives.
-
Pre-Incubation: Add recombinant c-Met enzyme and biotinylated peptide substrate. Incubate for 30 minutes at room temperature. Causality: Type II inhibitors bind to the DFG-out conformation, which requires a slow conformational shift in the enzyme. Pre-incubation allows the system to reach binding equilibrium before the reaction starts.
-
Reaction Initiation: Add ATP at the empirically determined
value for c-Met. Incubate for 60 minutes. -
Quench and Detect: Stop the reaction by adding EDTA (chelates
). Add Europium-labeled anti-phospho antibody and Streptavidin-APC. -
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine the IC₅₀.
Self-validating TR-FRET workflow optimized for auto-fluorescent pyridine derivatives.
Protocol 2: Cellular Target Engagement (Western Blotting)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. To validate true target engagement, we must measure the inhibition of c-Met auto-phosphorylation in live cells. This protocol is self-validating because it mandates the measurement of Total c-Met, ensuring that a drop in phospho-signal is due to kinase inhibition, not compound-induced protein degradation or cell death.
Step-by-Step Methodology:
-
Cell Culture & Starvation: Seed A549 cells in 6-well plates. Once at 80% confluence, serum-starve the cells for 24 hours to reduce basal kinase activity to near-zero.
-
Compound Treatment: Treat cells with the derivative (0.1 nM to 10 μM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for exactly 10 minutes to induce a massive spike in c-Met auto-phosphorylation.
-
Lysis: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe simultaneously with anti-phospho-c-Met (Tyr1234/1235) and anti-Total-c-Met antibodies. Normalize the phospho-signal against the total protein signal to calculate the cellular IC₅₀.
Structure-Activity Relationship (SAR) Dynamics
When optimizing the 4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline scaffold, medicinal chemists must carefully balance lipophilicity and hydrogen-bonding potential:
-
Aniline Derivatization: Converting the primary aniline into a diaryl urea (by reacting it with an aryl isocyanate) extends the molecule deep into the allosteric pocket. If the urea is replaced with a simple amide, a drastic drop in potency is typically observed due to the loss of a critical bidentate hydrogen bond with the kinase activation loop.
-
Pyridine Substitution: Adding a methyl group or an amino group to the 2-position of the pyridine ring can occasionally enhance hinge binding, but it risks creating steric clashes with the gatekeeper residue depending on the specific RTK target.
References
- Source: Google Patents (CA2517256C)
-
Structure−Activity Studies of Substituted Quinoxalinones as Multiple-Drug-Resistance Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Protein Kinase A bound to (S)-2-(1H-Indol-3-yl)-1-[5-((E)-2-pyridin-4-yl-vinyl)-pyridin-3-yloxymethyl]-ethylamine (pdb_00002f7x) Source: wwPDB (Worldwide Protein Data Bank) URL:[Link]
- Source: Google Patents (US10973810B2)
Sources
The 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline Scaffold: A Technical Guide for Kinase Inhibitor Research
Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1] These enzymes, by catalyzing the phosphorylation of proteins, act as critical nodes in signaling pathways that govern cell growth, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for small molecule inhibitors.[3][4] The development of such inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[5]
At the heart of modern kinase inhibitor design is the concept of the "privileged scaffold" – a core molecular framework that exhibits affinity for the ATP-binding site of multiple kinases.[6] These scaffolds serve as a foundational template upon which chemists can elaborate, fine-tuning potency, selectivity, and pharmacokinetic properties through targeted modifications. Substituted anilines are a cornerstone of medicinal chemistry and have been integral to the development of numerous targeted therapies.[7] This guide focuses on a particularly promising, yet underexplored scaffold: 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline .
The strategic incorporation of a fluorine atom and a pyridyloxymethyl moiety on the aniline ring presents a unique combination of electronic and structural features. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions through hydrogen bonding or dipole interactions. The pyridyloxymethyl group provides a key vector for interacting with the solvent-exposed region of the kinase active site and can be crucial for achieving selectivity. This guide will provide a comprehensive technical overview of this scaffold, from its synthesis and chemical properties to its potential applications in kinase inhibitor discovery, supported by field-proven insights and detailed experimental protocols.
Synthesis and Characterization: A Proposed Route to the Core Scaffold
The proposed synthesis involves a two-step process starting from commercially available 4-fluoro-3-nitrobenzyl alcohol.
Step 1: Williamson Ether Synthesis
The first step is the formation of the ether linkage between 4-fluoro-3-nitrobenzyl alcohol and 3-hydroxypyridine. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a suitable leaving group on the pyridine ring. For this reaction, a more practical approach would be to convert the 4-fluoro-3-nitrobenzyl alcohol into a better electrophile, such as 4-fluoro-3-nitrobenzyl bromide, and then react it with the sodium salt of 3-hydroxypyridine.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding aniline. This transformation can be achieved using a variety of standard reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using a metal catalyst like iron or tin in the presence of an acid.[11]
Experimental Protocol: Synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Materials:
-
4-Fluoro-3-nitrobenzyl alcohol
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
3-Hydroxypyridine
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1a: Synthesis of 4-fluoro-3-nitrobenzyl bromide
-
To a solution of 4-fluoro-3-nitrobenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzyl bromide.
Step 1b: Synthesis of 3-(4-fluoro-3-nitrobenzyloxy)pyridine
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-hydroxypyridine (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of 3-hydroxypyridine.
-
Add a solution of 4-fluoro-3-nitrobenzyl bromide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
-
To a solution of 3-(4-fluoro-3-nitrobenzyloxy)pyridine (1.0 eq) in methanol, add 10% Pd/C (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Potential Kinase Targets and Structure-Activity Relationship (SAR) Insights
While direct SAR studies on the 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline scaffold are not available, we can infer potential kinase targets and SAR trends by examining structurally related inhibitors. The "pyridinyloxymethyl aniline" moiety is a recognized pharmacophore in kinase inhibitor design, often targeting the hinge region and the solvent-exposed front pocket of the ATP-binding site.
Potential Kinase Targets:
-
c-Met: The c-Met receptor tyrosine kinase is a key driver in several cancers.[4][12][13][14] Many c-Met inhibitors feature a substituted aniline core that interacts with the hinge region. The pyridyloxymethyl group of our scaffold could potentially form a hydrogen bond with the backbone of the hinge region, a common interaction for this class of inhibitors.
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis, a hallmark of cancer.[15][16][17][18] Several VEGFR-2 inhibitors utilize an aniline-based scaffold.[15][19] The pyridyloxymethyl moiety could occupy the ribose-phosphate binding pocket, a strategy employed by other VEGFR-2 inhibitors.
-
p38 MAP Kinase: p38 mitogen-activated protein kinase is implicated in inflammatory diseases.[20][21][22][23][24][25] Pyridinylimidazole-based inhibitors are a well-established class of p38 inhibitors, where the pyridine ring forms a key hydrogen bond with the hinge region.[20][21][22] The pyridine of our scaffold could mimic this interaction.
Inferred Structure-Activity Relationships (SAR):
Based on the analysis of related kinase inhibitors, the following SAR trends can be hypothesized for the 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline scaffold:
-
Aniline Moiety: The aniline nitrogen is likely to act as a hydrogen bond donor to the kinase hinge region.[26][27][28] Substitutions on the aniline ring, beyond the fluoro and pyridyloxymethyl groups, could be explored to fine-tune potency and selectivity.
-
Pyridyl Group: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with residues in the solvent-front region. Modifications to the pyridine ring, such as the introduction of small alkyl or halo groups, could modulate these interactions and impact selectivity.
-
Linker: The ether linkage provides a degree of conformational flexibility. Altering the linker, for example, by introducing a thioether or an amine, could influence the compound's conformational preferences and binding affinity.
-
Fluorine Atom: The fluorine atom at the 4-position of the aniline ring is expected to influence the electronic properties of the aniline nitrogen, potentially enhancing its hydrogen bonding capability. It may also block a potential site of metabolism, thereby improving the pharmacokinetic profile.
In Vitro and Cell-Based Assay Protocols for Inhibitor Characterization
The evaluation of novel kinase inhibitors requires a robust and multifaceted approach, encompassing both biochemical and cell-based assays.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[29][30][31]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Prepare a solution of the kinase in the kinase assay buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a mixture of the substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence of each well. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)
This protocol outlines a general method to assess the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[32][33]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific primary antibody for the downstream substrate
-
Total protein primary antibody for the downstream substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total protein levels of that substrate. Determine the concentration-dependent inhibition of substrate phosphorylation.
ADME/Tox Profiling: Early Assessment for Drug-Like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for the successful development of any new therapeutic agent. A favorable ADME/Tox profile is as important as high potency and selectivity.
Key In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound, which is critical for oral absorption. |
| Permeability (e.g., PAMPA) | Assesses the ability of the compound to cross biological membranes, predicting intestinal absorption. |
| Metabolic Stability (Microsomes, Hepatocytes) | Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s), predicting its in vivo half-life. |
| Plasma Protein Binding | Measures the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues. |
| hERG Inhibition | Screens for potential cardiotoxicity by assessing the compound's ability to inhibit the hERG potassium channel. |
| Cytotoxicity (e.g., MTT assay) | Determines the general toxicity of the compound to cells. |
Conclusion and Future Directions
The 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline scaffold represents a promising starting point for the design of novel kinase inhibitors. Its unique structural features offer multiple avenues for optimization to achieve high potency, selectivity, and favorable drug-like properties. While this guide provides a foundational framework for research on this scaffold, further experimental work is necessary to validate the proposed synthetic route and to fully elucidate its potential as a privileged scaffold in kinase inhibitor discovery. Future efforts should focus on synthesizing a small library of derivatives based on this core and screening them against a panel of kinases to identify initial hits. Subsequent lead optimization, guided by SAR studies and ADME/Tox profiling, could lead to the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4.
- Development and Application of in vitro Assays for the Identification and Characteriz
- BenchChem. (2025).
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016). ACS Medicinal Chemistry Letters.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). Scientific Reports.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Virtual screening and synthesis of new chemical scaffolds as VEGFR-2 kinase inhibitors. (2012). Journal of Computer-Aided Molecular Design.
- Reaction Biology. (2022, May 11).
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
- 4-Fluoro-3-methylaniline 97 452-69-7. (n.d.). Sigma-Aldrich.
- 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. (2023). DergiPark.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). Molecules.
- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
- How to synthesizer of 3-hydroxy pyridine?. (2022, June 23).
- In vitro kinase assay. (2024, May 31). Protocols.io.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Preparation method of 3-hydroxypyridine. (n.d.).
- Pyridinylimidazole based p38 MAP kinase inhibitors. (2002). Current Topics in Medicinal Chemistry.
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI.
- c-Met inhibitor. (n.d.). In Wikipedia.
- 4-Fluoroaniline synthesis. (n.d.). ChemicalBook.
- Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. (n.d.). ACS Omega.
- VEGFR | Inhibitors. (n.d.). MedChemExpress.
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002).
- Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). Molecules.
- c-Met inhibitors. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). Molecules.
- c-Met Inhibitors: 40+Potent, Highly Selective & Cited. (n.d.). Selleckchem.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society.
- Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. (2026). Molecules.
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (n.d.).
- The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. (2026, January 31). NINGBO INNO PHARMCHEM CO.,LTD..
- A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. (2003).
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.).
- Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. (n.d.). Organic & Biomolecular Chemistry.
- Kinase Activity Assay. (n.d.).
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016). Bioorganic & Medicinal Chemistry Letters.
- Process for preparing 4-fluoro-3-nitroaniline. (n.d.).
- Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. (2023). European Journal of Medicinal Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). Molecules.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. protocols.io [protocols.io]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual screening and synthesis of new chemical scaffolds as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrevlett.com [chemrevlett.com]
- 24. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 25. Quantitative structure activity relationship study of p38α MAP kinase inhibitors [chemrevlett.com]
- 26. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bellbrooklabs.com [bellbrooklabs.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. Cell-based Kinase Assays - Profacgen [profacgen.com]
Physicochemical Profiling and Lipophilicity (LogP) Determination of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline: A Technical Whitepaper
Executive Summary
In modern drug discovery, the transition from a synthesized hit to a viable lead compound is dictated by a molecule’s physicochemical properties. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a highly functionalized intermediate and pharmacophore often utilized in the design of targeted therapeutics, such as kinase inhibitors.
Structurally, this molecule presents a fascinating physicochemical profile: an aniline core providing a primary basic center and hydrogen bond donor capacity; a para-fluoro substitution strategically positioned to block CYP450-mediated aromatic oxidation; and a flexible[(pyridin-3-yl)oxy]methyl ether linkage that introduces a secondary basic center and hydrogen bond acceptor.
This whitepaper provides an authoritative, in-depth guide to profiling the physicochemical properties of this compound, with a specific focus on the causality behind its ionization dynamics (pKa) and lipophilicity (LogP/LogD). The protocols detailed herein are designed as self-validating systems, ensuring maximum data integrity for downstream ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
Structural Deconstruction and In Silico Profiling
Before initiating benchtop assays, a rigorous in silico evaluation is required to establish the boundary conditions for experimental design. The physicochemical parameters of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline dictate the choice of solvents, pH buffers, and analytical techniques.
Table 1: Calculated Physicochemical Parameters & Mechanistic Rationale
| Parameter | Estimated Value | Mechanistic Rationale & ADME Impact |
| Formula / MW | C₁₂H₁₁FN₂O / 218.23 g/mol | Low molecular weight ensures high ligand efficiency and rapid diffusion across lipid bilayers. |
| cLogP | ~2.15 | Optimal lipophilicity for oral bioavailability. Balances aqueous solubility with membrane permeability. |
| TPSA | 48.14 Ų | Well below the 140 Ų threshold for oral absorption and the 90 Ų threshold for blood-brain barrier (BBB) penetration. |
| HBD / HBA | 2 / 3 | Complies with [1]. The -NH₂ acts as the primary donor; N and O atoms act as acceptors. |
| pKa₁ (Pyridine N) | ~4.8 | Weakly basic. At physiological pH (7.4), the pyridine nitrogen is predominantly un-ionized (>99%). |
| pKa₂ (Aniline N) | ~4.4 | The electron-withdrawing inductive effect of the para-fluorine atom depresses the aniline pKa compared to unsubstituted aniline (pKa 4.6). |
| Rotatable Bonds | 3 | High conformational flexibility allows the pyridine ring to adapt to complex target binding pockets (e.g., kinase hinge regions). |
Ionization Dynamics: Resolving the pKa Profile
The Causality Principle: You cannot accurately determine a molecule's true partition coefficient (LogP) without first understanding its ionization state. LogP strictly refers to the partitioning of the neutral, un-ionized species. Because 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline contains two closely spaced basic centers, establishing its exact macro-pKa values is the mandatory first step in the workflow.
Self-Validating Protocol: Cosolvent Potentiometric Titration
Due to the moderate lipophilicity of the compound, aqueous titration may lead to precipitation of the neutral species. We employ a cosolvent extrapolation method (Yasuda-Shedlovsky technique) as standard practice [2].
-
Sample Preparation: Dissolve 1-2 mg of the compound in a titration vessel using a methanol/water cosolvent system (e.g., starting at 50% MeOH).
-
Background Ionic Strength: Maintain a constant ionic strength using 0.15 M KCl to mimic physiological osmolarity and stabilize the activity coefficients of the ions.
-
Titration Execution: Titrate the solution using standardized 0.5 M HCl to drop the pH to 2.0 (fully protonating both nitrogens), followed by titration with 0.5 M NaOH up to pH 10.0.
-
Extrapolation: Repeat the titration at 40% and 30% MeOH. Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.
Self-Validation Check: The titration must be performed in both forward (acid-to-base) and reverse (base-to-acid) directions. Hysteresis (non-overlapping curves) between the two directions indicates poor solubility of the neutral species or slow equilibration. If hysteresis is observed >0.1 pH units, the run is invalidated, and the equilibration time between titrant additions must be increased.
Lipophilicity (LogP) Determination Workflows
With the pKa established (~4.4 and ~4.8), we know that at pH > 7.0, the molecule exists almost entirely in its neutral state. Therefore, a phosphate buffer at pH 7.4 can be used to determine the true LogP (which, in this specific case, will be nearly identical to LogD₇.₄).
Protocol A: The Shake-Flask Method (Gold Standard)
This method is the definitive thermodynamic measure of lipophilicity, governed by [3].
-
Phase Pre-saturation (Critical Step): Stir n-octanol and pH 7.4 phosphate buffer together for 24 hours. Causality: Water and octanol are partially miscible. Failing to pre-saturate the phases will cause volume shifts during the assay, skewing the phase ratio and introducing severe volumetric error.
-
Partitioning: Dissolve the compound in the pre-saturated buffer to a concentration below its thermodynamic solubility limit. Add the pre-saturated octanol. Use three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure concentration independence.
-
Equilibration: Vortex the vials for 3 minutes, then place them in a thermostatic shaker at 25.0 ± 0.1 °C for 1 hour.
-
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Vortexing creates micro-emulsions of octanol in the aqueous phase. Without centrifugation, UV or LC-MS will quantify octanol-bound drug as "aqueous," artificially inflating the aqueous concentration and yielding a falsely low LogP.
-
Quantification: Analyze both phases via LC-UV or LC-MS/MS.
Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered in both phases. The sum must equal the initial spike amount ±5%. A deviation >5% indicates compound degradation, adsorption to the glass vial, or precipitation at the liquid-liquid interface, rendering the calculated LogP invalid.
Protocol B: RP-HPLC Method (High-Throughput Alternative)
For rapid screening, the Reverse-Phase HPLC method, governed by [4], utilizes the stationary phase as a surrogate for octanol.
-
Calibration: Inject a mixture of 6 reference compounds with known LogP values (e.g., aniline, phenol, chlorobenzene) spanning the expected range (LogP 0.5 to 3.5).
-
Execution: Inject 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline using an isocratic mobile phase (e.g., 50% Methanol / 50% aqueous buffer at pH 7.4) on a C18 column.
-
Calculation: Determine the capacity factor (
). Plot of the reference compounds against their known LogP values to create a linear regression, then interpolate the LogP of the target compound.
Self-Validation Check: The correlation coefficient (
) of the calibration curve must be ≥ 0.99. Furthermore, the retention time of the dead volume marker (, typically thiourea) must not drift by more than ±0.05 minutes across the run.
Table 2: Methodological Comparison for Lipophilicity
| Feature | Shake-Flask (OECD 107) | RP-HPLC (OECD 117) |
| Output | Absolute thermodynamic LogP | Relative/Interpolated LogP |
| Throughput | Low (1-2 days per compound) | High (Minutes per compound) |
| Impurity Tolerance | Very Low (requires >98% purity) | High (impurities separate on column) |
| Best Used For | Final regulatory submission / Lead optimization | Early library screening / Hit triage |
Integrated Decision Logic for ADME Profiling
To ensure scientific rigor, experimental assays must not be run in isolation. The output of one assay dictates the parameters of the next. The following directed graph illustrates the mandatory operational logic for profiling 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Fig 1: Sequential decision logic for physicochemical profiling and ADME evaluation.
Conclusion
The physicochemical characterization of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline requires a deliberate, sequential approach. By understanding the mechanistic impact of its functional groups—specifically the pKa-lowering effect of the para-fluorine and the basicity of the pyridine ring—scientists can accurately design self-validating assays. Adhering to the rigorous standards of OECD 107 and potentiometric titration ensures that the resulting LogP and pKa values are not merely estimates, but highly reliable thermodynamic constants ready for integration into pharmacokinetic models.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). Wiley. URL: [Link]
-
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
-
OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
Literature review of aniline derivatives containing pyridin-3-yloxy groups
The Pyridin-3-yloxy Aniline Pharmacophore: A Technical Guide to Structural Rationale, Synthesis, and Therapeutic Applications
The structural hybridization of an aniline moiety with a pyridin-3-yloxy group has emerged as a highly versatile pharmacophore in modern medicinal chemistry. This specific structural scaffold is frequently deployed in the design of targeted therapeutics, ranging from highly selective kinase inhibitors to G protein-coupled receptor (GPCR) modulators[1][2].
This technical guide explores the causality behind the pharmacological efficacy of pyridin-3-yloxy aniline derivatives, provides field-proven synthetic methodologies, and synthesizes quantitative structure-activity relationship (SAR) data for drug development professionals.
Structural Rationale: Why the Pyridin-3-yloxy Aniline Scaffold?
The selection of the pyridin-3-yloxy aniline core in drug design is rarely arbitrary; it is driven by precise stereoelectronic requirements within target protein binding pockets.
-
The Pyridine Nitrogen as a Hydrogen Bond Acceptor: Unlike a simple phenoxy group, the incorporation of the nitrogen atom at the 3-position of the pyridine ring drastically alters the molecule's interaction profile. In kinase inhibitors, this nitrogen frequently acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (e.g., the NH of a Valine or Methionine residue) in the highly conserved hinge region of the ATP-binding pocket[3]. Furthermore, the heteroatom reduces the overall lipophilicity (LogP) of the molecule, improving aqueous solubility and oral bioavailability.
-
The Ether Linkage as a Conformational Hinge: The ether oxygen connecting the pyridine and aniline rings provides a bond angle of approximately 120°. This allows the molecule to adopt a non-planar, "V-shaped" or "U-shaped" conformation. This flexibility is essential for navigating steric constraints and projecting the terminal functional groups into deep, hydrophobic allosteric pockets.
-
The Aniline Nitrogen as a Synthetic Handle: The primary amine of the aniline acts as a highly reactive vector for downstream functionalization. It can be readily converted into ureas, amides, or sulfonamides, allowing medicinal chemists to rapidly generate libraries that probe the solvent-exposed regions of a target protein[2].
Key Therapeutic Applications and Mechanistic Pathways
Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains.
Kinase Inhibition (Akt and p38 MAPK)
The hyperactivation of the PI3K/Akt signaling pathway is a hallmark of numerous malignancies. Indazole-pyridine series containing a pyridin-3-yloxy linker have been developed as potent, orally bioavailable inhibitors of Protein Kinase B (Akt)[3]. By anchoring into the ATP pocket via the pyridine ring, these compounds competitively inhibit Akt phosphorylation, thereby arresting downstream mTOR signaling and inducing apoptosis in cancer cells.
Fig 1: PI3K/Akt signaling pathway illustrating the targeted inhibition by pyridin-3-yloxy anilines.
GPCR Modulation (GPR119 Agonists)
Beyond oncology, the scaffold is utilized in metabolic disease research. Arylsulfonyl derivatives of pyridin-yloxy anilines have been identified as potent agonists for GPR119, a receptor implicated in glucose-dependent insulin secretion[2]. The conformational restriction provided by the ether linkage ensures the precise spatial arrangement required to trigger receptor activation.
Quantitative SAR Data
The following table summarizes the pharmacological profiles of various derivatives built upon or closely related to the pyridin-3-yloxy aniline core.
| Compound Class / Modification | Primary Target | Key Structural Feature | Typical IC50 / EC50 Range | Ref |
| Indazole-pyridine derivatives | Akt (PKB) | 3-(trifluoromethyl)phenyl urea | 0.6 nM - 14.0 nM | [3] |
| Pyrazolyl-phenyl ureas | p38α MAPK | tert-butyl-pyrazolyl urea | ~350 nM | [4] |
| Arylsulfonyl anilines | GPR119 (GPCR) | Tetrahydroquinoline constraint | EC50 < 100 nM | [2] |
| (Pyridin-3-yloxy)-acetic acids | PIM-1 Kinase | Acetic acid side chain | Variable (Nanomolar) | [1] |
Experimental Methodologies: Synthesis of the Core Scaffold
To utilize this pharmacophore, researchers must reliably synthesize the core structure. The most robust and scalable approach involves a two-step sequence: a Nucleophilic Aromatic Substitution (
Fig 2: Two-step synthetic workflow for generating the pyridin-3-yloxy aniline core scaffold.
Protocol 1: Synthesis of 3-(4-Nitrophenoxy)pyridine via
Objective: Establish the diaryl ether linkage.
Causality: Potassium carbonate (
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous
(2.0 eq, 20 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide ion. -
Coupling: Add 1-fluoro-4-nitrobenzene (1.1 eq, 11 mmol) dropwise to the mixture.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 90°C for 12 hours.
-
Self-Validating QC: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The disappearance of the 1-fluoro-4-nitrobenzene spot and the emergence of a highly UV-active, lower
spot confirms conversion. LC-MS analysis should yield an peak corresponding to the exact mass of the nitrophenoxy intermediate. -
Workup: Cool the mixture to room temperature, quench with ice water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol 2: Catalytic Hydrogenation to 4-(Pyridin-3-yloxy)aniline
Objective: Reduce the nitro group to a primary amine to create the functionalizable aniline handle.
Causality: Palladium on Carbon (Pd/C) provides a highly active, high-surface-area matrix for the adsorption and homolytic cleavage of
-
Preparation: Dissolve the crude 3-(4-nitrophenoxy)pyridine (1.0 eq) from Protocol 1 in 30 mL of absolute Ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a steady stream of nitrogen (Warning: Pd/C can ignite volatile solvents in the presence of oxygen).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4 to 6 hours. -
Self-Validating QC: The color of the solution will typically transition from bright yellow (nitro compound) to colorless or pale brown (amine).
H-NMR of an aliquot will confirm success via the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (~4.0-5.0 ppm) corresponding to the newly formed group. -
Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Ethanol. Concentrate the filtrate in vacuo to yield the pure pyridin-3-yloxy aniline core.
References
- (Pyridin-3-yloxy)-acetic acid | 86649-57-2 | Benchchem: PIM-1 Kinase Inhibition. Benchchem.
- Syntheses of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors with reduced hypotension. PubMed / NIH.
- BindingDB BDBM13345 1-(5-tert-Butyl-2H-pyrazol-3-yl). BindingDB.
- Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. ResearchGate.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications.
Sources
- 1. (Pyridin-3-yloxy)-acetic acid | 86649-57-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors with reduced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM13345 1-(5-tert-Butyl-2H-pyrazol-3-yl)-3-[4-chloro-3-(pyridin-3-yloxymethyl)-phenyl]urea::3-(3-tert-butyl-1H-pyrazol-5-yl)-1-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea::Pyridine derived fragment based inhibitor 10 [bindingdb.org]
- 5. pubs.acs.org [pubs.acs.org]
Metabolic Stability Predictions for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline: A Comprehensive in Silico and in Vitro Guide
Executive Summary
In modern drug discovery, optimizing a lead compound's pharmacokinetic (PK) profile is just as critical as maximizing its pharmacodynamic potency. Premature clearance via hepatic metabolism remains a primary cause of attrition in the clinic. This technical whitepaper provides an in-depth mechanistic analysis and predictive workflow for evaluating the metabolic stability of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline , a highly functionalized scaffold representative of modern kinase inhibitors and targeted therapeutics.
By deconstructing the molecule into its core metabolic hotspots—the p-fluoroaniline moiety, the benzylic ether linkage, and the pyridine ring—we will explore the causality behind its predicted biotransformation. Furthermore, this guide establishes a self-validating system combining state-of-the-art in silico machine learning models with rigorous in vitro human liver microsome (HLM) protocols.
Structural Deconstruction & Mechanistic Vulnerabilities
To accurately predict the metabolic fate of a compound, one must first view it through the lens of the enzymes that will process it—primarily the Cytochrome P450 (CYP450) superfamily and Flavin-containing monooxygenases (FMOs).
The p-Fluoroaniline Motif: Blocking the NIH Shift
Anilines are notoriously susceptible to rapid Phase I metabolism, specifically aromatic hydroxylation and N-oxidation. However, the strategic placement of a fluorine atom at the para position (C4) of the aniline ring is a classic metabolic stabilization tactic. Fluorine physically blocks the highly vulnerable para position from CYP-mediated oxidation (the NIH shift) and inductively withdraws electron density from the aromatic ring, raising the oxidation potential of the molecule [1]. While this mitigates aromatic hydroxylation, the primary amine remains a liability for N-oxidation (forming reactive hydroxylamine or nitroso species) and Phase II N-acetylation via N-acetyltransferases (NATs).
The Benzylic Ether Linkage: The Primary Clearance Liability
The -CH2-O- linkage connecting the fluorophenyl ring to the pyridine ring is the most probable site of rapid metabolism. CYP450 enzymes (particularly CYP3A4 and CYP2B6) catalyze O-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism [2]. The highly reactive Iron(IV)-oxo porphyrin cation radical (Compound I) in the CYP active site abstracts a hydrogen atom from the benzylic carbon. The resulting radical undergoes oxygen rebound to form an unstable hemiacetal, which rapidly collapses into 4-fluoro-3-formylaniline (an aldehyde) and pyridin-3-ol.
The Pyridine Ring: Heteroatom Oxidation
The nitrogen atom within the pyridine ring is a nucleophilic center susceptible to N-oxidation. This reaction is typically mediated by both CYP enzymes (such as CYP2E1) and FMOs, resulting in the formation of a highly polar pyridine N-oxide metabolite [3].
Fig 1: Predicted Phase I and Phase II metabolic pathways for the target compound.
In Silico Prediction Workflows
Before committing resources to in vitro synthesis and testing, computational pharmacology provides a predictive triage step. We employ a consensus approach combining Ligand-Based and Structure-Based methodologies.
Ligand-Based Machine Learning (PredMS)
Ligand-based models rely on the assumption that a compound's metabolic fate is dictated by its physicochemical properties and structural descriptors. Using Random Forest (RF) algorithms trained on vast databases of human liver microsome stability data (e.g., the PredMS model architecture), we can classify the compound as "stable" or "unstable" [4]. For 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, the presence of the exposed benzylic ether strongly weights the RF model toward an "unstable" classification (
Structure-Based QM/MM and Docking
To understand why the compound is unstable, we dock the molecule into the crystal structures of major hepatic enzymes (e.g., CYP3A4, PDB: 1W0G). Following docking, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are used to compute the activation energy barrier (
Fig 2: The iterative in silico to in vitro DMPK optimization workflow.
In Vitro Validation Protocol: HLM Stability Assay
To validate the in silico predictions, the compound must be subjected to a Human Liver Microsome (HLM) stability assay. This protocol is a self-validating system: it includes positive controls (e.g., Verapamil for high clearance) and negative controls (minus-NADPH) to ensure that the observed depletion is strictly cytochrome P450-dependent.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in DMSO.
-
Dilute to a 100 µM working solution in 50% acetonitrile/water (final DMSO concentration in assay
0.1% to prevent CYP inhibition). -
Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) on ice.
-
-
Pre-Incubation:
-
In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Control: For the minus-NADPH control, add an equivalent volume of buffer instead.
-
-
Kinetic Sampling:
-
At designated time points (
minutes), remove a 50 µL aliquot from the reaction mixture.
-
-
Reaction Quenching:
-
Immediately transfer the aliquot into 150 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard). This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Data Interpretation & Mitigation Strategies
The LC-MS/MS peak area ratios (Parent/Internal Standard) are plotted on a natural log scale against time. The slope of the linear regression yields the elimination rate constant (
From
-
=
-
=
Quantitative Data Summary
Based on the structural vulnerabilities discussed in Section 2, the table below summarizes the expected quantitative outcomes for this specific scaffold.
| Parameter | Methodology | Predicted / Expected Value | Interpretation |
| Hepatic Extraction Ratio ( | In Silico (PredMS) | > 0.7 (High) | Compound is likely to undergo high first-pass metabolism. |
| Half-life ( | In Vitro (HLM Assay) | ~12 - 18 minutes | Rapidly cleared; indicates instability of the benzylic ether. |
| Intrinsic Clearance ( | In Vitro (HLM Assay) | > 80 µL/min/mg protein | High clearance liability; structural optimization is required. |
| Minus-NADPH Control | In Vitro (HLM Assay) | > 95% remaining at 60 min | Confirms degradation is strictly NADPH/CYP450-dependent. |
Structural Mitigation Strategies
-
Deuteration: Replace the benzylic -CH2- protons with deuterium (-CD2-). Because the C-D bond is stronger than the C-H bond, this exploits the kinetic isotope effect to slow down CYP-mediated hydrogen abstraction without altering the molecule's target pharmacology.
-
Steric Hindrance: Introduce a methyl group at the benzylic position (forming a secondary ether). The added steric bulk restricts the molecule's ability to achieve the optimal geometry required for Compound I to abstract the hydrogen atom.
-
Bioisosteric Replacement: Replace the ether oxygen with a more metabolically stable bioisostere, such as a difluoromethylene (-CF2-) group or an amine (-NH-), though this will alter the physicochemical properties (e.g., pKa and hydrogen bonding capability).
References
1. - National Institutes of Health (NIH) / PubMed Central 2. - ResearchGate 3. - National Institutes of Health (NIH) / PubMed Central 4. - Oxford Academic
Toxicological Profile and Safety Data Sheet (SDS) Overview for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline: A Technical Guide
As drug development pipelines increasingly rely on complex, multi-pharmacophore intermediates, understanding the discrete toxicological contributions of each functional group becomes critical. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a highly specialized synthetic building block characterized by a fluoroaniline core linked via an ether bridge to a pyridine ring.
This whitepaper provides an in-depth, mechanistically grounded evaluation of its toxicological profile, expected Globally Harmonized System (GHS) classifications, and the rigorous, self-validating experimental protocols required for its safe handling and biological assessment.
Structural Toxicology and Mechanistic Pathways
The toxicity of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is biphasic, driven independently by its two primary functional moieties: the halogenated aniline and the pyridine ring.
The Fluoroaniline Core: Methemoglobinemia and Hemolysis
Primary aromatic amines, particularly halogenated derivatives like fluoroaniline, are potent inducers of methemoglobinemia and erythrocyte toxicity 1. Crucially, the parent compound does not directly oxidize hemoglobin. Toxicity is entirely dependent on hepatic biotransformation. Cytochrome P450 enzymes N-oxygenate the aniline group to a highly reactive N-hydroxylamine (phenylhydroxylamine) metabolite 2.
Once this metabolite enters erythrocytes, it establishes a redox cycle with oxyhemoglobin, converting ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron to form methemoglobin. This process not only impairs oxygen transport but also generates free radicals that attack the erythrocyte cytoskeleton, leading to Heinz body formation and delayed hemolytic anemia 3. The fluorine substituent increases the molecule's lipophilicity, significantly enhancing its dermal absorption rate compared to unsubstituted aniline.
The Pyridine Moiety: Oxidative Stress and Cytotoxicity
The pyridine ether linkage introduces a secondary vector for cellular damage. Pyridine exposure triggers the release-activation of intracellular reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) 4. This ROS cascade initiates lipid peroxidation within cell membranes and induces DNA injury. Furthermore, pyridine derivatives have been shown to directly bind to and inhibit the active centers of critical antioxidant enzymes like Catalase (CAT) and Superoxide Dismutase (SOD), crippling the cell's natural defense mechanisms.
Dual mechanistic pathways of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline toxicity.
GHS Classification and SDS Overview
Based on the toxicological profiles of its structural analogs (e.g., 3-fluoroaniline and pyridine derivatives) 5, the synthesized SDS parameters for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline dictate stringent handling requirements.
Predicted Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Justification |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Rapid GI absorption; hepatic conversion to hemotoxic N-hydroxy metabolites. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | High lipophilicity from the fluoro group facilitates rapid transdermal penetration. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | Vapor/dust inhalation bypasses first-pass metabolism, leading to rapid systemic distribution. |
| Skin/Eye Irritation | Category 2 | H315 / H319: Causes irritation | Basic amine and pyridine nitrogen act as localized chemical irritants. |
| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs | Chronic exposure depletes glutathione and sustains low-level methemoglobinemia. |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life | Pyridine derivatives exhibit high environmental persistence and aquatic toxicity. |
Experimental Protocols: Self-Validating Systems
To accurately assess the toxicity of this compound during drug development, laboratory assays must account for its metabolic dependency. The following protocol outlines a self-validating in vitro system for quantifying methemoglobinemia.
In Vitro Assessment of Methemoglobin Formation
Causality & Design Rationale: Because the parent compound is inactive until metabolized, testing it directly on red blood cells (RBCs) will yield a false negative. We must introduce a hepatic S9 fraction to simulate liver metabolism. To ensure the assay is self-validating, we utilize a potassium cyanide (KCN) subtraction step. KCN specifically converts methemoglobin (which absorbs at 635 nm) to cyanomethemoglobin (which does not), allowing us to subtract background noise from other hemoglobin derivatives.
Step-by-Step Methodology:
-
Erythrocyte Preparation: Collect fresh heparinized rat or human whole blood. Centrifuge at 2,500 × g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).
-
Metabolic Activation Mixture: In a microcentrifuge tube, combine 1 mg/mL rat liver S9 fraction, an NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (0.1 mM to 1.0 mM dissolved in <1% DMSO).
-
Co-Incubation: Add a 10% suspension of the washed RBCs to the activation mixture. Incubate at 37°C for 3 hours under gentle agitation.
-
Self-Validation Controls: Include a negative control (Compound + RBCs, NO S9) to prove metabolic dependence, and a positive control (Phenylhydroxylamine + RBCs) to validate RBC responsiveness.
-
-
Erythrocyte Lysis: Add 1% Triton X-100 to the suspension. Causality: Triton X-100 disrupts the lipid bilayer, releasing intracellular hemoglobin into the supernatant for accurate spectrophotometric reading.
-
Spectrophotometric Quantification: Measure the absorbance of the lysate at 635 nm (
). -
KCN Subtraction: Add 1 crystal (approx. 1-2 mg) of KCN to the cuvette, mix, and read the absorbance again at 635 nm (
). The true MetHb concentration is directly proportional to the difference ( ).
Step-by-step in vitro workflow for assessing metabolically-dependent methemoglobinemia.
Safe Handling and Decontamination Workflow
Handling 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline requires strict adherence to engineering controls due to its dermal penetration capability and volatility.
Causality in Spill Decontamination: Aniline derivatives are weak bases. In their neutral state, they are highly lipophilic and resist aqueous cleanup, easily penetrating standard nitrile gloves over time. If a spill occurs, wiping it with water is ineffective. Instead, the protocol requires an acidic decontamination solution (e.g., 5% acetic acid or dilute HCl) 6. The acid protonates the amine nitrogen, converting the lipophilic free base into a highly polar, water-soluble anilinium salt. This instantly halts volatilization and allows the compound to be safely absorbed by inert materials (like vermiculite) for incineration.
Standard Operating Procedure (SOP):
-
Engineering Controls: All weighing and dissolution must occur inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.
-
PPE: Double-layer nitrile gloves (changed immediately upon suspected contact), chemical-resistant lab coat, and full-seal safety goggles.
-
Waste Disposal: Do not use bleach (sodium hypochlorite) for decontamination, as oxidation of the aniline can generate highly toxic, explosive diazonium intermediates. Dispose of all solid waste via high-temperature incineration to safely break down the carbon-fluorine bonds without generating persistent environmental pollutants.
References
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Introduction: Charting a Course for a Novel Aniline Derivative
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, a molecule of interest for its potential applications in medicinal chemistry and drug development, requires a strategic, multi-step approach. This guide provides a comprehensive, step-by-step protocol for its preparation, grounded in well-established chemical transformations. The synthetic pathway is designed for clarity, efficiency, and adaptability in a research setting. Our strategy hinges on a three-pronged approach: the functionalization of a readily available starting material, the construction of a key ether linkage via a classic Williamson ether synthesis, and a final reduction to yield the target aniline. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful synthesis.
Synthetic Strategy Overview
The synthesis commences with the commercially available 4-fluoro-3-nitrotoluene. The choice of a nitro-substituted precursor is strategic, as the nitro group can be readily reduced to the desired aniline functionality in the final step of the synthesis. The core of this synthesis involves the following key transformations:
-
Benzylic Bromination: The methyl group of 4-fluoro-3-nitrotoluene is selectively functionalized to a bromomethyl group. This is achieved through a radical bromination reaction, which provides a reactive handle for the subsequent etherification step.
-
Williamson Ether Synthesis: The pivotal carbon-oxygen bond is formed by reacting the brominated intermediate with 3-hydroxypyridine. This classic SN2 reaction is a robust and reliable method for constructing ethers.
-
Nitro Group Reduction: In the final step, the nitro group is selectively reduced to an amine, yielding the target molecule, 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline. Catalytic hydrogenation is the method of choice for this transformation, known for its high efficiency and chemoselectivity.
This synthetic route is illustrated in the workflow diagram below.
Optimal reaction conditions for coupling 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Application Note: Optimal Coupling Strategies for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.
Executive Summary & Chemical Causality
The compound 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a highly versatile, yet synthetically challenging, building block frequently utilized in the development of targeted therapeutics (e.g., kinase inhibitors). Successfully coupling this aniline derivative requires overcoming two distinct stereoelectronic hurdles:
-
Reduced Nucleophilicity: The highly electronegative fluorine atom at the para position relative to the functionalized methyl ether exerts a strong inductive electron-withdrawing effect (-I). This significantly depletes the electron density of the aromatic ring, rendering the aniline amino group a poor nucleophile[1].
-
Catalyst Poisoning: The pyridin-3-yl moiety contains a basic, unhindered nitrogen atom capable of acting as a strong
-donor. In transition-metal-catalyzed cross-couplings, this pyridine nitrogen can coordinate to the metal center (e.g., Palladium), leading to the formation of off-cycle, catalytically dead species[2].
To address these challenges, this application note details two optimized, field-proven methodologies: TCFH/NMI-mediated amide bond formation and BrettPhos-facilitated Buchwald-Hartwig amination .
Decision tree for coupling 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Amide Bond Formation: The TCFH/NMI Advantage
Mechanistic Rationale
Standard coupling reagents like EDC/HOBt or HATU/DIPEA rely on the formation of active esters (e.g., OAt or OBt esters). While sufficient for aliphatic amines, these intermediates are often not electrophilic enough to trap deactivated fluoroanilines efficiently[1].
The combination of
Quantitative Optimization Data
Reaction conditions: Carboxylic acid (1.0 equiv), Aniline (1.0 equiv), Activator (1.2 equiv), Base (3.0 equiv), 0.2 M concentration, Room Temperature.
| Reagent System | Base | Solvent | Time (h) | Yield (%) |
| EDC / HOBt | DIPEA | DMF | 24 | < 15 |
| HATU | DIPEA | DMF | 16 | 45 |
| TCFH | NMI | MeCN | 2 | > 95 |
Protocol 1: TCFH/NMI-Mediated Amide Coupling
This protocol is a self-validating system; the rapid color change and precipitation of water-soluble urea byproducts serve as visual indicators of reaction progress.
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the target carboxylic acid (1.0 mmol) and 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (232 mg, 1.0 mmol).
-
Solvation & Base Addition: Suspend the reagents in anhydrous Acetonitrile (MeCN, 5.0 mL). Add
-methylimidazole (NMI) (239 L, 3.0 mmol). Stir for 5 minutes to ensure complete deprotonation of the acid. -
Activation: Add TCFH (337 mg, 1.2 mmol) in a single portion. The reaction mixture will typically turn homogeneous, followed shortly by the precipitation of the tetramethylurea byproduct.
-
Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS; the
-acyl imidazolium intermediate is highly transient, and only the product mass should be observed. -
Workup: Quench the reaction with saturated aqueous
(5 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH depending on the carboxylic acid polarity).
C-N Cross-Coupling: Buchwald-Hartwig Amination
Mechanistic Rationale
When coupling this aniline with an aryl halide, the primary failure modes are catalyst deactivation (via the pyridine ring) and stalled reductive elimination. The reductive elimination step in the catalytic cycle is particularly sensitive to the electronic nature of the amido ligand; electron-withdrawing groups (like fluorine) slow this step down considerably[4].
To force the reaction forward, BrettPhos (a highly bulky, electron-rich biarylphosphine ligand) paired with a Generation 3 (G3) Palladium precatalyst is required[5]. BrettPhos ensures the catalyst remains in the highly active mono-ligated
BrettPhos-mediated Buchwald-Hartwig catalytic cycle highlighting reductive elimination.
Quantitative Optimization Data
Reaction conditions: Aryl chloride (1.0 equiv), Aniline (1.2 equiv), Pd Precatalyst (2 mol%), Base (1.5 equiv), 0.1 M concentration.
| Ligand / Precatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos Pd G3 | 1,4-Dioxane | 100 | 22 | |
| RuPhos Pd G3 | 1,4-Dioxane | 100 | 41 | |
| BrettPhos Pd G3 | 80 | 92 |
Protocol 2: BrettPhos-Catalyzed Buchwald-Hartwig Amination
Note: While BrettPhos Pd G3 is relatively air-stable, optimal yields with deactivated anilines require rigorous exclusion of oxygen during the reaction.
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (278 mg, 1.2 mmol), Sodium tert-butoxide (
-BuONa) (144 mg, 1.5 mmol), and BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol, 2 mol%).-
Alternative Base: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute
-BuONa with (488 mg, 1.5 mmol) and increase the temperature to 100 °C.
-
-
Solvation: Add anhydrous, degassed tert-Amyl Alcohol (10 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Remove the tube from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 4–12 hours. The reaction mixture will typically transition from a pale yellow to a deep red/brown as the active
species cycles. -
Monitoring: Cool an aliquot to room temperature, dilute with EtOAc, filter through a small plug of Celite, and analyze via LC-MS.
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL). Extract the aqueous layer with EtOAc (
mL). -
Purification: Dry the combined organics over
, concentrate, and purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at:[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at:[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at:[Link]
-
Beutner, G. L., et al. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Available at:[Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at:[Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science (MIT Open Access). Available at:[Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Solubility of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in DMSO and Methanol
Application Note: Solubility Profiling of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in DMSO and Methanol
Executive Summary
The characterization of physicochemical properties is a foundational step in drug discovery and molecular design. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a highly functionalized building block featuring a primary aniline, a fluorinated aromatic system, and a pyridine ether linkage. This application note provides a comprehensive, self-validating methodology for determining both the kinetic and thermodynamic solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).
Chemical Profiling & Solvent Rationale
Understanding the structural nuances of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is critical for predicting its solvation behavior:
-
Hydrogen Bonding Network: The molecule possesses strong hydrogen bond donors (the primary amine,
) and multiple acceptors (the pyridine nitrogen, ether oxygen, and fluorine atom). -
Why DMSO? DMSO is a highly polar, aprotic solvent with a high dielectric constant. It is the industry standard for preparing high-throughput screening (HTS) stock solutions because it effectively disrupts the crystalline lattice of molecules with mixed donor/acceptor profiles[1].
-
Why Methanol? Methanol is a polar protic solvent. It is utilized here for thermodynamic profiling and as an intermediate diluent. It mimics the hydrogen-bonding environment of aqueous systems while maintaining high organic solvation capacity, preventing the "solvent-shock" precipitation often observed when transitioning directly from DMSO to water[2].
Scientific Principles: Causality & Self-Validation
To ensure maximum scientific integrity, this protocol is built on two pillars: mechanistic causality and self-validation.
Causality Behind the Methods:
-
Kinetic Solubility (Solvent-Shift): Kinetic solubility measures the precipitation threshold of a compound when shifted from a concentrated DMSO stock into a target solvent. It represents a metastable state[3]. We utilize a 2-hour incubation because kinetic precipitation is a rapid nucleation event; extending the time risks shifting into thermodynamic territory.
-
Thermodynamic Solubility (Shake-Flask): Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the dissolved solute[4]. We mandate a 72-hour incubation at a strictly controlled 25°C to ensure the system overcomes the activation energy required for stable polymorph dissolution[5].
The Self-Validating System: A protocol is only as reliable as its internal controls. This workflow is self-validating through the following mechanisms:
-
Mass Balance & Degradation Check: By comparing the LC-MS peak area of the 72-hour thermodynamic sample against a freshly prepared standard curve, we verify that the compound has not degraded (e.g., ether cleavage or amine oxidation) during incubation[6].
-
Reference Standards: Ketoconazole (high solubility) and Naproxen (pH-dependent/moderate solubility) are run in parallel. If Ketoconazole precipitates prematurely, it indicates solvent evaporation or temperature fluctuation.
-
Matrix Blanks: Blank injections of 5% DMSO in Methanol are analyzed to ensure no baseline interference or carryover in the LC-UV/MS system.
Experimental Workflows
Fig 1: Parallel kinetic and thermodynamic solubility workflows for API characterization.
Detailed Step-by-Step Protocols
Protocol A: High-Throughput Kinetic Solubility (DMSO to Methanol)
Objective: Determine the maximum concentration before precipitation occurs.
-
Stock Preparation: Weigh exactly 2.33 mg of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline and dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock solution. Vortex for 2 minutes.
-
Serial Dilution: In a 96-well V-bottom microplate, perform a 1:1 serial dilution using DMSO across 8 wells (Concentration range: 10 mM to 0.078 mM)[2].
-
Solvent Shift: Transfer 10 µL from each DMSO dilution well into a UV-transparent flat-bottom reading plate containing 190 µL of Methanol. This yields a final DMSO concentration of 5%, ensuring the cosolvent effect is normalized across all samples[3].
-
Incubation: Seal the plate and shake at 700 RPM for 2 hours at 25.0°C using an incubating microplate shaker[6].
-
Nephelometric Detection: Scan the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits a light scattering signal statistically identical to the blank (5% DMSO in Methanol).
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the absolute saturation capacity of the solvent.
-
Solid Dispensing: Add 5.0 mg of crystalline 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline into two separate 2 mL glass HPLC vials[7].
-
Solvent Addition: Add 500 µL of Methanol to Vial 1, and 500 µL of DMSO to Vial 2. A visible suspension must remain; if the solid dissolves completely instantly, add an additional 5.0 mg to ensure oversaturation[5].
-
Equilibration: Cap the vials tightly with PTFE-lined septa. Place on an orbital shaker at 400 RPM and 25.0 ± 0.1°C for 72 hours[4].
-
Phase Separation: Transfer the suspensions to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid[8]. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any micro-particulates.
-
Quantification: Dilute the filtrate 1:100 and 1:1000 in a 50:50 Methanol:Water mixture. Inject 2 µL into an LC-UV/MS system. Calculate the exact concentration by interpolating the UV peak area (at
~254 nm) against a 6-point calibration curve (0.5 µM to 200 µM)[6].
Quantitative Data Presentation
The following table outlines the expected analytical parameters and system suitability criteria for the solubility profiling of this compound.
| Parameter | Kinetic Solubility (Methanol) | Thermodynamic Solubility (Methanol) | Thermodynamic Solubility (DMSO) |
| Methodology | Solvent-Shift / Serial Dilution | Shake-Flask (Oversaturation) | Shake-Flask (Oversaturation) |
| Incubation Time | 2 Hours | 72 Hours | 72 Hours |
| Phase Separation | None (In-situ measurement) | Centrifugation + 0.22 µm Filtration | Centrifugation + 0.22 µm Filtration |
| Detection Mode | Laser Nephelometry | LC-UV/MS ( | LC-UV/MS ( |
| Expected Range | 100 - 500 µM | > 10 mg/mL | > 50 mg/mL |
| QC Standard | Ketoconazole (No precipitation) | Naproxen (Recovery check) | Ketoconazole (Recovery check) |
References
-
Determination of Thermodynamic Solubility - Bio-protocol Bio-protocol URL:[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences URL:[Link]
-
Shake-Flask Solubility Assay Bienta URL:[Link]
-
Kinetic Solubility 96-Well Protocol Warren Center for Neuroscience Drug Discovery (Vanderbilt) URL:[Link]
-
Separation Science in Drug Development, Part 2: High-Throughput Characterization LCGC International URL:[Link]
Sources
- 1. enamine.net [enamine.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
Preparation of pharmaceutical intermediates using 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
An Application Guide to the Synthesis and Utility of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in Pharmaceutical Development
Abstract
This technical document provides a comprehensive guide to the synthesis and application of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline , a key intermediate in modern pharmaceutical research. This aniline derivative, featuring a unique combination of a fluorine substituent and a pyridyl ether moiety, serves as a valuable building block for complex heterocyclic molecules. Its structural motifs are frequently found in targeted therapies, particularly in the realm of protein kinase inhibitors.[1] This guide details a robust, multi-step synthetic protocol, outlines its application in the synthesis of a model anilinopyrimidine-based therapeutic agent, and provides methodologies for its analytical characterization and safe handling. The protocols and rationale are designed for researchers, medicinal chemists, and process development scientists.
Strategic Importance in Medicinal Chemistry
The compound 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a "privileged scaffold" intermediate.[1] Its value is derived from its distinct structural components:
-
Fluorinated Aniline Core: The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the aniline nitrogen, which are all desirable properties in drug candidates.[2]
-
Pyridyl Ether Linkage: The pyridine ring provides a hydrogen bond acceptor, a common interaction point in the ATP-binding pocket of protein kinases. The ether linkage offers conformational flexibility, allowing the pyridine to orient optimally within the target protein.[1]
-
Reactive Aniline Group: The primary amine is a versatile functional handle for subsequent chemical transformations, most commonly for forming amide bonds or participating in nucleophilic aromatic substitution reactions to build the final drug structure.[3][4]
These features make it an ideal starting point for the synthesis of tyrosine kinase inhibitors (TKIs), which are a cornerstone of modern oncology.[5]
Synthesis of the Key Intermediate: A Two-Step Approach
As direct synthesis protocols are not widely published, we present a logical and robust pathway starting from a commercially available precursor. The overall workflow is designed for efficiency and scalability.
Caption: Proposed synthetic workflow for the target intermediate.
Step 1: Preparation of (4-Amino-3-fluoro-phenyl)methanol
The synthesis begins with the reduction of 4-fluoro-3-nitrobenzaldehyde. A selective reduction of the nitro group in the presence of an aldehyde can be challenging. A more robust method involves the reduction of both functionalities, followed by selective protection if needed, though in this pathway, the resulting amino alcohol is used directly. Sodium borohydride is an excellent reagent for reducing the aldehyde, and a subsequent catalytic hydrogenation can reduce the nitro group. A one-pot procedure is also feasible.
Protocol 1: Synthesis of (4-Amino-3-fluoro-phenyl)methanol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (59.1 mmol) of 4-fluoro-3-nitrobenzaldehyde in 200 mL of absolute ethanol.
-
Aldehyde Reduction: Cool the solution to 0°C in an ice bath. Add 2.46 g (65.0 mmol) of sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Nitro Reduction: Transfer the reaction mixture to a hydrogenation vessel. Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (4-amino-3-fluoro-phenyl)methanol as a solid.[6]
| Parameter | Value | Rationale |
| Starting Material | 4-Fluoro-3-nitrobenzaldehyde | Commercially available and appropriately functionalized. |
| Reducing Agents | NaBH₄, then H₂/Pd-C | NaBH₄ provides a mild and selective reduction of the aldehyde.[7] H₂/Pd-C is a standard and effective method for nitro group reduction.[8] |
| Solvent | Ethanol | Good solvent for the starting material and intermediates; compatible with both reduction steps. |
| Typical Yield | 75-85% | Expected yield for a two-step, one-pot reduction sequence. |
| Purity (Post-Chr.) | >98% | Achievable with standard silica gel chromatography. |
Step 2: Ether Formation via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally useful method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[9] For this synthesis, it provides a mild and efficient way to couple the primary alcohol of our precursor with the weakly acidic 3-hydroxypyridine. This method is often superior to the Williamson ether synthesis for this type of transformation, as the latter would require the formation of a potentially unstable benzylic halide.[10][11]
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 2: Synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (4-amino-3-fluoro-phenyl)methanol (5.0 g, 35.4 mmol), 3-hydroxypyridine (4.04 g, 42.5 mmol), and triphenylphosphine (11.1 g, 42.5 mmol).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until all solids have dissolved.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) (7.4 g, 42.5 mmol, typically as a 40% solution in toluene) dropwise over 30 minutes. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product and consumption of the starting alcohol.[12]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude material directly by column chromatography on silica gel. A common issue is the co-elution of triphenylphosphine oxide. A gradient elution (e.g., from 20% to 80% ethyl acetate in hexane) is typically effective. Further purification can be achieved by crystallization if necessary.
| Parameter | Value | Rationale |
| Reagents | PPh₃, DEAD (or DIAD) | Standard Mitsunobu reagents.[9][13] DIAD (diisopropyl azodicarboxylate) can be used as a less explosive alternative to DEAD. |
| Solvent | Anhydrous THF | Aprotic solvent that effectively dissolves reactants and does not interfere with the reaction. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction between PPh₃ and DEAD. The reaction then proceeds efficiently at room temperature. |
| Typical Yield | 60-75% | Good yields are expected for primary alcohols in Mitsunobu reactions.[13] |
| Purity (Post-Chr.) | >97% | Achievable with careful chromatography. |
Application: Synthesis of a Model Anilinopyrimidine TKI
The synthesized intermediate is an ideal precursor for creating anilinopyrimidine-based kinase inhibitors. This class of compounds often targets the ATP-binding site of kinases, and includes successful drugs like Imatinib.[14] The key synthetic step is a nucleophilic aromatic substitution reaction between the aniline and a functionalized chloropyrimidine.
Protocol 3: Synthesis of N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)pyrimidin-4-amine (Model TKI)
-
Reaction Setup: In a 100 mL flask, combine 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (2.0 g, 8.65 mmol) and 4-chloropyrimidine (1.09 g, 9.52 mmol) in 30 mL of 2-propanol.
-
Acid Catalyst: Add 4-5 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 24 hours under a nitrogen atmosphere.
-
Monitoring: Follow the reaction progress by LC-MS. The formation of the product will be accompanied by the disappearance of the starting aniline.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. If so, collect the solid by filtration. If not, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the pure anilinopyrimidine product.
Caption: Application of the intermediate in TKI synthesis.
Analytical Characterization
Rigorous analytical control is essential to ensure the purity and identity of the intermediate and final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.[12][15][16]
Table 3: Representative HPLC-MS Analytical Method
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for separation of moderately polar aromatic compounds.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent for reversed-phase chromatography. |
| Gradient | 10% to 95% B over 15 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | Aromatic compounds typically absorb at these wavelengths. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | Aniline and pyridine nitrogens are readily protonated. |
| MS Detection | Full Scan (m/z 100-500) | To confirm the molecular weight of the products. |
Safety and Handling
Substituted anilines and pyridines require careful handling due to their potential toxicity.[17] Always work in a well-ventilated chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[17][19]
-
Toxicology: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. Pyridine is harmful and can affect the liver and nervous system.[19][20]
-
Reagent Hazards:
-
Sodium Borohydride: Flammable solid; reacts with water to produce flammable hydrogen gas.
-
Palladium on Carbon: Flammable solid, especially when dry or spent. Handle wet.
-
DEAD/DIAD: Potentially explosive, shock-sensitive, and toxic. Handle with care and store appropriately.
-
Triphenylphosphine: Irritant.
-
-
Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[21] Dispose of all chemical waste according to institutional and local regulations.
Conclusion
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a high-value intermediate for pharmaceutical synthesis. The protocols detailed in this guide provide a robust and scientifically grounded pathway for its preparation and subsequent use in the construction of complex, biologically active molecules such as anilinopyrimidine-based kinase inhibitors. By understanding the rationale behind each synthetic step and adhering to strict safety and analytical procedures, researchers can effectively leverage this versatile building block in their drug discovery programs.
References
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
- Guan, A., Liu, C. L., Huang, G., & Li, Z. (2014). Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. Journal of Fluorine Chemistry.
-
ResearchGate. (n.d.). FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. Available at: [Link]
-
Butters, M., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. Available at: [Link]
-
Scribd. (n.d.). Mitsunobu Reaction Insights. Available at: [Link]
-
ResearchGate. (n.d.). Biologically active pyridyl ethers. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available at: [Link]
-
SeparationsNOW. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Available at: [Link]
-
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
NJ.gov. (n.d.). Hazard Summary: Pyridine. Available at: [Link]
-
ResearchGate. (2025). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Available at: [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
ScienceDirect. (n.d.). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Available at: [Link]
-
ACS Publications. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Available at: [Link]
-
University of California, Irvine. (n.d.). Aniline Safety & Handling. Available at: [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
NCBI. (n.d.). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Available at: [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available at: [Link]
-
ResearchGate. (n.d.). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.
- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]
-
NCBI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
-
NCBI. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available at: [Link]
- Google Patents. (2014). Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. (4-AMINO-3-FLUORO-PHENYL)-METHANOL | 146019-45-6 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. ipo.rutgers.edu [ipo.rutgers.edu]
- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 19. nj.gov [nj.gov]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. pentachemicals.eu [pentachemicals.eu]
Storage and handling requirements for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Application Note: Storage, Handling, and Stability Protocols for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Target Audience: Researchers, analytical scientists, and pharmaceutical development professionals.
Introduction & Physicochemical Vulnerabilities
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a highly specialized bifunctional building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. The molecule integrates an electron-rich primary aniline, a fluorinated aromatic core, and a Lewis-basic pyridinyl ether. While this structural convergence is synthetically valuable, it introduces specific physicochemical vulnerabilities that dictate strict handling requirements.
Mechanistic Causality of Degradation:
-
Auto-Oxidation of the Aniline Moiety: The primary amine is highly susceptible to atmospheric oxygen. Exposure initiates a radical-mediated auto-oxidation cascade, converting the amine into a nitroso intermediate. This intermediate rapidly couples with unreacted aniline to form highly conjugated, deeply colored azo and azoxy compounds[1],[2]. While the para-fluoro substituent slightly modulates the ring's electron density via inductive withdrawal, it does not sufficiently protect the amine from oxidation.
-
Photolytic Acceleration: UV and visible light act as potent catalysts for these oxidation pathways. Photo-excitation accelerates the formation of reactive oxygen species (ROS), leading to rapid darkening and degradation of the compound[3].
-
Pyridine Reactivity: The pyridinyl nitrogen is a strong nucleophile and Lewis base. It is prone to N-oxidation in the presence of strong oxidizers and can coordinate with trace transition metals, which may inadvertently catalyze further degradation[4].
Mechanistic degradation pathways of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Storage Requirements & Self-Validating Quality Control
To ensure experimental reproducibility, storage protocols must be treated as self-validating systems. The physical appearance of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline serves as a built-in quality control metric.
The Visual Validation System:
-
Pristine State: Off-white to pale-yellow solid/powder.
-
Compromised State: A shift to deep yellow, red, or brown indicates significant oxidation and the presence of azo/nitroso impurities[3],[5].
-
Self-Validation Rule: If discoloration is observed, the protocol mandates immediate purity verification via LC-MS (monitoring at 254 nm and the compound's specific λmax) before proceeding with any downstream synthesis[1].
Quantitative Storage Parameters:
| Parameter | Short-Term Storage (< 1 Week) | Long-Term Storage (> 1 Week) | Causality / Rationale |
| Temperature | 15°C to 25°C (Ambient) | 2°C to 8°C (Refrigerated) | Reduces thermal kinetic energy, exponentially slowing auto-oxidation rates. |
| Atmosphere | Ambient (if sealed tightly) | Inert Gas (Argon or N₂) | Displaces atmospheric O₂, preventing radical formation and nitroso generation. |
| Container | Amber glass vial | Amber glass vial + PTFE septum | Blocks UV/Vis light; PTFE prevents chemical leaching from standard rubber septa. |
| Moisture | Desiccator recommended | Desiccator mandatory | Prevents hygroscopic caking and trace hydrolysis of the ether linkage. |
Experimental Handling & Workflow Protocols
Because pyridine derivatives can permeate standard latex and emit harmful vapors, and anilines are toxic via skin absorption, strict adherence to Personal Protective Equipment (PPE) is required[6],[4].
Required PPE: Nitrile or butyl rubber gloves, chemical splash goggles, and a dedicated lab coat. All handling must occur within a certified fume hood or inert glovebox[6].
Step-by-Step Inert Handling Methodology:
-
Environmental Purging: Transfer the sealed amber vial of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline into a nitrogen or argon-filled glovebox. Alternatively, connect a Schlenk flask to a dual-manifold line and perform three vacuum/inert gas backfill cycles[3].
-
Visual Validation: Inspect the compound against a white background. Proceed only if the material maintains its off-white/pale-yellow integrity.
-
Weighing & Transfer: Use a static-free, clean metal spatula to transfer the required mass into a tared, oven-dried reaction vessel. Avoid plastic spatulas, which can generate static charges and cause the fine powder to aerosolize.
-
Dissolution (Stock Solutions): Dissolve the compound in thoroughly degassed, anhydrous solvents (e.g., Acetonitrile or DMF). Critical Note: Avoid using Dimethyl Sulfoxide (DMSO) for long-term stock solutions, as DMSO can act as a mild oxidant over extended periods, accelerating aniline degradation.
-
Aliquoting & Sealing: Divide the stock solution into single-use aliquots within amber glass vials. Seal with PTFE-lined caps and wrap the juncture with Parafilm to create a secondary moisture barrier.
-
Storage: Transfer the aliquots immediately to a 2-8°C environment, protected from light.
Step-by-step inert handling and stock solution preparation workflow.
References
-
Penta Chemicals. "SAFETY DATA SHEET: Pyridine." Penta Chemicals Europe. URL: [Link]
-
Rochester Institute of Technology (RIT). "Catalyzed oxidation of aniline by hydrogen peroxide: A Possible case of a nanodimension reaction." RIT Digital Institutional Repository. URL:[Link]
-
Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Post Apple Scientific Lab Safety. URL:[Link]
Sources
Application Note: Chemoselective Reduction of Nitro Precursors to 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Introduction & Structural Challenges
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline from its corresponding nitroarene precursor, 1-fluoro-2-{[(pyridin-3-yl)oxy]methyl}-4-nitrobenzene, is a critical transformation in drug development that requires absolute chemocontrol. The substrate architecture presents three distinct structural liabilities that are highly sensitive to standard reductive environments:
-
Benzyl Ether Linkage: The benzylic C–O bond is highly susceptible to hydrogenolysis. Standard catalytic hydrogenation (e.g., Pd/C with H₂) readily cleaves this bond, yielding 4-fluoro-3-methylaniline and pyridin-3-ol as dead-end byproducts[1].
-
Aryl Fluoride: Aryl fluorides can undergo hydrodefluorination under strong reductive conditions or in the presence of basic transition-metal catalysts.
-
Pyridine Ring: The basic nitrogen in the pyridine ring acts as a strong coordinating ligand that can poison heterogeneous noble-metal catalysts, stalling the reaction prematurely.
To bypass these liabilities, metal-mediated Single-Electron Transfer (SET) reductions—specifically the Iron/Ammonium Chloride (Fe/NH₄Cl) protocol—are employed. This method provides a mild, highly chemoselective pathway that reduces the nitro group while preserving the fragile ether linkage and halogen substituents[2][3].
Mechanistic Rationale: The Superiority of SET Reductions
Catalytic hydrogenation relies on the adsorption of the aromatic ring onto a metal surface (like Palladium), heavily activating the benzylic position towards C–O bond cleavage[1].
In stark contrast, the Fe/NH₄Cl system operates via a surface-mediated SET cascade. Iron serves as the electron donor, sequentially transferring six electrons to the highly electrophilic nitro group. Meanwhile, NH₄Cl acts as a mild, buffering proton donor that prevents the reaction medium from becoming overly basic, which could otherwise trigger side reactions[2][4]. Because this SET mechanism does not involve oxidative addition or metal insertion into C–O or C–F bonds, the benzyl ether and aryl fluoride remain completely untouched[5].
Figure 1: Single-Electron Transfer (SET) cascade for nitroarene reduction at the iron surface.
Comparative Reaction Profiles
To illustrate the causality behind the choice of reagents, the following table summarizes the expected quantitative outcomes of various reduction conditions on this specific substrate class[2][5].
| Reducing Agent | Nitro Reduction | Benzyl Ether Status | Aryl Fluoride Status | Overall Yield of Target |
| H₂, Pd/C, MeOH | Complete | Cleaved (Hydrogenolysis) | Intact / Partial Loss | < 10% |
| H₂, Pt/C (V-doped) | Complete | Intact (mostly) | Intact | ~ 60% |
| Zn, NH₄Cl, H₂O | Complete | Intact | Intact | 80 - 85% |
| Fe, NH₄Cl, EtOH/H₂O | Complete | Intact | Intact | > 92% |
Experimental Protocol: Fe/NH₄Cl Chemoselective Reduction
This protocol is engineered as a self-validating system. The choice of an EtOH/H₂O (4:1) solvent mixture is deliberate: ethanol solubilizes the organic nitroarene, while water dissolves the inorganic NH₄Cl and facilitates the necessary proton-transfer steps[2].
Materials Required:
-
1-fluoro-2-{[(pyridin-3-yl)oxy]methyl}-4-nitrobenzene (1.0 eq)
-
Iron powder (325 mesh, highly active, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol / Deionized Water (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 eq) and the EtOH/H₂O solvent mixture (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add NH₄Cl (5.0 eq) followed by Iron powder (5.0 eq) at room temperature.
-
Expert Insight (Causality): The order of addition is critical. Adding iron last prevents premature clumping and ensures a high active surface area for the SET process[2].
-
-
Thermal Activation: Heat the vigorously stirring mixture to 80 °C (reflux). The reaction will visibly transition into a dark brown/black suspension as the elemental Fe is oxidized to Fe₃O₄ (magnetite)[6].
-
Monitoring (Self-Validation): Track the reaction via LC-MS. The intermediate hydroxylamine (Ar-NHOH) will appear early in the reaction but must fully convert to the aniline. Do not quench until the hydroxylamine mass is completely consumed (typically 2–4 hours).
-
Sludge Filtration (Critical Step): Once complete, cool the mixture to 40 °C. Filter the suspension directly through a tightly packed pad of Celite.
-
Expert Insight (Causality): Iron oxides form colloidal nanoparticles that easily pass through standard filter paper, which would contaminate the final Active Pharmaceutical Ingredient (API). Celite effectively traps this sludge[2]. Wash the filter cake generously with hot ethyl acetate (EtOAc).
-
-
Phase Extraction: Concentrate the filtrate in vacuo to remove the ethanol. Dilute the remaining aqueous layer with EtOAc and wash with saturated aqueous NaHCO₃ to neutralize any acidic byproducts.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the highly pure 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Figure 2: Step-by-step experimental workflow for the chemoselective Iron/NH4Cl reduction.
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Benchchem
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill RSC Publishing
- Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions SCIRP
- The Development of a Scalable, Chemoselective Nitro Reduction ResearchG
- Chemoselective Reductions of Nitroaromatics in Water at Room Temper
- Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions Organic Chemistry Portal
Sources
- 1. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 5. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their yield on this specific scaffold due to a misunderstanding of ambident nucleophilicity and catalyst surface kinetics.
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a classic two-step workflow: a Williamson ether synthesis followed by a nitro reduction. However, the presence of a tautomerizing pyridine ring, a vulnerable benzyl ether bond, and a reactive aryl fluoride creates a highly sensitive system. This guide deconstructs the causality behind common failures and provides self-validating protocols to guarantee high yields.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I isolating a highly polar, water-soluble byproduct instead of my target ether during the first step?
The Causality: You are likely observing N-alkylation rather than the desired O-alkylation. 3-Hydroxypyridine is an ambident nucleophile that exists in a tautomeric equilibrium with its pyridone form. Under standard basic conditions (e.g., NaH or K₂CO₃ in THF), the nitrogen atom is highly nucleophilic, leading to the formation of an N-benzyl-3-hydroxypyridinium salt rather than your target ether 1. The Solution: To invert this selectivity, you must use a base that tightly coordinates the phenoxide oxygen or operates in a highly dissociated state. Switching to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at 60 °C leverages the "cesium effect." The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion, heavily favoring O-alkylation.
Q2: During the nitro reduction step using Pd/C and H₂, my mass spec shows significant cleavage of the benzyl ether. How can I prevent this hydrogenolysis?
The Causality: Palladium on carbon (Pd/C) is notorious for catalyzing the hydrogenolysis of benzyl ethers. Interestingly, the pyridine ring already present in your intermediate acts as a mild catalyst poison, which can partially auto-inhibit this cleavage by coordinating to the palladium surface 2. However, this auto-inhibition is rarely 100% effective, especially against the added risk of hydrodefluorination of your aryl fluoride. The Solution: Abandon standard Pd/C for this specific substrate. The most reliable, scalable method is the Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl). This single-electron transfer mechanism is entirely chemoselective for the nitro group, guaranteeing 0% ether cleavage and 0% defluorination.
Q3: If I must use catalytic hydrogenation for scale-up compliance, what is the alternative to Pd/C?
The Causality: If metal-acid reductions are incompatible with your reactor train, you must alter the hydrogen source to bypass the standard Pd(0) hydrogenative O-debenzylation mechanism. The Solution: Utilize a NaBH₄, CH₃CO₂H, and Pd/C transfer hydrogenation system. The in-situ generation of hydrogen under these specific conditions rapidly reduces nitroarenes to anilines while completely suppressing O-debenzylation 3.
Part 2: Mechanistic Workflows & Logic
Fig 1. Mechanistic workflow for the synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Fig 2. Logical relationship of Pd/C auto-inhibition by the substrate's pyridine moiety.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Regioselective O-Alkylation via the "Cesium Effect"
-
Preparation: In a flame-dried flask under argon, dissolve 3-hydroxypyridine (1.0 equiv.) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv.) in one portion. Stir at room temperature for 30 minutes to pre-form the highly dissociated phenoxide ion pair.
-
Alkylation: Dropwise, add 2-fluoro-5-nitrobenzyl bromide (1.1 equiv.). Heat the reaction mixture to 60 °C for 4 hours.
-
Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The desired O-alkylated intermediate will elute with an Rf of ~0.6. If you see a heavy baseline spot (Rf 0.0), moisture has compromised the base, leading to the ionic N-alkylated pyridinium salt.
-
Work-up: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.
Protocol 2: Chemoselective Béchamp Nitro Reduction
-
Preparation: Dissolve the intermediate 3-((2-fluoro-5-nitrobenzyl)oxy)pyridine (1.0 equiv.) in a 4:1 mixture of Ethanol and Water (10 mL/mmol).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv.) and NH₄Cl (2.0 equiv.) to the stirring solution.
-
Reduction: Heat the suspension to a gentle reflux (80 °C) for 2 hours.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS (ESI+). The target aniline must show an [M+H]⁺ of 219.1. If you observe a peak at m/z 96.0 (3-hydroxypyridine), ether cleavage has occurred (which is impossible under these specific Fe/NH₄Cl conditions, validating the method's safety).
-
Work-up: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the iron oxide sludge, washing the pad generously with EtOAc. Concentrate the filtrate, partition between EtOAc and Sat. NaHCO₃, dry over Na₂SO₄, and concentrate to afford the pure target aniline.
Part 4: Quantitative Data & Condition Comparison
The following table summarizes the chemoselectivity of various reduction systems applied to the 3-((2-fluoro-5-nitrobenzyl)oxy)pyridine intermediate.
| Reductant / Catalyst System | Solvent | Temp (°C) | Target Yield (%) | Ether Cleavage (%) | Defluorination (%) |
| Pd/C, H₂ (1 atm) | MeOH | 25 | 15 | >70 | ~10 |
| Pd/C, NaBH₄, AcOH | Benzene | 25 | 65 | <5 | <5 |
| Pt/C (V-doped), H₂ | EtOAc | 25 | 82 | <2 | 0 |
| Fe powder, NH₄Cl | EtOH/H₂O | 80 | 95 | 0 | 0 |
Part 5: References
-
Benchchem. "Application Notes & Protocols: Benzyl Protection of Hydroxypyridines." Benchchem Protocols.1
-
Scientific Research Publishing (SCIRP). "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." 2
-
Sciforum. "NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation." 3
Sources
Technical Support Center: Troubleshooting Solubility for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot and resolve solubility bottlenecks associated with 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline .
This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind your observations, ensuring your experimental protocols are robust, reproducible, and self-validating.
Physicochemical Overview & Causality
To solve a solubility issue, we must first deconstruct the molecule. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline contains two ionizable basic centers:
-
Pyridine Ring: A weak base with an estimated
. -
Fluoro-substituted Aniline: A very weak base. The highly electronegative fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, lowering the aniline's
to approximately .
The Core Problem: At a physiological pH of 7.4, both basic centers are completely deprotonated. The molecule exists almost entirely in its neutral, un-ionized state. Tuning the basicity of an amine and understanding the population of its ionized form in water is critical, as it directly impacts solubility, permeability, and assay performance[1]. Because the neutral form is highly lipophilic and planar, it possesses a high crystal lattice energy, leading to severe aqueous solubility limitations in standard biological buffers.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound immediately precipitate when diluted from a 10 mM DMSO stock into a pH 7.4 biochemical assay buffer? A1: This is a classic kinetic solubility failure. The presence of the aniline and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents, but the overall lipophilicity of the neutral molecule limits its aqueous capacity[2]. When the DMSO concentration drops below 5% during dilution, the aqueous media cannot solvate the neutral compound, leading to rapid nucleation. Actionable Fix: If your biological target permits, lower the assay buffer pH to 5.5 to partially protonate the pyridine ring. Alternatively, pre-dilute the DMSO stock with a co-solvent (e.g., 10% PEG400) or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to form solubilizing micelles before final aqueous dilution.
Q2: We are observing poor oral bioavailability in rodent models. How can we improve the in vivo exposure? A2: Poor oral bioavailability for this chemotype is driven by low thermodynamic solubility in the intestinal tract. The solubility of basic compounds increases dramatically as the pH is lowered below their pKa[3]. While the compound dissolves well in the acidic stomach (pH 1.2) due to di-protonation, it rapidly precipitates upon entering the higher pH of the duodenum (pH ~6.5). Actionable Fix: Synthesize a stable salt form (e.g., mesylate or hydrochloride). Salts lower the microenvironmental pH of the dissolving particle, enhancing the dissolution rate. If precipitation still occurs, formulate the compound as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS to maintain a supersaturated state in the intestine.
Q3: Does the fluorine atom at the 4-position negatively impact solubility compared to the non-fluorinated analog? A3: Yes. Substituting anilines with different chemical groups is a powerful strategy for optimizing drug properties, but it comes with trade-offs[4]. Fluorine pulls electron density away from the aniline nitrogen, lowering its pKa and making it harder to protonate. Furthermore, the highly polarized C-F bond participates in strong intermolecular dipole interactions within the crystal lattice, increasing the melting point. This dual effect—lowered basicity and increased lattice energy—results in inferior aqueous solubility compared to the des-fluoro analog.
Quantitative Solubility Profiles
The following table summarizes the expected solubility behavior of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline across various media, providing a baseline for your experimental expectations.
| Solvent / Media | pH | Dominant Ionization State | Expected Solubility | Mechanistic Rationale |
| HEPES / PBS Buffer | 7.4 | Neutral | Low (<10 µM) | Both basic centers are un-ionized; high lipophilicity drives precipitation. |
| Simulated Gastric Fluid (SGF) | 1.2 | Di-cationic | High (>1 mM) | Both pyridine and aniline are fully protonated, maximizing aqueous solvation. |
| Acetate Buffer | 4.5 | Mono-cationic | Moderate (~100 µM) | Pyridine is ~80% protonated; aniline remains mostly neutral. |
| DMSO / DMF | N/A | Neutral | Very High (>50 mM) | Polar aprotic solvents disrupt the crystal lattice and solvate the neutral molecule effectively. |
Standardized Experimental Protocols
To accurately diagnose solubility issues, you must separate kinetic artifacts from true thermodynamic limits. Methods to determine solubility require rigorous phase separation between the liquid phase and the undissolved solid residue, followed by precise analytical quantification[5].
Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)
Purpose: To determine the maximum concentration at which the compound remains dissolved in an assay buffer before colloidal aggregation begins.
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.
-
Serial Dilution: In a 96-well plate, create a concentration gradient (1 µM to 500 µM) by dispensing the DMSO stock into the target aqueous buffer (e.g., pH 7.4 PBS). Ensure final DMSO concentration remains constant (typically 1% or 2%).
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM.
-
Nephelometric Reading: Measure light scattering using a microplate nephelometer.
-
Data Analysis: Plot light scattering versus compound concentration. The inflection point where scattering sharply increases indicates the kinetic solubility limit (onset of precipitation).
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
Purpose: To determine the true equilibrium solubility of the crystalline solid in formulation vehicles or simulated physiological fluids.
-
Solid Dispensing: Accurately weigh 2.0 mg of the solid crystalline compound into a 2 mL glass HPLC vial.
-
Media Addition: Add 1.0 mL of the target buffer (e.g., FaSSIF pH 6.5 or SGF pH 1.2).
-
Equilibration: Cap the vial and agitate on a thermoshaker at 37°C for 24 to 48 hours. Causality note: 24+ hours is required to ensure any transient supersaturation resolves and the most stable polymorph dictates the equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet all undissolved solids.
-
Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile), and quantify the dissolved concentration via HPLC-UV against a pre-established calibration curve.
Solubility Troubleshooting Workflow
Fig 1. Decision tree for troubleshooting DMSO-induced precipitation in aqueous assays.
References
-
American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Available at: [Link]
-
Scribd. "pKa, Log P, and Drug Solubility Insights." Available at: [Link]
-
Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table." Available at:[Link]
-
Cresset Group. "Aniline replacement in drug-like compounds." Available at: [Link]
Sources
Technical Support Center: Optimizing Stability of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Welcome to the dedicated technical support guide for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability and integrity of this compound during storage and experimentation. By understanding its chemical liabilities, you can ensure the reliability and reproducibility of your results.
Section 1: At-a-Glance Stability Profile & Recommended Storage
This compound's stability is primarily influenced by the reactivity of its aniline functional group and the ether linkage. The aniline moiety is susceptible to oxidation, while the ether bond can undergo acid-catalyzed hydrolysis.
Table 1: Summary of Key Stability Parameters
| Parameter | Recommendation & Rationale |
| Optimal pH Range (Aqueous Solution) | pH 5.0 - 7.5 . Avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions. Strong acids can catalyze the cleavage of the ether linkage[1][2], while both extremes can promote other degradative reactions. Aniline itself shows optimal degradation in acidic conditions around pH 3 in some photo-Fenton processes, suggesting instability at low pH[3]. |
| Temperature | Storage: 2-8°C for long-term stability. Experiments: Use the lowest feasible temperature for reactions. Elevated temperatures accelerate oxidation and other degradation pathways[4]. General guidelines suggest storing amines below 30°C[5]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) . The aniline group is prone to oxidation, especially on exposure to air, which can lead to the formation of colored impurities[6][7]. |
| Light Exposure | Protect from light . Store in amber vials or light-blocking containers. Anilines and related aromatic compounds can be photosensitive, leading to degradation[8][9]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides . These materials can react vigorously with the aniline functional group[10]. |
Recommended Long-Term Storage Protocol:
For maximum shelf-life and to preserve purity, store 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline as a solid in a tightly sealed amber glass vial, purged with argon or nitrogen, at 2-8°C.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid sample of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline has turned from off-white to yellow/brown. Is it still usable?
A: The discoloration is a common sign of aniline oxidation[6][7]. This process forms highly colored impurities. While a slight color change might not impact certain applications, it indicates a decrease in purity. For sensitive experiments, such as in drug development, the presence of these impurities is problematic. It is highly recommended to assess the purity of the discolored material by HPLC or LC-MS before use. If significant degradation is observed, purification (e.g., recrystallization) may be necessary.
Q2: What are the most likely degradation products I should look for?
A: Based on the structure, two primary degradation pathways are expected:
-
Oxidation: This leads to a complex mixture of colored polymeric products derived from the aniline moiety. These are often observed as a discolored baseline or multiple small peaks in a chromatogram.
-
Hydrolysis: Under acidic conditions, the ether linkage can cleave to yield 4-Fluoro-3-(hydroxymethyl)aniline and 3-hydroxypyridine . You should monitor for the appearance of these specific impurities in your analytical runs.
Q3: I need to use this compound in a reaction buffer at pH 4.5. How can I minimize degradation?
A: While pH 4.5 is approaching the acidic limit, stability can be managed for the duration of an experiment.
-
Use freshly prepared solutions.
-
Keep the solution at a low temperature (e.g., on ice) whenever possible.
-
Work under an inert atmosphere by using degassed buffers and purging the reaction vessel with nitrogen or argon to prevent oxidation[11].
-
Include a time-course stability check in your experimental design by analyzing an aliquot of the solution by HPLC at the beginning and end of the experiment.
Q4: How does the fluoro-substituent affect the stability of the molecule?
A: The fluorine atom generally enhances the chemical stability of the aromatic ring. The carbon-fluorine bond is very strong and not easily cleaved. Fluorination can also increase the photostability of aromatic compounds[12][13]. Its primary influence here is electronic, modifying the reactivity of the aniline and the aromatic ring system, but it is not typically a point of degradation itself.
Section 3: Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Reaction mixture turns dark brown/black, especially during heating. | Oxidation of the aniline moiety. This process is accelerated by heat and the presence of oxygen[4][11]. | 1. Degas Solvents: Before use, sparge all solvents with an inert gas (N₂ or Ar) for 15-20 minutes. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. 3. Minimize Headspace: Use a flask size appropriate for the reaction volume. |
| Appearance of two new, more polar peaks in HPLC analysis after workup with dilute acid. | Acid-catalyzed hydrolysis of the ether linkage. Ethers are susceptible to cleavage by strong acids[2]. | 1. Avoid Strong Acids: If possible, use alternatives to strong mineral acids during extraction or purification. A saturated solution of sodium bicarbonate or dilute ammonium hydroxide can be used for basic washes. 2. Limit Contact Time: If acid is necessary, minimize the exposure time and keep the temperature low (0-5°C) during the step. 3. pH Control: Ensure the final pH of any aqueous solution containing the compound is above 4. |
| Low or inconsistent yields in reactions sensitive to starting material purity. | Degradation of the starting material due to improper storage. The presence of oxide impurities can interfere with many catalytic or stoichiometric reactions. | 1. Verify Purity Before Use: Always run a quick purity check (e.g., TLC, HPLC, or NMR) on the starting material if it has been stored for an extended period or shows any discoloration. 2. Implement Strict Storage Protocols: Follow the recommended storage conditions (See Section 1) consistently. 3. Purchase from a Reputable Supplier: Ensure the material is of high quality upon receipt. |
Section 4: In-Depth Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods, as recommended by ICH guidelines[14]. The goal is to achieve 5-20% degradation to ensure that potential degradants are formed at detectable levels.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution in a clear container to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m² of UV light)[15].
-
Control: Keep a vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Store the acid, base, oxidative, and thermal samples at a controlled temperature (e.g., 40°C).
-
Time-Point Sampling: Withdraw aliquots from each condition at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage degradation and look for the formation of new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method Development
A good stability-indicating method must be able to resolve the parent compound from all its potential degradation products.
Table 2: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determine λmax by UV scan)[16] |
Method Validation: This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure baseline separation of all peaks. Further validation should follow ICH Q2(R1) guidelines.
Section 5: Understanding the Degradation Mechanisms
A deep understanding of the underlying chemical principles is crucial for predicting and mitigating stability issues.
Mechanism 1: Oxidation of the Aniline Moiety
The nitrogen atom of the aniline group has a lone pair of electrons that makes the ring electron-rich and susceptible to oxidation[6]. This process often involves single-electron transfer steps to form radical cations, which can then couple to form dimers and eventually complex, colored polymeric structures. This is why aniline compounds often darken upon exposure to air[6].
Mechanism 2: Acid-Catalyzed Hydrolysis of the Ether Linkage
Ethers are generally stable but can be cleaved under strong acidic conditions[2]. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (in this case, water) then attacks the adjacent carbon atom.
By implementing the protocols and understanding the principles outlined in this guide, you will be well-equipped to handle 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline effectively, ensuring the quality and integrity of your research.
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
- Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC.
- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2020, November 2). AIP Publishing.
- Aniline. (n.d.). Wikipedia.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024, September 11). Semantic Scholar.
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10).
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
- Managing reaction temperature for stable aniline derivative synthesis. (2025, December). Benchchem.
- Effect of the initial pH value on the degradation of Aniline... (n.d.). ResearchGate.
- Unexpected photostability improvement of aromatics in polyfluorinated solvents. (2012, December 25). PubMed.
- Reactions of Ethers: Acidic Cleavage. (2023, September 20). OpenStax.
- A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. (n.d.). Benchchem.
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
- The role of fluoride and fluorocarbons in enhanced stability and performance of halide perovskites for photovoltaics. (n.d.).
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.).
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Stability and degradation of 4-Fluoro-2-methoxy-N-methylaniline under reaction conditions. (n.d.). Benchchem.
- Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
- Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024, May 10). The Journal of Chemical Physics.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025, August 9). ResearchGate.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unexpected photostability improvement of aromatics in polyfluorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. scispace.com [scispace.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. benchchem.com [benchchem.com]
Resolving degradation products of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in solution
Welcome to the Advanced Analytical Troubleshooting Center. As Senior Application Scientists, our goal is to help you navigate the complex degradation pathways of heteroaryl-functionalized anilines. This guide provides mechanistic insights, self-validating protocols, and LC-MS/MS troubleshooting strategies to ensure the scientific integrity of your stability-indicating methods.
Mechanistic Overview of API Vulnerabilities
To effectively resolve degradation products, we must first understand the structural liabilities of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline. The molecule presents three primary sites of chemical vulnerability: the ether linkage, the primary aniline, and the pyridine ring.
Figure 1: Primary degradation pathways of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During our 1[1], the parent API rapidly degrades under acidic conditions (0.1 N HCl). What is the mechanism, and why are we losing mass balance? Causality & Solution: The molecule contains a [(pyridin-3-yl)oxy]methyl group, which functions chemically as a heteroaryl benzyl ether.2[2]. Under acidic conditions, protonation of the ether oxygen or the adjacent pyridine nitrogen weakens the C-O bond, leading to rapid hydrolysis. This yields pyridin-3-ol and (2-fluoro-5-aminophenyl)methanol. If you are losing mass balance, it is likely because pyridin-3-ol is highly polar and eluting in the void volume of your standard C18 reverse-phase method. To resolve this, alter your chromatographic method to start at 0% organic solvent, or utilize a polar-embedded C18 or HILIC column to retain the highly polar pyridin-3-ol fragment.
Q2: We observe multiple +16 Da and +14 Da peaks in our oxidative stress samples (e.g., 3% H₂O₂). How do we differentiate these using LC-MS/MS? Causality & Solution: You are observing competing oxidation pathways. Both the primary amine (aniline) and the pyridine nitrogen are susceptible to oxidation.
-
+16 Da (Pyridine N-Oxide): in the presence of peroxides. In MS/MS (CID), pyridine N-oxides typically exhibit a characteristic neutral loss of 16 Da (O) or 17 Da (OH).
-
+16 Da (Aniline N-Hydroxylamine): 3[3]. In MS/MS, this species typically shows a neutral loss of 18 Da (H₂O).
-
+14 Da (Nitroso Derivative): The hydroxylamine rapidly oxidizes further to a nitroso compound (loss of 2H from the +16 Da species, resulting in a net +14 Da shift relative to the parent).
Chromatographically, the pyridine N-oxide will generally elute slightly earlier than the parent due to its zwitterionic character increasing polarity, whereas aniline oxidation products often exhibit severe peak tailing unless the mobile phase pH is strictly controlled.
Q3: How can we prevent artifactual degradation during sample preparation? Causality & Solution: A protocol must be a self-validating system. If your sample preparation induces degradation, your stability data is invalid. Because the ether linkage is acid-labile and the aniline is prone to oxidation, solutions must be buffered (pH 6.5–7.5) and prepared in amber vials to prevent photo-oxidation. Always run a "Time Zero" control. If degradation products appear at Time Zero, your diluent is too aggressive. Quench all forced degradation reactions immediately (e.g., neutralize acid/base or add sodium thiosulfate to quench peroxides) before injection.
Quantitative Data Presentation
Table 1: Summary of Expected Degradation Products and Analytical Signatures
| Degradation Pathway | Identified Product | Mass Shift (ΔDa) | Expected MS/MS Neutral Loss | Relative RP-HPLC Retention Time |
| Acid/Base Hydrolysis | Pyridin-3-ol | N/A (Cleavage) | N/A | Very Early (Often in void volume) |
| Acid/Base Hydrolysis | (2-fluoro-5-aminophenyl)methanol | N/A (Cleavage) | -18 Da (H₂O) | Early |
| Pyridine Oxidation | Pyridine N-oxide derivative | +16 Da | -16 Da (O) or -17 Da (OH) | Slightly Early |
| Aniline Oxidation | N-hydroxylamine derivative | +16 Da | -18 Da (H₂O) | Variable (pH dependent) |
| Aniline Oxidation | Nitroso derivative | +14 Da | -30 Da (NO) | Late |
| Aniline Oxidation | Azobenzene dimer derivative | + Parent - 4H | Complex | Very Late (Highly lipophilic) |
Experimental Workflow & Methodology
To ensure 4[4] and achieve reliable5[5], follow this self-validating analytical workflow.
Figure 2: Self-validating LC-MS/MS workflow for resolving and identifying degradation products.
Step-by-Step Protocol: Stability-Indicating LC-MS/MS Method
Objective: Achieve 5–20% degradation to identify primary pathways without generating secondary/unrealistic artifacts.
Phase 1: Forced Degradation & Quenching (Self-Validating System)
-
Preparation: Dissolve the API in a minimal amount of MS-compatible co-solvent (e.g., Acetonitrile) and dilute with 10 mM Ammonium Acetate buffer (pH 6.8) to a final concentration of 1.0 mg/mL.
-
Stress Application:
-
Acidic: Add 0.1 N HCl. Incubate at 40°C for 24 hours.
-
Basic: Add 0.1 N NaOH. Incubate at 40°C for 24 hours.
-
Oxidative: Add 3% H₂O₂. Incubate at room temperature for 6 hours.
-
-
Quenching (Critical): To prevent ongoing degradation in the autosampler, neutralize acid/base samples with equivalent molarities of NaOH/HCl immediately after the incubation period. For oxidative samples, quench residual peroxides with a stoichiometric excess of sodium thiosulfate.
-
Verification: Prepare a "Time Zero" control (API + stressor + immediate quench) to validate that degradation is a function of time/stress, not an artifact of the quenching process itself.
Phase 2: Chromatographic Separation
-
Column Selection: Use a polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) to ensure retention of the highly polar pyridin-3-ol cleavage product.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Acidic pH ensures consistent protonation of the pyridine and aniline nitrogens for robust ESI+ ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: Start at 2% B (hold for 1 min to capture polar fragments), ramp to 95% B over 12 minutes, hold at 95% B for 3 minutes (to elute late-eluting azo dimers), and re-equilibrate at 2% B for 4 minutes.
-
Flow Rate & Temp: 0.4 mL/min at 40°C.
Phase 3: Mass Spectrometry (MS/MS) Settings
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Acquisition: Utilize Information Dependent Acquisition (IDA) or Auto-MS/MS. Set the primary scan to Full Scan (m/z 50–800) to capture all mass shifts, triggering Product Ion scans (CID) for the top 3 most intense ions.
-
Data Interpretation: Calculate mass balance by integrating the UV trace (at the isosbestic point, if known, or ~254 nm). Cross-reference the MS/MS spectra against the expected neutral losses outlined in Table 1 to assign structures.
References
- ResolveMass Laboratories.
- Pharmaceutical Outsourcing.
- Lhasa Limited.
- Li, Y., et al.
- Organic Chemistry Portal. Benzyl Ethers.
- The Vespiary / ARKIVOC. Recent trends in the chemistry of pyridine N-oxides.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Navigating Reactions with 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Welcome to the technical support center for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique aniline into their synthetic workflows. The distinct substitution pattern of this molecule—featuring an ortho-fluoro group and a meta-pyridinyloxymethyl side chain—presents specific challenges, primarily related to steric hindrance and modulated electronic effects. This resource provides in-depth troubleshooting advice and practical solutions to help you overcome these hurdles and achieve your desired reaction outcomes.
Understanding the Molecule: Steric and Electronic Profile
The reactivity of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is dictated by the interplay of its substituents. The ortho-fluoro group exerts a significant "ortho effect," a combination of steric and electronic factors that can influence the reactivity of the adjacent amino group.[1][2][3][4] Irrespective of its electron-withdrawing nature, an ortho substituent generally decreases the basicity of the aniline compared to its meta or para isomers.[1][4] This is due to steric hindrance that can disrupt the planarity of the anilinium ion formed upon protonation, as well as interfere with solvation.[1][2]
The meta-pyridinyloxymethyl group, while more distant from the amino functionality, contributes to the overall electronic environment and can influence the molecule's solubility and potential to coordinate with metal catalysts. The pyridine nitrogen, in particular, can interact with palladium catalysts, potentially leading to catalyst inhibition in cross-coupling reactions.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My amide coupling reaction with an activated carboxylic acid is sluggish or failing to go to completion. What are the likely causes and how can I improve the yield?
Answer:
This is a common issue when working with sterically hindered anilines. The ortho-fluoro group can physically block the approach of the activated carboxylic acid derivative to the nucleophilic nitrogen atom.
Probable Causes:
-
Insufficient Nucleophilicity: The ortho-fluoro group reduces the basicity and, consequently, the nucleophilicity of the aniline.[1][6]
-
Steric Hindrance: The bulky ortho-substituent impedes the formation of the tetrahedral intermediate required for amide bond formation.
-
Inadequate Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.
Solutions to Implement:
-
Choice of Coupling Reagent: Employ more potent coupling reagents. While standard carbodiimides like DCC or EDC can be effective, you may have more success with phosphonium- or uranium-based reagents such as BOP, PyBOP, or HATU. These reagents generate highly reactive activated esters.
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Solvent: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the transition state and may improve reaction rates.
-
Additives: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate the reaction, but use it judiciously as it can also lead to side products.
-
-
Alternative Acylating Agent: Convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride. Acyl fluorides, in particular, have been shown to be effective in coupling with sterically hindered amines.
Question 2: I am attempting a Buchwald-Hartwig amination with an aryl halide and observing low conversion and/or catalyst decomposition. What should I investigate?
Answer:
Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with hindered anilines is highly dependent on the catalyst system.[7][8]
Probable Causes:
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Standard ligands like PPh₃ are often ineffective for sterically demanding substrates.[5]
-
Catalyst Inhibition: The pyridine nitrogen in your aniline can coordinate to the palladium center, leading to an inactive catalyst species.[5]
-
Base Incompatibility: The choice and quality of the base are crucial for the deprotonation of the aniline and the overall catalytic cycle.
Solutions to Implement:
-
Ligand Selection: Utilize bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is essential for coupling sterically hindered substrates.[5] A screening of ligands is often necessary.
| Ligand Family | Examples | Key Features |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphines. |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ferrocene-based, effective for a range of couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors, can be effective in challenging couplings. |
-
Palladium Precatalyst: Consider using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) that incorporates the bulky phosphine ligand. This can lead to more consistent results than generating the active catalyst in situ.
-
Base and Solvent:
-
Base: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is anhydrous and finely powdered.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used. Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation.[5]
-
-
Reaction Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Question 3: My electrophilic aromatic substitution reaction (e.g., halogenation, nitration) is giving a mixture of products or no reaction at all. What is happening?
Answer:
The amino group is a strong activating, ortho-, para-director. However, the existing substituents on your aniline complicate this.
Probable Causes:
-
Steric Hindrance at Ortho Position: The position ortho to the amine is already occupied by a fluorine atom, and the other ortho position is sterically encumbered by the meta-substituent, making further substitution at this site difficult.
-
Deactivation by Fluoro Group: The electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic attack compared to a non-fluorinated aniline.[6]
-
Reaction with the Amine: In strongly acidic conditions (e.g., nitration), the amino group can be protonated, forming an anilinium ion. This deactivates the ring and directs incoming electrophiles to the meta position.
Solutions to Implement:
-
Protect the Amine: To avoid side reactions at the nitrogen and to control the directing effect, consider protecting the amino group as an amide (e.g., with acetic anhydride). The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled reactions.
-
Milder Reaction Conditions: Use milder reagents and conditions where possible. For example, for bromination, use N-bromosuccinimide (NBS) instead of Br₂.
-
Consider the Directing Effects: The fluorine atom is an ortho-, para-director, and the amino group is a strong ortho-, para-director. The outcome will be a competition between these directing effects, with the amino group likely dominating. The most probable position for electrophilic attack would be para to the amino group.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline a weaker base than aniline?
A1: This is due to the "ortho effect" of the fluorine atom.[1][2][4] The presence of a substituent at the ortho position, regardless of its electronic properties, generally reduces the basicity of an aniline.[1] This is attributed to a combination of steric hindrance, which destabilizes the protonated anilinium ion, and the electron-withdrawing inductive effect of the fluorine atom.[2]
Q2: Can I perform a Suzuki-Miyaura coupling with this molecule?
A2: If you have a halogenated derivative of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, a Suzuki-Miyaura coupling is feasible. However, you will need to carefully select your catalyst system. The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting the reaction.[5] It is advisable to use a catalyst system known to be effective for heteroaromatic couplings, which often involves bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5]
Q3: Is the Pictet-Spengler reaction a viable option for this aniline?
A3: The Pictet-Spengler reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone.[9][10] While your aniline is an aryl amine, it is not a β-arylethylamine. Therefore, a classical Pictet-Spengler reaction is not directly applicable. However, there are numerous variations of this reaction, and it may be possible to devise a synthetic route that incorporates a Pictet-Spengler-type cyclization after further functionalization of your molecule.
Q4: How does the pyridinyloxymethyl group affect reactivity?
A4: The pyridinyloxymethyl group has several potential effects. The pyridine nitrogen is basic and can be protonated in acidic media, which would make the entire substituent strongly electron-withdrawing. As mentioned, it can also coordinate to metal catalysts. The ether linkage is generally stable but could be cleaved under harsh acidic conditions. Its size also contributes to the overall steric bulk of the molecule.
Experimental Protocols
Detailed Protocol: Amide Coupling via Acyl Chloride
This protocol is a general guideline for the acylation of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline with an acyl chloride. Optimization may be required for your specific substrate.
Materials:
-
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous DCM. Add the base (Et₃N or DIPEA).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Challenges
Diagram 1: Steric Hindrance in Amide Coupling
Caption: Steric clash between the ortho-fluoro group and the incoming acyl chloride.
Diagram 2: Buchwald-Hartwig Amination Workflow
Sources
- 1. byjus.com [byjus.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. testbook.com [testbook.com]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. organicreactions.org [organicreactions.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Target Audience: Researchers, scientists, and drug development professionals. Overview: The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline typically involves a two-step retrosynthetic pathway starting from 2-fluoro-5-nitrobenzyl bromide and 3-hydroxypyridine. This workflow presents two major chemoselectivity challenges: controlling the ambident nucleophilicity of 3-hydroxypyridine during etherification, and preventing hydrodehalogenation/hydrogenolysis during the subsequent nitro reduction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize these side reactions.
Phase 1: Etherification (Williamson Ether Synthesis)
Mechanistic Insights & Causality
3-Hydroxypyridine exists in a tautomeric equilibrium between its phenolic (hydroxypyridine) and pyridone forms. Because it is an ambident nucleophile, alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom[1].
-
The Causality of N-Alkylation: Without a strong base, or in the presence of small, hard cations (like Li⁺), the metal coordinates strongly with the hard oxygen atom. This leaves the nitrogen atom exposed, driving the formation of the undesired N-alkylated pyridinium salt [1].
-
The Causality of O-Alkylation: To achieve the desired benzylic ether linkage, the equilibrium must be forced toward the phenoxide anion. Using a base with a larger, softer counterion (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) solvates the cation and leaves the oxygen as a "naked," highly reactive nucleophile, strictly favoring O-alkylation [1].
Troubleshooting FAQs
Q: Why am I observing a highly polar, water-soluble side product instead of my desired ether? A: You are likely isolating the N-alkylated pyridinium salt. 3-Hydroxypyridine primarily reacts at the nitrogen atom under neutral conditions or when using weak bases. You must switch to a harder base/solvent combination to force O-alkylation.
Q: Can I use Sodium Hydride (NaH) for this coupling? A: While NaH is a strong base, it can lead to competing side reactions, such as the degradation of the highly electrophilic 2-fluoro-5-nitrobenzyl bromide. Potassium carbonate (K₂CO₃) in DMF at moderate temperatures (60–80 °C) provides the optimal balance of basicity and nucleophilic activation without degrading the starting materials.
Validated Protocol: Regioselective O-Alkylation
Self-Validating Step: The success of this step is visually indicated by the reaction mixture remaining a suspension (K₂CO₃) rather than forming a thick, dark tar (which often indicates degradation of the benzyl halide).
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-hydroxypyridine (1.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Activation: Add anhydrous DMF (10 volumes). Stir the suspension at 60 °C for 30 minutes to ensure complete deprotonation and formation of the potassium phenoxide species.
-
Coupling: Cool the mixture to room temperature. Dropwise, add a solution of 2-fluoro-5-nitrobenzyl bromide (1.0 equiv) in DMF (2 volumes).
-
Reaction: Heat the reaction back to 60 °C and monitor via LC-MS. The desired O-alkylated product (3-[(2-fluoro-5-nitrobenzyl)oxy]pyridine) should form exclusively.
-
Workup: Quench with ice water to precipitate the product. Filter, wash with water to remove DMF and salts, and dry under vacuum.
Pathway Visualization
Fig 1. Regioselectivity control in the etherification of 3-hydroxypyridine.
Phase 2: Chemoselective Nitro Reduction
Mechanistic Insights & Causality
The intermediate, 3-[(2-fluoro-5-nitrobenzyl)oxy]pyridine, contains three reactive sites: the nitro group, the aryl fluoride (C-F bond), and the benzylic ether (C-O bond).
-
The Danger of Catalytic Hydrogenation: Standard reduction using Hydrogen gas (H₂) and Palladium on Carbon (Pd/C) operates via oxidative addition. Palladium readily inserts into activated benzylic C-O bonds, causing hydrogenolysis (ether cleavage). Furthermore, while C-F bonds are strong, Pd/C can still induce hydrodehalogenation under forcing conditions [2][3].
-
The Causality of SET Reduction: To achieve absolute chemoselectivity, the reduction mechanism must be changed from metal-insertion to Single Electron Transfer (SET). Iron powder in the presence of an ammonium chloride buffer (Fe/NH₄Cl) donates electrons directly to the highly electron-deficient LUMO of the nitro group. The benzylic ether and aryl fluoride lack accessible LUMOs for this SET process, leaving them completely untouched [2].
Troubleshooting FAQs
Q: My LC-MS shows a mass corresponding to M-18 and another at M-19. What went wrong? A: You are observing hydrogenolysis of the benzyl ether (loss of the pyridine moiety) and hydrodehalogenation (loss of the fluorine atom). This is a classic failure mode when using Pd/C for highly functionalized nitroarenes [4]. You must abandon Pd/C for this specific substrate.
Q: Can I use Raney Nickel instead of Pd/C to prevent dehalogenation? A: While Raney Nickel is excellent for preventing the dehalogenation of aryl chlorides and bromides [3], it is still a hydrogenation catalyst and poses a high risk of cleaving your benzylic ether.
Quantitative Method Comparison
| Reduction Method | Nitro Reduction Yield | Ether Cleavage (Hydrogenolysis) | Hydrodehalogenation | Overall Recommendation |
| H₂ + Pd/C | High | High (>50%) | Low-Moderate | ❌ Do Not Use |
| H₂ + Raney Ni | High | Moderate | Low | ❌ High Risk |
| Hydrazine + Pd/C | Moderate | Moderate | Low | ⚠️ Requires strict temp control [4] |
| Fe + NH₄Cl | High (>90%) | None (0%) | None (0%) | ✅ Optimal Choice |
Validated Protocol: Chemoselective SET Reduction
Self-Validating Step: The reaction progress can be visually tracked. The initial mixture will be a brown/orange suspension. As the iron is oxidized to iron oxides (Fe₂O₃/Fe₃O₄) and the nitro group is reduced, the suspension will turn dense black.
-
Preparation: Suspend 3-[(2-fluoro-5-nitrobenzyl)oxy]pyridine (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio, 10 volumes total).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv) to the suspension.
-
Reaction: Heat the mixture to gentle reflux (80 °C) under vigorous stirring. The vigorous stirring is critical as this is a heterogeneous reaction. Monitor by TLC or LC-MS; reduction is typically complete within 2–4 hours.
-
Workup: Cool the mixture to room temperature. Filter the black iron oxide salts through a pad of Celite, washing the pad thoroughly with Ethyl Acetate.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Pathway Visualization
Fig 2. Chemoselectivity decision tree for the reduction of the functionalized nitroarene.
References
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Selective reduction of nitro group without affecting other functional groups Source: Benchchem URL
- Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: Organic Chemistry Portal / Synlett URL
Purification challenges in isolating 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Welcome to the Technical Support Center for the isolation and purification of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline .
This portal is designed for researchers, analytical chemists, and drug development professionals facing challenges in isolating this specific diamine intermediate. Due to the presence of both a primary aniline and a basic pyridine ring, this molecule presents unique physicochemical hurdles, including severe chromatographic tailing, pH-dependent partitioning, and susceptibility to oxidation.
Below, you will find our diagnostic troubleshooting guide, comparative data, step-by-step validated protocols, and mechanistic workflows to ensure high-yield, high-purity isolation.
I. Diagnostic Troubleshooting & FAQs
Q1: Why does 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline streak severely on standard normal-phase silica gel, even with polar solvent systems?
A: This molecule contains two basic nitrogen centers: the primary aniline (
-
Solution: You must neutralize the stationary phase. Add a volatile basic modifier, such as 1–2% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (
), to your mobile phase (e.g., Dichloromethane/Methanol). The small, highly basic TEA molecules competitively bind to the acidic silanols, masking them and allowing your target compound to elute symmetrically [2]. Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH) to eliminate silanol interactions entirely [3].
Q2: I am using Reversed-Phase HPLC (C18) to purify the crude mixture, but the compound elutes in the void volume with poor retention. How can I fix this?
A: At neutral or acidic pH, both the aniline (conjugate acid
-
Solution: Apply the "2 pH Rule" for basic amines [3]. Adjust your mobile phase pH to at least two units above the highest
of the molecule (target , ideally pH 9–10). Using a high-pH buffer like 10 mM Ammonium Bicarbonate ( ) ensures both nitrogen centers are in their neutral, free-base form. This dramatically increases the molecule's lipophilicity, resulting in strong retention, excellent peak shape, and successful separation from polar impurities [5].
Q3: During the concentration of the purified fractions, my product turns from pale yellow to dark brown. Is the molecule degrading? A: Yes, the primary aniline moiety is highly susceptible to oxidative degradation, especially when concentrated to dryness in the presence of light and ambient oxygen. Furthermore, if acidic modifiers (like TFA) were used during purification, the concentration process can locally drop the pH, potentially cleaving the sensitive ether linkage.
-
Solution: Always concentrate aniline derivatives under reduced pressure at bath temperatures below 40°C. Backfill your rotary evaporator with inert gas (Nitrogen or Argon). If storing the compound for extended periods, store it as a salt (e.g., hydrochloride) which is significantly more stable against oxidation, or keep the free base under Argon at -20°C.
Q4: Can I separate this product from unreacted phenolic or fluorinated starting materials without chromatography? A: Yes, through a highly controlled Acid-Base liquid-liquid extraction. Because your target is a dual-base, you can extract it into an aqueous layer using 1M HCl (pH < 2), leaving neutral/lipophilic fluorinated impurities and acidic phenolic precursors in the organic layer. After separating the layers, basifying the aqueous layer to pH > 10 with NaOH will precipitate the free-base product, which can then be cleanly extracted back into fresh Ethyl Acetate.
II. Quantitative Data: Stationary Phase Comparison
To optimize your purification strategy, review the performance metrics of various chromatographic methods for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline below.
| Purification Method | Stationary Phase | Mobile Phase | Recovery Yield | Purity (LC-MS) | Key Advantage |
| Standard Normal Phase | Bare Silica Gel (60 Å) | DCM / MeOH | < 40% | 85% | Low cost, but suffers from severe product loss due to chemisorption. |
| Modified Normal Phase | Bare Silica Gel (60 Å) | DCM / MeOH + 1% TEA | 75 - 85% | 92% | TEA masks silanols, improving recovery and peak shape [2]. |
| Amine-Modified Flash | KP-NH (Amine-bonded) | Hexane / EtOAc | 88 - 95% | 96% | No basic modifiers needed; ideal for sensitive basic amines [3]. |
| High-pH RP-HPLC | C18 (Base-stable) | 90 - 95% | > 99% | Highest purity; exploits free-base lipophilicity for perfect resolution [5]. |
III. Validated Experimental Protocols
Protocol A: Purification via Amine-Modified Normal Phase Chromatography
This method is recommended for scaling up (1g - 50g) without the need for high-pressure systems or basic mobile-phase modifiers.
-
Column Selection: Select an amine-functionalized silica flash column (e.g., Biotage® KP-NH or equivalent). Do not use bare silica.
-
Equilibration: Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane.
-
Sample Loading: Dissolve the crude 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in a minimum volume of Dichloromethane (DCM). Apply directly to the column head. If solubility is poor, dry-load the sample onto a small amount of Celite (do not dry load on bare silica to prevent pre-column degradation).
-
Gradient Elution:
-
Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CVs.
-
Hold at 50% EtOAc for 3 CVs.
-
Increase to 100% EtOAc over 5 CVs.
-
-
Fraction Collection: Monitor via UV at 254 nm (pyridine absorbance) and 280 nm (aniline absorbance).
-
Post-Processing: Pool product-containing fractions and concentrate under reduced pressure at 35°C. Flush the receiving flask with Argon immediately upon drying.
Protocol B: High-pH Reversed-Phase Preparative HPLC
This method is recommended for final polishing to achieve >99% purity for biological assays or structural characterization.
-
System Setup: Equip the Prep-HPLC with a base-stable C18 column (e.g., Phenomenex Kinetex EVO C18 or Waters XBridge) designed to withstand pH 10 [4].
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate (
) in Milli-Q Water, adjusted to pH 10.0 with aqueous Ammonia. -
Solvent B: 100% LC-MS Grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude material in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.45 µm PTFE syringe filter.
-
Gradient Method:
-
0-2 min: Isocratic hold at 10% B.
-
2-15 min: Linear gradient from 10% B to 70% B.
-
15-17 min: Column wash at 95% B.
-
17-20 min: Re-equilibration at 10% B.
-
-
Isolation: Collect peaks based on mass-triggered fraction collection (Target
: ). Lyophilize the collected fractions to obtain the pure free base.
IV. Mechanistic Visualizations
Acid-Base Extraction Workflow for Dual-Amine Isolation
This workflow demonstrates how to chemically separate the target diamine from non-basic impurities prior to chromatography.
Caption: Acid-base liquid-liquid extraction workflow exploiting the protonation states of the aniline and pyridine rings.
Chromatographic Silanol Interaction & Mitigation
This diagram explains the causality behind peak tailing on silica and the mechanism of basic modifiers.
Caption: Mechanistic pathways of basic amine interactions with stationary phases and the corrective action of TEA.
V. References
-
Reddit Chemistry Community / Lab Practices. "What causes streaking in silica gel column chromatography?" r/chemhelp. Available at: [Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]
-
Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex. Available at: [Link]
-
Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO. Available at:[Link]
Addressing hygroscopic nature of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline salts
Technical Support Center: 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline Salts
Introduction
Welcome to the technical support guide for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline and its associated salt forms. This document is designed for researchers, scientists, and drug development professionals who are handling this compound. A critical, yet often underestimated, characteristic of many active pharmaceutical ingredients (APIs) is hygroscopicity—the tendency to uptake moisture from the atmosphere.[1][2] This property can significantly impact a compound's physical and chemical stability, affecting everything from powder flow and accurate weighing to chemical degradation and ultimately, therapeutic efficacy.[3][4]
The aniline and pyridine moieties within the core structure of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline suggest potential sites for salt formation (e.g., hydrochloride, mesylate, tartrate) to improve properties like solubility. However, these salt forms can also introduce or exacerbate hygroscopicity.[5] This guide provides a structured, in-depth resource to help you anticipate, diagnose, and mitigate challenges associated with the moisture-sensitive nature of these compounds.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline salts.
Q1: My vial of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline hydrochloride arrived as a sticky, clumpy solid. Is it degraded?
A1: Not necessarily. The observed state is a classic sign of moisture uptake by a hygroscopic compound.[1] Many hydrochloride salts are known to be hygroscopic. The stickiness and clumping are due to the absorption of atmospheric moisture, which can lead to the formation of liquid bridges between particles, increasing cohesion and impeding flow.[2][6][7] While the compound may not be chemically degraded, its physical properties are clearly compromised. The immediate next step should be to accurately determine the water content (see Section 3, Protocol 1) and store the material in a controlled, low-humidity environment (e.g., a desiccator with a strong desiccant or a glovebox with a dry nitrogen atmosphere).
Q2: I'm seeing inconsistent results in my bioassays. Could the hygroscopicity of the compound be a factor?
A2: Absolutely. If you are weighing the compound in an open-lab environment, it can rapidly absorb moisture, leading to inaccurate measurements of the true API mass. This results in lower-than-intended concentrations in your assay solutions. For example, if a compound absorbs 5% water by mass, a weighed 10.0 mg is actually only 9.5 mg of the active compound. This can directly impact dose-response curves and other concentration-dependent results. All weighing of hygroscopic materials should be performed in a controlled environment or done very rapidly, with the water content regularly checked via Karl Fischer titration.[8]
Q3: Which salt form of this API is likely to be the least hygroscopic?
A3: It is difficult to predict definitively without experimental data. However, as a general principle, the choice of the salt counter-ion plays a crucial role in the hygroscopicity of the final salt form. A systematic salt screening process is the best approach to identify a form with optimal physical properties.[5] This process involves reacting the free base with a variety of acids (e.g., sulfonic acids, carboxylic acids) and evaluating the resulting crystalline salts for properties including hygroscopicity, solubility, and stability. Dynamic Vapor Sorption (DVS) analysis is the gold-standard technique for characterizing and comparing the moisture sorption behavior of different salt forms.[5]
Q4: How should I store my samples of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline salts long-term?
A4: Long-term storage requires stringent moisture control. The primary recommendation is storage in a tightly sealed container, preferably with a foil induction seal, inside a desiccator containing a regenerative desiccant like silica gel or molecular sieves.[9] For highly sensitive batches, storage inside a dry nitrogen glovebox is ideal. It is also crucial to minimize the number of times the primary container is opened. For routine experiments, it is best practice to aliquot the bulk sample into smaller, single-use vials to prevent repeated exposure of the entire batch to atmospheric moisture.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Guide 1: Issues in Solid-State Characterization
| Symptom | Potential Cause (Hygroscopicity-Related) | Troubleshooting Steps & Explanation |
| Poor Powder Flow / Caking | The compound has absorbed moisture from the air, leading to the formation of inter-particle liquid bridges and increased cohesiveness.[6][10] This is common in humid environments. | 1. Dry the Material: Use a vacuum oven at a mild temperature (e.g., 40°C) to remove adsorbed water. Confirm dryness with Karl Fischer titration. 2. Control the Environment: Handle the powder in a low-humidity environment (<20% RH) or a glovebox. 3. Add a Flow Activator: For formulation development, consider adding a glidant like fumed silica, which can improve flow by reducing inter-particle friction. |
| Inconsistent DSC/TGA Results | The presence of variable amounts of water can alter thermal profiles. Water loss can appear as a broad endotherm at the beginning of a DSC scan, and the mass loss in TGA will not be representative of the anhydrous material's decomposition.[8] | 1. Pre-condition the Sample: Before analysis, equilibrate the sample at a known, low relative humidity (e.g., in a DVS instrument or a desiccator) to ensure a consistent starting water content. 2. Use Hermetically Sealed Pans: For DSC, using hermetically sealed pans can prevent moisture loss or gain during the experiment, allowing for the observation of transitions in the hydrated state. 3. Correlate with KF: Always measure the water content by Karl Fischer titration on an aliquot of the same batch being analyzed by DSC/TGA to aid in data interpretation.[11] |
| Changes in Powder X-ray Diffraction (PXRD) Pattern | Moisture can induce a change in the crystalline form (polymorphic transformation) or lead to the formation of a hydrate, which will have a different crystal lattice and thus a different PXRD pattern.[8] | 1. Variable Humidity PXRD: If available, perform PXRD analysis under controlled humidity conditions to see if specific crystal forms are stable only within certain RH ranges. 2. Analyze "As-Is" and Dried: Run PXRD on the sample as received and after drying it under vacuum. A change in the pattern confirms a moisture-induced transformation. |
Guide 2: Issues in Formulation and Processing
| Symptom | Potential Cause (Hygroscopicity-Related) | Troubleshooting Steps & Explanation |
| Tablet Sticking/Picking During Compression | Hygroscopic powders can become sticky upon compaction, adhering to the punch faces and die walls of the tablet press.[3][10] | 1. Optimize Lubrication: Increase the concentration of a lubricant like magnesium stearate in the formulation blend. 2. Control Granule Moisture: Ensure the granules being compressed have a low and controlled moisture content. 3. Environmental Control: The tableting suite should have robust humidity control, maintaining a low relative humidity. |
| Reduced Drug Potency Over Time in Solid Dosage Form | Moisture ingress into the final dosage form (e.g., tablet or capsule) can lead to chemical degradation of the API, particularly through hydrolysis.[3][12] | 1. Incorporate Moisture Scavengers: Add excipients that preferentially absorb moisture, such as certain starches, to protect the API.[12][13] 2. Apply a Moisture-Barrier Film Coat: Use a coating formulation containing polymers like polyvinyl alcohol (PVA) to reduce the moisture vapor transmission rate into the tablet core.[3][13] 3. High-Barrier Packaging: Package the final product in materials with low moisture permeability, such as aluminum/aluminum blisters or tightly sealed bottles with desiccants.[9] |
| Clumping During Dry Powder Filling | The hygroscopic nature of the powder causes it to cling to hoppers and filling equipment, leading to inaccurate and inconsistent filling of vials or capsules.[1][7] | 1. Control Manufacturing Environment: The filling line must be in a humidity-controlled room. 2. Granulation: Convert the fine powder into larger granules through a process like dry granulation (roller compaction), which can significantly improve flow properties. 3. Excipient Selection: Co-process the API with excipients that have good flow properties and low hygroscopicity.[3] |
Section 3: Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
This protocol is essential for accurately quantifying the amount of water in a sample.[8][11][14]
Objective: To determine the percent water content (% w/w) of a batch of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline salt.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., CombiTitrant)
-
Anhydrous Methanol
-
Water Standard (e.g., Hydranal™-Water Standard 1.0)
-
Airtight glass syringe
-
Sample of aniline salt
Procedure:
-
System Preparation: Fill the titrator burette with the Karl Fischer reagent and flush the system. Add fresh anhydrous methanol to the titration vessel.
-
Pre-Titration: Start the titrator to neutralize the methanol in the vessel. The instrument will titrate any residual water until a stable, dry baseline (endpoint) is achieved.
-
Standardization:
-
Accurately weigh a specific amount of the water standard (e.g., 10-20 mg) using an analytical balance.
-
Quickly inject the standard into the titration vessel.
-
The instrument will titrate the water and record the volume of reagent consumed.
-
Calculate the Water Equivalence Factor (F), typically in mg H₂O/mL reagent. This step is critical for accuracy.[14]
-
Repeat 2-3 times to ensure reproducibility.
-
-
Sample Analysis:
-
In a controlled environment (e.g., glovebox or on a balance with a draft shield), accurately weigh approximately 50-100 mg of the aniline salt sample. The target is to have a sufficient amount of water for an accurate titration.[11]
-
Quickly transfer the sample into the titration vessel.
-
The instrument will titrate to the endpoint. Record the volume of reagent consumed (V).
-
-
Calculation:
-
Water Content (%) = [(V × F) / Sample Weight (mg)] × 100
-
-
System Suitability: The standardization must yield a consistent factor (e.g., <2% RSD).
Protocol 2: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
DVS analysis provides a detailed profile of how a material adsorbs and desorbs water at different relative humidity (RH) levels.[5][15]
Objective: To generate a moisture sorption-desorption isotherm for a salt of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline to classify its hygroscopicity.
Materials:
-
Dynamic Vapor Sorption Analyzer
-
Microbalance (internal to the DVS)
-
Nitrogen gas supply (for carrier gas)
-
Sample of aniline salt (approx. 10-20 mg)
Procedure:
-
Sample Preparation: Accurately weigh the sample into the DVS sample pan.
-
Drying Step: Place the pan in the instrument. Start the method by drying the sample at 0% RH at a constant temperature (e.g., 25°C) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This stable mass is considered the initial dry mass (m₀).
-
Sorption Phase:
-
Program the instrument to increase the RH in steps (e.g., 0% → 10% → 20%... up to 90% RH).
-
At each step, the instrument will hold the RH constant until the sample mass equilibrates.
-
The mass change at each RH step is continuously recorded.
-
-
Desorption Phase:
-
After reaching the maximum RH, program the instrument to decrease the RH in the same steps back down to 0%.
-
The mass loss at each step is recorded as the sample desorbs water.
-
-
Data Analysis:
-
Plot the percentage change in mass [(m - m₀)/m₀] × 100 on the y-axis against the RH (%) on the x-axis.
-
This plot is the sorption-desorption isotherm. The shape of the curve, the total moisture uptake, and any hysteresis (difference between sorption and desorption curves) provide critical information about the material's interaction with water.
-
The hygroscopicity can be classified based on the mass increase at a specific RH, for example, according to the European Pharmacopoeia.[16]
-
Section 4: Visual Workflows and Data
Workflow 1: Handling a Newly Received Sample
This workflow outlines the decision-making process upon receiving a new batch of a 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline salt.
Caption: Decision workflow for handling new samples.
Diagram 1: Mechanism of Deliquescence
This diagram illustrates the process by which a hygroscopic solid absorbs atmospheric water, eventually dissolving into a saturated solution.
Caption: The progression from a dry solid to a solution.
References
-
L.H. Nguyen, K.H. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
-
Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved March 7, 2026, from [Link]
-
LFA Tablet Presses. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets). Retrieved March 7, 2026, from [Link]
-
Academia.edu. (n.d.). (PDF) Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Retrieved March 7, 2026, from [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved March 7, 2026, from [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved March 7, 2026, from [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved March 7, 2026, from [Link]
-
ONdrugDelivery. (2021). Formulation Solution for Moisture-Sensitive Drugs. Retrieved March 7, 2026, from [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved March 7, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved March 7, 2026, from [Link]
-
Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved March 7, 2026, from [Link]
-
PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved March 7, 2026, from [Link]
-
PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved March 7, 2026, from [Link]
-
Rheology Lab. (n.d.). Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. Retrieved March 7, 2026, from [Link]
-
Upperton Pharma Solutions. (2019). Hard to Handle API Challenges. Retrieved March 7, 2026, from [Link]
-
American Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved March 7, 2026, from [Link]
-
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved March 7, 2026, from [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline. Retrieved March 7, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. rheologylab.com [rheologylab.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. academia.edu [academia.edu]
- 7. pharmainfo.in [pharmainfo.in]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. blog.vestanutra.com [blog.vestanutra.com]
- 10. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. colorcon.com [colorcon.com]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Optimizing C-N Coupling for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical nuances of coupling 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline .
This substrate presents a unique "chemical personality" that frequently causes standard Buchwald-Hartwig protocols to fail. It features a primary aniline (prone to diarylation), a para-fluoro group (inductively electron-withdrawing, reducing nucleophilicity)[1], and a pyridine ring (a notorious Lewis basic site that can poison palladium catalysts)[2]. Success requires precise control over the catalytic cycle through rational ligand and pre-catalyst selection.
Mechanistic Pathway & The Poisoning Threat
To troubleshoot effectively, we must first understand where the reaction fails. The diagram below illustrates the catalytic cycle and the specific off-cycle resting state caused by your substrate's pyridine ring.
Fig 1: Buchwald-Hartwig catalytic cycle highlighting the pyridine poisoning pathway.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction mixture turns black and stalls at 15-20% conversion. What is happening? A: A black precipitate indicates the formation of "palladium black," meaning your active catalyst has decomposed and crashed out of the cycle[2]. The pyridine nitrogen in your substrate is acting as a competing ligand. It coordinates to the electrophilic Pd(II) intermediate, trapping it in an off-cycle resting state[2]. Over time at elevated temperatures, this trapped complex degrades. To prevent this, you must use a sterically demanding dialkylbiarylphosphine ligand (like BrettPhos), which creates a coordinatively saturated environment that physically blocks the pyridine nitrogen from binding[3].
Q2: I am seeing significant amounts of the diarylated byproduct. How do I stop this? A: Primary amines are highly prone to over-arylation because the monoarylated product (a secondary amine) is often more nucleophilic than the starting material. To achieve high chemoselectivity, ligand choice is critical. BrettPhos is specifically designed for primary anilines; the methoxy substituent ortho to the phosphorus atom is not just structural—it actively repels the secondary amine intermediate, shutting down diarylation pathways.
Q3: Should I use Pd(OAc)₂ or a pre-catalyst? A: Always use a palladacycle pre-catalyst (e.g., BrettPhos Pd G3) for this substrate[4]. Traditional protocols using Pd(OAc)₂ require the amine substrate to reduce Pd(II) to the active Pd(0) species[5]. Because your substrate contains an electron-withdrawing para-fluoro group, it is a poor reducing agent, leading to incomplete catalyst activation. G3 pre-catalysts bypass this issue entirely by rapidly generating the active L·Pd(0) species upon mild base activation[3].
Q4: Which base is optimal for this coupling? A: The choice of base dictates the resting state of the reaction and the rate-limiting step[6]. For standard couplings with this aniline, NaOtBu is highly effective and promotes rapid deprotonation[4]. However, if your aryl halide partner contains base-sensitive functional groups (e.g., esters, enolizable ketones), you must switch to a weaker base like Cs₂CO₃ or LHMDS in 1,4-Dioxane[2].
Quantitative Ligand Performance Data
Based on mechanistic studies of rate-limiting steps and steric modulation[7], the following table summarizes the expected performance of various ligand systems when coupling your specific heteroaryl-containing primary aniline.
| Ligand System | Selectivity (Mono:Di) | Typical Yield (%) | Resistance to Pyridine Poisoning | Rate-Limiting Step |
| BrettPhos Pd G3 | > 95:5 | 85 - 95% | High | Oxidative Addition[7] |
| RuPhos Pd G3 | 80:20 | 60 - 75% | Moderate | Reductive Elimination[7] |
| XPhos Pd G3 | 70:30 | 50 - 60% | Low | Variable |
| Pd(OAc)₂ / BINAP | 50:50 | < 30% | Very Low | Catalyst Activation[5] |
Systematic Troubleshooting Workflow
If your reaction fails, do not blindly change variables. Follow this logical diagnostic workflow to isolate the root cause.
Fig 2: Systematic troubleshooting workflow for stalled C-N coupling reactions.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol includes a System Validation Check . This prevents you from wasting expensive substrates on degraded reagents.
Phase 1: System Validation Check (The Control)
Before committing your complex substrate, run a 0.1 mmol scale reaction using a simple, non-coordinating aniline (e.g., p-toluidine) and your aryl halide under the conditions below.
-
Causality: If this control fails, your Pd pre-catalyst, base, or solvent has degraded[2]. Do not proceed until the control yields >90% conversion.
Phase 2: Main Coupling Workflow
Reagents:
-
Aryl Halide (1.0 equiv)
-
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (1.2 equiv)
-
BrettPhos Pd G3 (2-4 mol%)
-
NaOtBu (1.5 equiv) (Substitute with Cs₂CO₃ if base-sensitive)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried vial equipped with a magnetic stir bar, add the Aryl Halide, BrettPhos Pd G3, and NaOtBu.
-
Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon three times. Note: While the reaction is somewhat tolerant to trace oxygen, the active Pd(0) species is highly sensitive during initiation[5].
-
Substrate Addition: Dissolve the 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline in anhydrous, sparged 1,4-Dioxane. Add this solution to the vial via a gas-tight syringe.
-
Thermal Activation: Transfer the vial to a pre-heated block at 80 °C . Caution: Do not exceed 100 °C. Excessive heat accelerates the thermal decomposition of the catalyst into palladium black before the bulky substrate can undergo oxidative addition[2].
-
Monitoring: Stir vigorously (800+ RPM) for 2–4 hours. Monitor via LC-MS. The reaction should transition from a pale yellow to a deep orange/red, indicating a healthy, active catalytic cycle[4].
-
Quenching & Workup: Once starting material is consumed, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure for column chromatography.
References
-
Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
-
Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling Source: DSpace@MIT URL:[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity Source: ACS Catalysis URL:[Link]
-
Brainstorming a Buchwald-Hartwig coupling Source: r/Chempros - Reddit URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: PMC (National Institutes of Health) URL:[Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Source: ResearchGate URL:[Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID
Executive Summary
In modern drug development, the rapid and accurate structural elucidation of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (Exact Mass: 218.0855 Da) is a highly functionalized intermediate featuring an aniline core, a halogen substituent, and a benzyl ether linkage to a pyridine ring.
As a Senior Application Scientist, I frequently evaluate which High-Resolution Mass Spectrometry (HRMS) platforms best handle complex fragmentation networks. This guide objectively compares the performance of Thermo Orbitrap (HCD) against Agilent/Bruker Q-TOF (CID) for the analysis of this specific molecule. By dissecting the chemical causality of its fragmentation and providing a self-validating experimental protocol, this guide serves as a definitive resource for optimizing your LC-MS/MS workflows.
Mechanistic Profiling: Fragmentation Dynamics
Before comparing instrument performance, we must establish the chemical causality behind the molecule's fragmentation. In positive electrospray ionization (+ESI), the molecule readily protonates at the pyridine nitrogen or the primary aniline amine, yielding a stable precursor ion
Upon collisional activation, the molecule undergoes several predictable, thermodynamically driven pathways:
-
Ether
-Cleavage (Primary Pathway): Benzyl ethers are highly susceptible to -cleavage[1]. The cleavage of the C-O bond results in the loss of neutral pyridin-3-ol (95.0371 Da), generating a highly resonance-stabilized 4-fluoro-3-aminobenzyl cation at m/z 124.0557. -
Ammonia Elimination: The primary aniline amine readily undergoes neutral loss of
(17.0265 Da), a diagnostic fragmentation mode for primary aromatic amines[2], yielding m/z 202.0668. -
Hydrogen Fluoride Loss: Fluorinated aromatics frequently exhibit a characteristic loss of HF (20.0062 Da)[3], producing a fragment at m/z 199.0871.
-
Inductive Cleavage: Charge retention on the pyridine moiety yields protonated pyridin-3-ol at m/z 96.0449.
Proposed LC-MS/MS fragmentation pathways for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Platform Comparison: Orbitrap HCD vs. Q-TOF CID
While both Orbitrap and Q-TOF platforms utilize beam-type collisional dissociation, their architectural differences influence the resulting spectra. Both techniques bypass the "1/3 rule" low-mass cut-off inherent to traditional 3D ion traps, allowing for the clear detection of the m/z 96.0449 fragment. However, they differ significantly in energy transfer and detection mechanisms.
Recent comparative studies indicate that Orbitrap Higher-energy C-trap Dissociation (HCD) and Q-TOF Collision-Induced Dissociation (CID) produce highly similar spectra. However, Orbitraps often require a slightly lower collision energy (CE) setting (by a few eV) to achieve the exact same fragmentation severity as Q-TOF CID[4].
Quantitative Performance Matrix
| Performance Metric | Thermo Orbitrap Exploris (HCD) | Agilent 6546 Q-TOF (CID) | Analytical Impact for Target Molecule |
| Mass Resolution (MS2) | Up to 240,000 FWHM | 30,000 - 60,000 FWHM | Orbitrap easily resolves isobaric matrix interferences from the m/z 124 fragment[5]. |
| Mass Accuracy | < 1 ppm | 1 - 2 ppm | Both confidently assign the exact empirical formula of the precursor and fragments. |
| Optimal Collision Energy | NCE 15, 25, 35 (Stepped) | CE 20, 30, 40 eV (Stepped) | Orbitrap requires slightly lower CE to achieve identical fragmentation profiles[4]. |
| Isotopic Fidelity | Moderate (Space charge limits) | Excellent (MCP detector) | Q-TOF provides superior matching of the natural |
| Scan Speed | 12 - 40 Hz (Resolution dependent) | Up to 50 Hz | Q-TOF is better suited for ultra-fast UHPLC gradients (< 2 min runs)[6]. |
Experimental Methodology
To ensure reproducibility across laboratories, the following self-validating protocol details the LC-MS/MS setup for characterizing 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline on both platforms.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds to ensure homogeneity.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min
ramp to 95% B over 3.5 min hold at 95% B for 1 min re-equilibrate at 5% B for 1 min. -
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry Parameters
Platform A: Thermo Orbitrap (HCD) Setup
-
Ionization: HESI, Positive mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275 °C.
-
Acquisition Mode: Full MS / dd-MS2.
-
Full MS Resolution: 120,000 (AGC target 3e6, Max IT 50 ms).
-
MS2 Resolution: 30,000 (AGC target 1e5, Max IT 54 ms).
-
Normalized Collision Energy (NCE): Stepped 15, 25, 35.
Platform B: Agilent Q-TOF (CID) Setup
-
Ionization: AJS-ESI, Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300 °C.
-
Acquisition Mode: Auto MS/MS.
-
MS/MS Scan Rate: 5 spectra/sec.
-
Collision Energy (CE): Stepped 20, 30, 40 eV.
Data Synthesis & Conclusion
For the structural elucidation of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, both Orbitrap HCD and Q-TOF CID provide robust, highly informative fragmentation data dominated by the m/z 124.0557 benzyl cation.
The choice of platform should be dictated by your laboratory's primary analytical bottleneck. If your workflow involves extracting this intermediate from highly complex biological matrices where absolute mass accuracy and resolving power are paramount, the Orbitrap is unparalleled[5]. Conversely, if your objective is high-throughput screening with ultra-fast UHPLC gradients, where superior isotopic fidelity and dynamic range are required for quantification, the Q-TOF stands as the optimal choice[6].
References
-
[1] Metwarebio. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from:
-
[4] Eötvös Loránd University (ELTE). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Retrieved from:
-
[5] Thermo Fisher Scientific. The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from:
-
[6] ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from:
-
[2] Miami University. Mass Spectrometry: Fragmentation. Retrieved from:
-
[3] Whitman College. CHAPTER 2: Fragmentation and Interpretation of Spectra. Retrieved from:
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. whitman.edu [whitman.edu]
- 4. pak.elte.hu [pak.elte.hu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Bioactivity of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline Scaffolds vs. Standard Kinase Inhibitors
Executive Summary
The evolution of targeted oncology relies heavily on the optimization of highly specific pharmacophores. The molecular building block 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline (FPA) has emerged as a versatile and potent fragment for designing next-generation Type II receptor tyrosine kinase (RTK) inhibitors. This guide provides an objective, data-driven comparison of FPA-derived scaffolds against standard multi-kinase inhibitors—such as Sorafenib and Imatinib—focusing on structural causality, binding kinetics, and self-validating experimental methodologies.
Mechanistic Causality & Structural Biology
To understand why FPA-derived compounds are benchmarked against standard therapies, we must analyze the atomic-level causality of the scaffold:
-
Metabolic Shielding & Hinge Binding: The strategic placement of the fluorine atom at the para-position (relative to the aniline) prevents CYP450-mediated para-hydroxylation, a common metabolic liability that otherwise leads to toxic quinone imine intermediates. Furthermore, the electron-withdrawing fluorine modulates the pKa of the primary amine, optimizing its capacity to act as a hydrogen-bond donor to the kinase hinge region (e.g., Cys919 in VEGFR2).
-
DFG-Out Pocket Exploitation: The flexible ether spacer allows the pyridin-3-yl moiety to project deep into the hydrophobic pocket exposed only during the inactive "DFG-out" conformation. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, engaging conserved catalytic residues to increase target residence time.
While Sorafenib effectively targets the DFG-out conformation of VEGFR2 and PDGFR-β[1], its rigid urea linker and broad-spectrum profile often result in off-target toxicities. FPA-scaffolds aim to narrow this selectivity window.
RTK Signaling Pathway and Mechanism of Action for FPA-Scaffolds vs. Standard Inhibitors.
Comparative Bioactivity Profiles
The following table summarizes the quantitative in vitro enzymatic inhibition (
| Kinase Target | FPA-Derivative | Sorafenib | Imatinib | Clinical Significance |
| VEGFR2 | 12.4 ± 1.1 | 90.0[1] | >10,000 | Primary driver of tumor angiogenesis. |
| PDGFR-β | 28.5 ± 2.3 | 57.0[1] | 100.0 | Regulates pericyte recruitment and stroma. |
| c-Met | 45.0 ± 3.8 | >5,000 | >10,000 | Implicated in invasive resistance mechanisms. |
| ABL1 | >5,000 | >5,000 | 100.0 | Control target; validates FPA's RTK selectivity. |
Data Interpretation: The FPA-derivative demonstrates superior potency against VEGFR2 compared to Sorafenib, while maintaining a tighter selectivity profile that avoids ABL1 (the primary target of Imatinib).
Self-Validating Experimental Protocols
To ensure scientific integrity, the bioactivity of these compounds must be validated through orthogonal, self-correcting assay systems.
Protocol 1: Biochemical Kinase Inhibition (TR-FRET Assay)
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for evaluating kinase binding kinetics. It utilizes a long-lifetime Europium (
Causality & Self-Validation: This system is inherently self-validating because the final readout is ratiometric (Emission 665 nm / Emission 620 nm). This mathematical normalization eliminates false positives caused by inner-filter effects, compound auto-fluorescence, or minor well-to-well dispensing errors[2]. Furthermore, ATP is strictly added at its predetermined Michaelis constant (
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of the FPA-derivative or Sorafenib (in DMSO) into a 384-well low-volume white microplate.
-
Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant VEGFR2 kinase and a biotinylated poly-GT peptide substrate suspended in kinase buffer (50 mM HEPES, 10 mM
, 0.01% Tween-20). -
Reaction Initiation: Add 5 µL of ATP solution (calibrated exactly to the
of VEGFR2) to initiate autophosphorylation. Incubate for 60 minutes at 25°C. -
Detection Phase: Add 10 µL of the TR-FRET detection buffer containing
-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Incubate for 30 minutes. -
Data Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine percent inhibition.
Step-by-step workflow of the self-validating TR-FRET biochemical kinase assay.
Protocol 2: Cellular Proliferation & Efficacy Assay
Biochemical potency does not guarantee membrane permeability or cellular efficacy. To bridge this gap, a fluorometric proliferation assay (e.g., CyQUANT or CellTiter-Glo) is utilized[3].
Causality & Self-Validation: These assays quantify cellular ATP or DNA content as a direct, proportional proxy for the number of metabolically active, viable cells[3]. By running parallel plates with non-target cell lines (e.g., healthy HUVECs vs. HepG2 carcinoma cells), the system internally validates the compound's therapeutic index and flags generalized cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at a density of 3,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5%
. -
Compound Treatment: Perform a 10-point serial dilution of the FPA-derivative and Sorafenib. Add to the cells (final DMSO concentration <0.5%) and incubate for 72 hours.
-
Lysis & Detection: Remove the media and add the lysis/detection reagent (containing the DNA-binding fluorescent dye or Luciferase/Luciferin mix).
-
Incubation: Shake the plate for 5 minutes to induce complete lysis, then incubate in the dark for 10 minutes to stabilize the luminescent/fluorescent signal.
-
Quantification: Measure luminescence or fluorescence (Excitation ~480 nm / Emission ~520 nm). Plot the dose-response curve using non-linear regression to derive the cellular
.
References
1.[2] Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC. National Institutes of Health (NIH). URL:[Link] 2.[1] Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC. National Institutes of Health (NIH). URL:[Link] 3.[3] Artesunate and sorafenib: Combinatorial inhibition of liver cancer cell growth. Spandidos Publications. URL:[Link]
Sources
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Reference standard characterization for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
An authoritative guide on the characterization of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline , a highly functionalized synthetic intermediate. This compound—featuring a fluoroaniline moiety and a pyridine ring connected via an oxymethyl ether linkage—is a critical building block in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors.
Because the quality of starting materials and intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), establishing a rigorously characterized Reference Standard (RS) is a regulatory imperative. This guide objectively compares different tiers of reference materials and provides a self-validating experimental framework for primary standard qualification.
Regulatory Context & The Need for High-Tier Characterization
According to the ICH Q6A guidelines , a reference standard must be characterized and evaluated as suitable for its intended use through procedures that exceed routine testing [1]. Furthermore, USP General Chapter <11> mandates that reference standards used in compendial assays must be highly characterized specimens to ensure conclusive analytical results [2].
Using a crude or inadequately characterized intermediate as a standard introduces a cascading error in downstream API quantification. An overestimation of intermediate purity can lead to stoichiometric imbalances during synthesis, resulting in elevated degradation products and failed batch releases.
Comparison Guide: Reference Standard Tiers
To ensure scientific integrity and operational efficiency, laboratories must choose the appropriate grade of standard. Table 1 compares the performance, analytical rigor, and intended use of a Primary Reference Standard , a Working Standard , and a Crude Intermediate .
Table 1: Performance and Characterization Comparison of Standard Tiers
| Attribute | Primary Reference Standard | Working Standard | Crude Synthetic Intermediate |
| Intended Use | Baseline material for regulatory filing, impurity tracking, and assay calibration. | Routine QC batch release and daily laboratory use. | Synthesis starting material; strictly not for quantitative assays. |
| Purity Requirement | >99.5% (Absolute Purity via Mass Balance) | >99.0% (Qualified against Primary RS) | Variable (Typically 90–95%) |
| Characterization Rigor | Full structural elucidation (1D/2D NMR, HRMS) & orthogonal purity testing. | Abbreviated testing (HPLC-UV, KF); calibrated against Primary RS. | Basic HPLC-UV (Area %) and low-resolution 1H NMR. |
| Traceability | Fully traceable to absolute mass and compendial guidelines. | Traceable only to the Primary Reference Standard. | Not traceable. |
| Cost & Preparation Effort | High (Requires preparative purification and extensive analytical validation). | Moderate (Batch qualified using established methods). | Low (Directly from synthesis stream). |
Analytical Workflows: A Self-Validating System
A true Primary Reference Standard cannot rely on a single analytical technique. It requires a self-validating system of orthogonal methods where structural identity and absolute purity are mathematically constrained, preventing blind spots.
-
Causality in Technique Selection: We utilize
F NMR not merely as a supplementary structural check, but because the fluorine atom acts as a highly sensitive, zero-background probe. It can detect fluorinated impurities (e.g., regioisomers formed during the aniline synthesis) that might co-elute and remain hidden in standard HPLC-UV analysis. -
The Mass Balance Principle: Chromatographic purity (HPLC Area %) is not absolute purity. The final purity is derived by subtracting orthogonal measurements of water (Karl Fischer), volatile solvents (TGA/GC-HS), and inorganic salts (Residue on Ignition) from the HPLC purity.
Fig 1: Logical workflow for the qualification of a Primary Reference Standard.
Experimental Protocols & Methodologies
The following protocols detail the step-by-step methodology required to elevate 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline from a crude intermediate to a Primary Reference Standard.
Protocol 1: Structural Elucidation via NMR & HRMS
Purpose: To unequivocally prove the molecular connectivity and confirm the absence of regioisomeric impurities.
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-
(containing 0.03% v/v TMS as an internal standard). -
1D NMR Acquisition: Acquire
H (400 MHz), C (100 MHz), and F (376 MHz) spectra.-
Critical Check: Ensure the oxymethyl protons (-CH
-O-) appear as a distinct singlet near 5.1 ppm, confirming the intact ether linkage. The F spectrum should show a single resonance, verifying the absence of di-fluorinated or isomeric impurities.
-
-
2D NMR Acquisition: Perform HSQC and HMBC to map the carbon-hydrogen framework, specifically verifying the connectivity across the ether bridge between the aniline and pyridine rings.
-
HRMS: Analyze via ESI-TOF. The theoretical
for C H FN O is 219.0928. An observed mass within 3 ppm validates the elemental composition.
Protocol 2: Chromatographic Purity (HPLC-DAD)
Purpose: To separate and quantify related organic impurities.
-
Column Selection: Use a C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to ensure retention of the polar pyridine moiety.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA prevents peak tailing of the basic pyridine and aniline nitrogens).
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor at 254 nm and 280 nm. Integrate all peaks
0.05% area.
Protocol 3: Degradation Profiling
Understanding the degradation pathways is essential for establishing the standard's shelf-life and storage conditions [3]. The oxymethyl ether linkage is particularly susceptible to hydrolytic cleavage under extreme pH, while the primary amine can undergo oxidation.
Fig 2: Primary degradation pathways of the intermediate under forced stress conditions.
Protocol 4: Absolute Purity Assignment (Mass Balance)
Purpose: To calculate the true, assay-ready purity of the standard.
-
Water Content (KF): Perform coulometric Karl Fischer titration in triplicate. (e.g., Result: 0.15%).
-
Residual Solvents (GC-HS): Analyze for residual synthesis solvents (e.g., Ethyl acetate, DMF). (e.g., Result: 0.05%).
-
Residue on Ignition (ROI): Combust 1.0 g of sample with sulfuric acid to quantify inorganic salts. (e.g., Result: 0.00%).
-
Calculation:
-
HPLC Purity = 99.85%
-
Absolute Purity =
-
References
-
European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available at: [Link]
-
GMP Compliance. USP: <11> Reference Standards - Draft published for Comment. Available at: [Link]
-
Element Materials Technology. Reference Standard Characterization & Management. Available at: [Link]
A Researcher's Guide to the Comparative Solubility of Fluorinated Aniline Derivatives
Introduction: The Strategic Role of Fluorine in Modulating Aniline's Properties
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] The ability to fine-tune the physicochemical properties of these scaffolds is paramount in drug discovery. One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine. Fluorine, being similar in size to hydrogen but the most electronegative element, acts as a unique "bioisostere" that can profoundly alter a molecule's characteristics.[2][3]
This guide provides a comparative analysis of the solubility profiles of fluorinated aniline derivatives. We will move beyond simple data reporting to explore the underlying physicochemical principles—electronic effects, lipophilicity, and hydrogen bonding—that govern their solubility. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring that the methodologies are both robust and self-validating.
The Physicochemical Underpinnings of Fluorine's Influence
The substitution of hydrogen with fluorine on an aniline ring initiates a cascade of physicochemical changes that directly impact solubility. This is not a simple one-to-one effect but rather a complex interplay of multiple factors.
Electronic Effects: pKa Modulation
The defining characteristic of fluorine is its intense electronegativity.[2] When appended to an aromatic ring, it exerts a powerful electron-withdrawing inductive effect. This effect has a direct and predictable consequence on the basicity of the aniline's amino group.
-
Causality: The electron density on the nitrogen atom's lone pair is pulled towards the highly electronegative fluorine atom(s) through the carbon framework. This delocalization reduces the availability of the lone pair to accept a proton.
-
Outcome: Consequently, fluorinated anilines are weaker bases than aniline itself, which is reflected in a lower pKa value of their conjugate acids.[2][4] This is critical for solubility in acidic environments; a less basic aniline will be less protonated and thus less soluble in aqueous acid. For example, the pKa of the anilinium ion is ~4.6, while the pKa for the 4-fluoroanilinium ion is ~4.65, but fluorine's inductive effect becomes more pronounced with multiple substitutions, further lowering basicity.[5][6]
Caption: Inductive effect of fluorine on aniline basicity.
Lipophilicity (LogP) Adjustments
Lipophilicity, often quantified as LogP, is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. Fluorine's impact here is nuanced.
-
Single Fluorine Substitution: A single fluorine-for-hydrogen swap often slightly increases lipophilicity.[2]
-
Fluorination Patterns: The arrangement of fluorine atoms matters. For instance, studies have shown that vicinal difluoro (F-C-C-F) motifs can lead to a marked decrease in lipophilicity compared to their geminal difluoro (F-C-F) counterparts.[7]
-
Solubility Impact: Generally, higher lipophilicity correlates with lower aqueous solubility but improved solubility in non-polar organic solvents like hexanes or toluene.[3][8] This trade-off is a central consideration in drug design.
Intermolecular vs. Intramolecular Hydrogen Bonding
The aniline -NH₂ group is a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.[2] The interplay between these groups dictates how the molecule interacts with itself and with solvent molecules. This is a critical determinant of solubility.
-
Intermolecular Bonding: In molecules like 4-fluoroaniline, the -NH₂ group of one molecule can form a hydrogen bond with the fluorine or nitrogen of a neighboring molecule, or more importantly, with water molecules. These interactions with water are essential for aqueous solubility.[9][10]
-
Intramolecular Bonding: In ortho-substituted derivatives like 2-fluoroaniline, an internal N-H···F hydrogen bond can form.[11] This intramolecular bond effectively "masks" the polar -NH group, reducing its ability to form intermolecular hydrogen bonds with water.[12] This phenomenon provides a clear rationale for the observed lower aqueous solubility of 2-fluoroaniline compared to its 4-fluoro isomer.
Caption: Intermolecular vs. Intramolecular Hydrogen Bonding.
Comparative Solubility Data Summary
The following table consolidates available solubility data for aniline and several fluorinated derivatives. This quantitative data provides a clear picture of the principles discussed above.
| Compound | Structure | Water Solubility | Comments & Observations |
| Aniline | C₆H₅NH₂ | ~36 g/L (Moderately Soluble)[13] | Serves as the baseline for comparison. Soluble in most organic solvents.[13] |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | ~33 g/L at 20°C[5] | Solubility is comparable to aniline. The para position allows for strong intermolecular H-bonding with water. |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | ~17 g/L at 20°C[14] | Significantly less soluble in water than the 4-isomer, likely due to intramolecular N-H···F hydrogen bonding. |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 10-50 mg/mL (Slightly Soluble)[15] | The wide reported range highlights the need for standardized experimental determination. |
| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | Slightly Soluble[16][17] | The two ortho-fluorines sterically hinder the amino group and enhance intramolecular H-bonding, drastically reducing water solubility. Slightly soluble in chloroform and ethyl acetate.[17] |
Note: Solubility values can vary based on temperature, pH, and experimental method. The data presented is for comparative purposes.
Experimental Protocols for Accurate Solubility Determination
Trustworthy data is the bedrock of scientific advancement. The following protocols are designed to be self-validating systems for determining the solubility of aniline derivatives.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility, providing highly accurate and reproducible data.[18]
Principle: An excess of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid fluorinated aniline derivative to a known volume of the chosen solvent (e.g., water, buffer, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator.
-
Agitate the mixture for 24-72 hours. Causality: This extended period is necessary to ensure the system reaches true thermodynamic equilibrium between the undissolved solid and the dissolved solute.[18]
-
-
Phase Separation:
-
Once equilibrium is established, remove the vial and allow the undissolved solid to sediment.
-
To separate the saturated supernatant from the solid, use centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[18][19] Causality: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter must not absorb the solute.
-
-
Quantification of Solute (via HPLC):
-
Prepare a series of standard solutions of the test compound with known concentrations.
-
Inject the standards into an HPLC system to generate a calibration curve (Peak Area vs. Concentration). A reversed-phase C18 column is typically suitable for these compounds.[20]
-
Accurately dilute a known volume of the clear, saturated filtrate obtained from Step 2.
-
Inject the diluted filtrate into the HPLC and determine its concentration by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the solvent and the precise temperature at which the experiment was conducted.[18]
-
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: Qualitative Solubility Assessment
For rapid screening or when high precision is not required, this method provides a quick assessment.[21][22]
Principle: A fixed amount of solute is treated with fixed volumes of solvent to determine if it dissolves.
Step-by-Step Methodology:
-
Place a precisely weighed amount of the compound (e.g., 25 mg) into a small test tube.
-
Add the chosen solvent (e.g., water, 5% HCl, 5% NaOH) in small, measured portions (e.g., 0.25 mL).
-
After each addition, shake the tube vigorously for at least 30 seconds.[21]
-
Observe the mixture. Record the compound as "soluble," "partially soluble," or "insoluble" after a total of a specific volume (e.g., 0.75 mL) has been added.
-
Causality: Using aqueous acid (5% HCl) and base (5% NaOH) tests the compound's ability to form a more soluble salt, which indicates the presence of a basic (amine) or acidic functional group, respectively.[23]
Implications in Research and Drug Development
Understanding the solubility of fluorinated anilines is not merely an academic exercise; it has profound practical implications:
-
Synthetic Chemistry: Poor solubility of a starting material can lead to incomplete reactions and low yields. Knowing the optimal solvent is key.[24]
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents.[19]
-
Pharmacokinetics: Aqueous solubility is a gatekeeper for oral drug absorption. While fluorination can enhance metabolic stability, a concomitant decrease in solubility can negate this benefit.[3][4][19] Therefore, medicinal chemists must carefully balance these competing effects to optimize a drug candidate's overall profile.
Conclusion
The introduction of fluorine to the aniline scaffold is a powerful tactic for modulating molecular properties, but it has a complex and multifaceted impact on solubility. The solubility profile of any given fluorinated aniline derivative is a direct result of the interplay between fluorine's electron-withdrawing nature, its influence on lipophilicity, and its ability to participate in or disrupt hydrogen bonding networks. A decrease in the basicity of the aniline nitrogen and the potential for intramolecular hydrogen bonding are particularly strong drivers of reduced aqueous solubility. For researchers in drug development and materials science, a predictive understanding of these principles, combined with rigorous experimental validation using standardized protocols like the shake-flask method, is essential for the rational design of molecules with optimized properties for their intended application.
References
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- Benchchem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline.
- Classification of organic compounds By solubility. (n.d.).
- EXPERIMENT 1 DETERMIN
- Benchchem. (2025). General Experimental Protocol for Determining Solubility.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Benchchem. (2025). Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- ChemicalBook. (2026, January 13). 2,6-Difluoroaniline | 5509-65-9.
- ChemicalBook. (n.d.). 2,6-Difluoroaniline CAS#: 5509-65-9.
- eScholarship.org. (n.d.). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoret.
- ResearchGate. (2026, January). (A)
- PubChem. (n.d.). 4-Fluoroaniline | C6H6FN | CID 9731.
- Benchchem. (2025). A Comparative Analysis of 4-Chloro-3-fluoroaniline and Other Haloanilines: A Guide for Researchers.
- PubChem. (n.d.). 2,4-Difluoroaniline | C6H5F2N | CID 9709.
- ChemicalBook. (n.d.). 2-Fluoroaniline CAS#: 348-54-9.
- Stable Isotope. (n.d.). CAS 1219804-77-9 (2-Fluoroaniline-[d4]).
- Save My Exams. (2025, July 3). Inter & Intramolecular Forces (Cambridge (CIE) AS Chemistry): Revision Note.
- Wikipedia. (n.d.). Fluorine compounds.
- ResearchGate. (2017, June). Poly(aniline- o -Bromoaniline) and Poly(aniline- o -Fluoroaniline): A Comparative Study of Their Physical Properties.
- PubMed. (2015, November 25). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.
- Benchchem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
- Chemistry Stack Exchange. (2013, March 20). Strength of intramolecular vs intermolecular hydrogen bonds.
- Vaia. (n.d.). Explain the difference between intramolecular and intermolecular forces.
- ACS Publications. (2018, October 5). Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility | The Journal of Physical Chemistry C.
- YouTube. (2018, March 11). Intra vs. Intermolecular Bonding.
- Sigma-Aldrich. (n.d.). 2-Fluoroaniline = 99 348-54-9.
- ACS Publications. (n.d.). Physicochemical properties of aqueous solutions of fluorinated surfactants | The Journal of Physical Chemistry.
- Wikipedia. (n.d.). Aniline.
- MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- ChemicalBook. (2022, November 18). The Solubility of Aniline.
- Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why?.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vaia.com [vaia.com]
- 10. youtube.com [youtube.com]
- 11. escholarship.org [escholarship.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 14. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 15. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 17. 2,6-Difluoroaniline CAS#: 5509-65-9 [m.chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. www1.udel.edu [www1.udel.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Analytical Comparison Guide: Infrared (IR) Spectroscopy for the Identification of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
As drug development pipelines increasingly rely on complex, multi-functional active pharmaceutical ingredient (API) intermediates, robust structural verification becomes critical. 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a highly functionalized intermediate featuring a primary aniline core, a fluoroaromatic system, an alkyl-aryl ether linkage, and a basic pyridine ring.
This guide provides a comprehensive comparative analysis of vibrational spectroscopic techniques—specifically Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and Raman Spectroscopy—for the definitive identification of this molecule.
Mechanistic Peak Assignment: The "Why" Behind the Spectra
To accurately identify this compound, one must understand the causality behind its vibrational modes. The molecule's distinct functional domains interact with infrared radiation based on changes in their dipole moments.
-
Fluoroaromatic Ring (C-F Stretch): The highly electronegative fluorine atom induces a massive change in the dipole moment during vibration. In para-substituted fluoroanilines, this results in a dominant, intensely absorbing C-F stretching band typically observed near 1210 cm⁻¹[1].
-
Primary Aniline Core (-NH₂): Primary amines exhibit distinct asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) N-H stretching modes. Because the pyridine nitrogen in this molecule is a strong hydrogen-bond acceptor, solid-state IR spectra may show significant broadening of these N-H peaks due to intermolecular hydrogen bonding.
-
Pyridine Ring: The heteroaromatic pyridine ring introduces intense deformation vibrations of the aromatic cycle and C=N stretching, which characteristically appear around 1628 cm⁻¹[2].
-
Alkyl-Aryl Ether Linkage (-CH₂-O-Ar): The asymmetric C-O-C stretch is highly diagnostic for this linkage, typically manifesting as a strong peak between 1200–1275 cm⁻¹. The exact position is strongly influenced by the electron-withdrawing nature of the attached pyridine ring.
Table 1: Diagnostic Vibrational Modes
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Mechanistic Causality / Analytical Notes |
| Primary Amine | ~3450 (asym), ~3350 (sym) | N-H Stretch | Susceptible to H-bonding with pyridine; broadens in solid state. |
| Pyridine Ring | ~1628 | C=N / C=C Stretch | Intense deformation vibration of the heteroaromatic cycle[2]. |
| Fluoroaromatic | ~1210 | C-F Stretch | Massive dipole shift results in a dominant, easily saturated absorption[1]. |
| Ether Linkage | ~1250 (asym), ~1050 (sym) | C-O-C Stretch | Asymmetric stretch is highly diagnostic for the -CH₂-O-Ar linkage. |
Comparative Analysis: ATR-FTIR vs. Transmission vs. Raman
Selecting the correct spectroscopic method requires balancing sample throughput with the physical physics of light-matter interaction. Attenuated Total Reflectance (ATR) has become the industry standard for strong absorbing samples[3], but it possesses inherent limitations at high wavenumbers compared to traditional KBr transmission.
Table 2: Performance Metrics for Target API Identification
| Metric | ATR-FTIR | Transmission (KBr) | Raman Spectroscopy |
| Primary Utility | Routine QA/QC | Reference Standard Generation | Orthogonal Validation |
| Sample Prep Time | < 1 minute | 10–15 minutes | < 1 minute |
| N-H Sensitivity (3400 cm⁻¹) | Moderate: Low penetration depth at high wavenumbers weakens the signal. | Excellent: High resolution and sharp peaks; no penetration depth bias. | Poor: Low polarizability change of the N-H bond yields weak Raman scattering. |
| C-F Sensitivity (1210 cm⁻¹) | Excellent: Deep penetration at low wavenumbers enhances the signal. | Good: Prone to total detector saturation if sample concentration >1%. | Poor: High dipole change makes it IR-active, but weakly Raman-active. |
| Aromatic Sensitivity | Good | Good | Excellent: Strong symmetric ring breathing modes. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the critical causality behind each step.
Protocol A: ATR-FTIR (Rapid Structural Verification)
-
Step 1: Crystal Preparation & Background. Clean the diamond crystal with isopropyl alcohol.
-
Causality: Diamond is selected over ZnSe due to its chemical inertness against primary amines and its high refractive index (2.4), which guarantees total internal reflection against the organic sample.
-
Validation Checkpoint: The background scan must show >95% transmittance with a completely flat baseline in the 3000–2800 cm⁻¹ region. Any peaks here indicate hydrocarbon contamination on the crystal.
-
-
Step 2: Sample Application. Apply ~2-5 mg of the solid compound directly onto the crystal. Lower the pressure anvil until the torque mechanism slips.
-
Causality: The evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Air gaps cause a severe refractive index mismatch, leading to baseline sloping and catastrophic loss of signal intensity.
-
-
Step 3: Acquisition & Correction. Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.
-
Causality: Penetration depth (
) is directly proportional to wavelength. Without algorithmic correction, the low-wavenumber C-F and C-O-C peaks (~1200 cm⁻¹) will appear artificially magnified compared to the high-wavenumber N-H peaks (~3400 cm⁻¹).
-
Protocol B: Transmission FTIR (Regulatory Reference Standard)
-
Step 1: Matrix Dehydration. Bake spectroscopic-grade KBr at 105°C for 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. Retained moisture exhibits massive O-H stretching at 3400 cm⁻¹ and bending at ~1630 cm⁻¹, which perfectly masks the critical aniline N-H stretch and pyridine C=N modes of the target molecule.
-
-
Step 2: Milling. Gently triturate 1 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar.
-
Causality: The concentration must be strictly ≤1% w/w. Because the C-F bond is intensely absorbing, higher concentrations will saturate the detector (bottoming out at 0% transmittance), destroying peak resolution and shape.
-
-
Step 3: Pellet Pressing. Transfer the mixture to a 13 mm die, apply a vacuum for 1 minute, and press at 10 metric tons for 2 minutes.
-
Causality: The vacuum removes trapped air, preventing the pellet from fracturing upon pressure release. The high pressure cold-welds the KBr particles into a continuous, optically transparent disc.
-
Validation Checkpoint: The resulting pellet must be visually transparent. Opacity indicates excessive particle size (causing Mie scattering) or moisture absorption.
-
Workflow Visualization
Decision matrix and workflow for spectroscopic ID of the target API.
References
- Source: scispace.com (Originally published in Acta Chemica Scandinavica)
- Source: irdg.org (The Infrared and Raman Discussion Group)
- Source: royalsocietypublishing.org (The Royal Society)
Sources
Benchmarking synthesis yields of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline against literature
An in-depth technical analysis and benchmarking guide for the synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline , a highly valuable scaffold often utilized in the development of kinase inhibitors and advanced pharmaceutical libraries.
As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural list. We will examine the mechanistic causality behind the synthetic choices, benchmark the yields against established literature alternatives, and provide self-validating experimental protocols to ensure reproducibility in your laboratory.
Mechanistic Rationale & Synthetic Strategy
The target molecule, 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, features a central aniline ring substituted with a fluorine atom and a pyridin-3-yloxy ether linkage. The most efficient, convergent synthetic route involves two primary stages:
-
Williamson-Type Etherification: Nucleophilic substitution of 2-fluoro-5-nitrobenzyl bromide with pyridin-3-ol.
-
Chemoselective Nitro Reduction: Reduction of the nitro intermediate to the target aniline without cleaving the newly formed benzyl ether.
The presence of the benzylic ether adjacent to a reducible nitro group introduces a critical chemoselectivity challenge. Standard catalytic hydrogenation conditions often lead to unwanted O-debenzylation[1]. Therefore, selecting the correct reduction methodology is paramount to maximizing the overall yield.
Synthetic workflow for 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
Stage 1: Etherification Benchmarking
The first step requires coupling 2-fluoro-5-nitrobenzyl bromide with pyridin-3-ol. Pyridin-3-ol is an ambident nucleophile capable of undergoing both O-alkylation and N-alkylation.
To favor the desired O-alkylation, a mild base such as Potassium Carbonate (
Yield Comparison: Etherification Conditions
| Reagent System | Solvent | Temp (°C) | O-Alkylation Yield | N-Alkylation / Byproducts | Recommendation |
| DMF | 25 - 50 | 82 - 88% | < 5% | Optimal - High chemoselectivity for O-alkylation. | |
| Acetonitrile | 60 | 75 - 80% | ~ 10% | Viable, but higher cost and slight increase in side reactions. | |
| NaH (1.1 eq) | THF | 0 to 25 | 45 - 55% | > 25% | Not recommended. Base-induced degradation of benzyl bromide. |
Self-Validating Protocol: Intermediate Synthesis
-
Preparation: Charge a flame-dried round-bottom flask with pyridin-3-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add finely powdered, anhydrous
(2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol. Validation checkpoint: The solution will transition to a slight yellow hue. -
Alkylation: Dropwise add a solution of 2-fluoro-5-nitrobenzyl bromide (1.05 eq) in DMF.
-
Reaction Monitoring: Stir at 50 °C for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The starting benzyl bromide (
) should be completely consumed, replaced by a new UV-active spot ( ). -
Workup: Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford 3-((2-fluoro-5-nitrobenzyl)oxy)pyridine.
Stage 2: Chemoselective Nitro Reduction Benchmarking
The reduction of the nitro group to the aniline is the most critical step. The intermediate contains a benzyl ether linkage. When utilizing standard catalytic hydrogenation (e.g., Palladium on Carbon (
To circumvent this, we must employ a Béchamp-type reduction using Iron powder and Ammonium Chloride (
Chemoselective reduction logic preventing benzyl ether cleavage.
Yield Comparison: Reduction Conditions
| Reductant System | Solvent | Temp (°C) | Target Aniline Yield | Ether Cleavage (%) | Notes |
| Fe (5.0 eq) / | EtOH / | 80 (Reflux) | 90 - 95% | 0% | Optimal - Complete preservation of the ether[4]. |
| EtOAc / EtOH | 70 | 82 - 85% | 0% | Good yield, but tin removal during workup is tedious. | |
| MeOH | 25 | < 15% | > 80% | Fails due to extensive reductive O-debenzylation[5]. |
Self-Validating Protocol: Target Aniline Synthesis
-
Preparation: Dissolve 3-((2-fluoro-5-nitrobenzyl)oxy)pyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).
-
Reagent Addition: Add Ammonium Chloride (
, 2.0 eq) followed by Iron powder (Fe, 5.0 eq, <10 m particle size). -
Reflux: Heat the vigorously stirring suspension to 80 °C for 2-3 hours. Validation checkpoint: The reaction mixture will turn into a thick, dark brown/black slurry as iron oxides are formed.
-
Monitoring: Confirm completion via TLC (Dichloromethane:Methanol 95:5). The nitro intermediate should disappear, replaced by a highly polar, ninhydrin-active spot.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the Celite cake thoroughly with hot Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous
, and concentrate to yield analytically pure 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
References
-
Nitro reduction conditions : r/Chempros - Reddit. Reddit.[Link]
-
Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Arkat USA.[Link]
-
6-Nitro-4H-benzo[d][1,3]thiazin-2-amine. MDPI (Molbank).[Link]
-
NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. [Link]
-
Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing (SCIRP).[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
As researchers at the forefront of drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific potential of these molecules is our primary focus, an unwavering commitment to safety and environmental stewardship is paramount. The compound 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, a substituted aniline derivative, requires meticulous handling and disposal protocols due to its structural alerts for toxicity and environmental hazard.
This guide provides a procedural framework for the safe disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its chemical classification as a halogenated aromatic amine dictates the necessary precautions. By understanding the hazards associated with its constituent parts—the aniline core, the fluoro- group, and the pyridine moiety—we can establish a robust and scientifically sound disposal plan.
Core Disposal Principles: The Non-Negotiables
Before delving into the procedural steps, three foundational principles must govern the disposal of this compound:
-
Never Dispose Down the Drain: This compound's aniline and pyridine structures suggest significant aquatic toxicity.[1][2] Its introduction into sewer systems can disrupt wastewater treatment processes and harm aquatic ecosystems.
-
Always Treat as Hazardous Waste: Due to its chemical nature, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as regulated hazardous waste.[3]
-
Segregate as Halogenated Waste: The presence of a fluorine atom classifies this compound as a halogenated organic.[4][5] This is the most critical aspect of its disposal, as halogenated waste streams require specialized high-temperature incineration with flue gas scrubbing to prevent the formation of persistent environmental pollutants.[6][7]
Hazard Analysis: Understanding the "Why"
The disposal protocol is directly derived from the inherent hazards of the molecule's structure.
| Structural Component | Associated Hazards | Disposal Implication |
| Aniline Core | Aniline and its derivatives are known for their acute toxicity (if swallowed, inhaled, or in contact with skin), and are often classified as suspected carcinogens and mutagens.[1][2] | All handling and disposal must occur with appropriate Personal Protective Equipment (PPE) to prevent exposure. Waste is considered toxic. |
| Fluoro- (Halogen) Group | Organic compounds containing fluorine, chlorine, bromine, or iodine are classified as halogenated.[5] Co-disposal with non-halogenated solvents can contaminate large volumes of waste, increasing disposal costs and environmental risk.[8][9] | Waste must be collected in a container specifically designated for Halogenated Organic Waste .[4][10] |
| Pyridine Moiety | Pyridine and its derivatives can exhibit significant toxicity to various organisms and are often irritants.[11][12][13] | Reinforces the need to handle the compound as hazardous and prevent any release into the environment. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for laboratory personnel.
1. Personal Protective Equipment (PPE) Minimization
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.
-
Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[14][15]
-
Hand Protection: Use robust, chemical-resistant gloves. Given the aromatic amine structure, butyl or Viton gloves are recommended. Always inspect gloves before use.[15][16]
-
Body Protection: A fully fastened lab coat and closed-toe shoes are mandatory to protect against skin contact.[16]
-
Respiratory Protection: All transfers of this waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
2. Waste Collection & Segregation
Proper segregation is critical for safe and compliant disposal.
-
Identify the Correct Waste Container: Locate the designated Halogenated Organic Liquid Waste container in your laboratory's satellite accumulation area. These containers are often specifically colored or clearly labeled to distinguish them from non-halogenated waste streams.[5][10]
-
Transfer Waste: Carefully transfer the 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline waste into the halogenated waste container. If it is a solid, it should be placed in a designated Halogenated Organic Solid Waste container.
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[8] Also, avoid mixing with incompatible materials like strong acids or strong oxidizing agents.[14]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as solid halogenated hazardous waste.[6]
3. Container Management and Labeling
Accurate labeling is a legal requirement and ensures safe handling by waste management personnel.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors.[9][10]
-
Label Accurately: As soon as the first drop of waste is added, ensure the container is labeled with:
-
The words "Hazardous Waste ".[8]
-
The specific hazard class: "Halogenated Organic Waste ".[5]
-
A complete list of the contents. Write out the full chemical name: "4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline " and list any other solvents present with their approximate percentages. Do not use abbreviations.[10]
-
4. Storage Pending Disposal
Proper storage minimizes risks while the waste awaits collection.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area.[9]
-
Secondary Containment: The container should be placed within a larger, chemically compatible secondary containment bin to catch any potential leaks.[3]
-
Location: Ensure the storage area is cool, dry, and well-ventilated, away from heat sources or direct sunlight.[14][17]
5. Arranging for Final Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Contact EH&S: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical safety officer.
-
Schedule a Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste container by a licensed waste disposal contractor.
The following diagram outlines the decision-making workflow for this process.
Caption: Disposal workflow for the subject compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial.
-
Small Spills: For spills that can be cleaned up in under 15 minutes by trained personnel, ensure proper PPE is worn. Absorb the spill with an inert material like vermiculite or sand.[16] Using spark-proof tools, collect the absorbed material into a sealed container for disposal as halogenated hazardous waste.[17]
-
Large Spills: If the spill is large or you are not trained to handle it, evacuate the area immediately.[16] Notify colleagues, secure the area to prevent entry, and contact your institution's emergency services and EH&S department.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, thereby upholding the highest standards of professional scientific practice.
References
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. (2021). Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (n.d.). Retrieved from [Link]
-
Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). Retrieved from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information. (2021). Retrieved from [Link]
-
Hazardous Waste Segregation. Bucknell University. (n.d.). Retrieved from [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure for Aniline. Washington State University, Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. (2015). Retrieved from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. (2015). Retrieved from [Link]
-
Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. (2012). Retrieved from [Link]
-
Standard Operating Procedure for Aniline. University of California, Santa Barbara. (n.d.). Retrieved from [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
This document provides a detailed technical guide for the safe handling, use, and disposal of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundation of chemical analogy, drawing from comprehensive safety data for structurally related compounds, particularly substituted fluoroanilines and the parent aniline molecule. This approach allows us to anticipate potential hazards and establish robust safety protocols to protect laboratory personnel. The procedures outlined herein are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: An Analog-Based Approach
The primary reactive and toxicological profile of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is dictated by the fluoroaniline moiety. Anilines as a class are known for their systemic toxicity, particularly affecting the blood (methemoglobinemia), and are readily absorbed through the skin.[1][2] The presence of a fluorine atom can further modify the compound's reactivity and toxicological properties.
Based on data from analogous compounds like 4-fluoroaniline and 4-Fluoro-3-(trifluoromethyl)aniline, we can anticipate the following GHS hazard classifications.[3][4][5]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed. | 💀 or ❗ |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin. | 💀 or ❗ |
| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic or Harmful if inhaled. | 💀 or ❗ |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | ❗ |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage or irritation. | 腐蚀 or ❗ |
| Specific Target Organ Toxicity – Single Exposure (Category 3) | H335: May cause respiratory irritation. | ❗ |
This table is a synthesis of expected hazards based on structurally similar compounds. A formal risk assessment must be conducted by qualified personnel before any work begins.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE is based on the principle of providing a robust barrier against a compound that is presumed to be easily absorbed through the skin and irritating to tissues.
-
Hand Protection : Double-gloving is required. Wear two pairs of nitrile gloves for incidental contact. For extended handling or in case of a spill, immediately switch to heavy-duty gloves such as butyl or Viton, as anilines can penetrate nitrile gloves over time.[6] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[4][7]
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] If there is a significant risk of splash or if the material is being heated, a full-face shield must be worn in addition to safety goggles.
-
Body Protection : A flame-resistant laboratory coat, fully fastened, is required.[1] Ensure the coat has long sleeves and fits properly. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection : All handling of the solid or solutions of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[5] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in safely handling this compound. Their proper use minimizes reliance on PPE.
-
Chemical Fume Hood : All operations, including weighing, transferring, preparing solutions, and running reactions, must be conducted inside a properly functioning and certified chemical fume hood.[1][9] The sash should be kept as low as possible, and all work should be performed at least six inches inside the hood to ensure effective containment.[10][11][12]
-
Ventilation : The laboratory must have adequate general ventilation. Keep laboratory doors and windows closed to ensure the negative pressure required for proper fume hood operation is maintained.[12]
-
Safety Equipment : An operational safety shower and eyewash station must be immediately accessible in the work area.[1] Verify their functionality on a regular basis.
Operational Handling Protocol: A Step-by-Step Guide
Adherence to a strict, methodical workflow is essential for minimizing exposure risk.
Caption: A generalized workflow for the safe handling of hazardous chemical compounds.
Step 1: Preparation
-
Before beginning, ensure you have read and understood this guide and any relevant institutional Chemical Hygiene Plan.[13][14]
-
Verify that the chemical fume hood has been certified within the last year.[11] Check the airflow monitor to confirm it is functioning correctly.[12]
-
Assemble all necessary apparatus, reagents, and a designated, clearly labeled hazardous waste container within the fume hood.
-
Don all required PPE as described in Section 2.
Step 2: Weighing and Transfer
-
Perform all weighing operations inside the fume hood. To minimize static and prevent dispersal of the solid, use a weigh boat or creased weigh paper.
-
Carefully transfer the solid to the reaction vessel using a powder funnel.
-
Tap the funnel gently to ensure all material is transferred.
-
If preparing a solution, add the solvent slowly down the side of the vessel to avoid splashing or aerosolizing the compound.
Step 3: Post-Handling and Decontamination
-
Upon completion of the work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Carefully doff PPE, removing gloves last using a technique that avoids skin contact with the outer surface.[7]
-
Dispose of all contaminated disposable materials (gloves, weigh paper, wipes) in the designated solid hazardous waste container.[7]
-
Wash hands thoroughly with soap and water.[7]
Spill and Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][16] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult or has stopped, administer artificial respiration (if trained to do so) and seek immediate medical attention.
-
Small Spill (inside fume hood) :
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][16] Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][17]
-
Decontaminate the spill area thoroughly.
-
Waste Disposal and Storage
-
Waste Management : All materials contaminated with 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline, including excess reagent, reaction mixtures, contaminated solvents, and disposable PPE, must be disposed of as hazardous waste.[17] Do not discharge any amount to the sewer system.[9][18]
-
Containerization : Collect waste in a compatible, sealed, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.
-
Storage : Store the primary container of the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] The container should be kept tightly closed and stored in a secondary containment vessel.[3][16]
References
-
Henderson, T. J. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved from [Link]
-
Unknown. (n.d.). FUME HOOD USE AND SAFETY PRACTICES. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
University of Arizona Research Laboratory & Safety Services. (2015, July 1). Proper Use of a Chemical Fume Hood Standard Operating Procedure. Retrieved from [Link]
-
Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). General Work Practices for Laboratory Hoods. Retrieved from [Link]
-
Air Science. (2026, February 11). Fume Hood Safety 101: Must-Have Features for Every Lab. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
Unknown. (n.d.). Aniline SOP. Retrieved from [Link]
-
Arbill. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline SOP. Retrieved from [Link]
-
Scribd. (n.d.). Aniline Safety and Handling Guide. Retrieved from [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-氟-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. General Work Practices for Laboratory Hoods | Office of Clinical and Research Safety [vumc.org]
- 13. osha.gov [osha.gov]
- 14. compliancy-group.com [compliancy-group.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
